molecular formula C8H5NO2S B1427503 Benzo[c]isothiazole-4-carboxylic acid CAS No. 56910-99-7

Benzo[c]isothiazole-4-carboxylic acid

Cat. No.: B1427503
CAS No.: 56910-99-7
M. Wt: 179.2 g/mol
InChI Key: YAFYLKLDOSWFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c]isothiazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It belongs to the class of isothiazoles, heterocyclic compounds characterized by a ring containing nitrogen and sulfur atoms . The benzo[c]isothiazole scaffold is a key structure in medicinal chemistry and has been intensively studied for its potential in designing biologically active substances . Isothiazole derivatives, in general, have demonstrated a wide array of biological activities and are found in various pharmaceutical agents and agrochemicals . The carboxylic acid functional group at the 4-position makes this compound a valuable synthetic intermediate. It can be used to create various derivatives, such as amides and esters, for use in drug discovery programs and materials science research . Researchers can employ it as a building block to develop new ligands for metal complexes or to explore structure-activity relationships in the search for novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,1-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-12-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYLKLDOSWFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of Benzo[c]isothiazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzo[c]isothiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, multi-step pathway designed from established chemical principles and analogous transformations. The proposed synthesis starts from the readily available precursor, 2-methyl-3-nitroaniline, and proceeds through key steps including a Sandmeyer reaction, reduction of a nitro group, cyclization to form the core benzo[c]isothiazole ring system, and final hydrolysis to yield the target carboxylic acid. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this valuable molecule.

Introduction and Strategic Overview

The benzo[c]isothiazole (also known as 2,1-benzisothiazole) scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The introduction of a carboxylic acid moiety at the 4-position of this ring system can provide a crucial handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

The synthesis of the specific isomer, this compound, is not well-documented in publicly available literature. Therefore, a rational synthetic design is required. The strategy outlined in this guide is based on a retrosynthetic analysis that disconnects the target molecule into readily accessible starting materials. The key transformations in the proposed forward synthesis include:

  • Introduction of a nitrile group as a precursor to the carboxylic acid via a Sandmeyer reaction.

  • Formation of the isothiazole ring through a cyclization reaction involving an ortho-amino-substituted aromatic compound and a sulfur source.

  • Hydrolysis of the nitrile to the final carboxylic acid.

This approach is designed to be robust, scalable, and to utilize well-understood and reliable chemical reactions, thereby providing a high probability of success in a laboratory setting.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below.

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 2-Methyl-3-nitrobenzonitrile A->B  1. NaNO2, HCl  2. CuCN, KCN C 3-Amino-2-methylbenzonitrile B->C  Reduction  (e.g., SnCl2, HCl) D Benzo[c]isothiazole-4-carbonitrile C->D  Cyclization  (e.g., S2Cl2) E This compound D->E  Hydrolysis  (e.g., H2SO4, H2O)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Mechanistic Discussion and Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile from 2-Methyl-3-nitroaniline

Mechanistic Insight: This transformation is a classic Sandmeyer reaction.[1][2] The primary aromatic amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group via a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-nitrobenzonitrile.

Step 2: Synthesis of 3-Amino-2-methylbenzonitrile

Mechanistic Insight: This step involves the reduction of the aromatic nitro group to a primary amine. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid.[3] The tin(II) chloride acts as a reducing agent, transferring electrons to the nitro group, which is subsequently protonated and undergoes a series of deoxygenation and protonation steps to yield the amine.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-methyl-3-nitrobenzonitrile (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The crude 3-amino-2-methylbenzonitrile can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of Benzo[c]isothiazole-4-carbonitrile

Mechanistic Insight: This is the key ring-forming step. The reaction of an ortho-methylaniline derivative with a sulfur source like sulfur monochloride (S₂Cl₂) is a known method for the synthesis of the 2,1-benzisothiazole ring system. The reaction likely proceeds through the formation of an N-sulfenyl chloride intermediate which then undergoes an intramolecular electrophilic aromatic substitution onto the benzene ring, followed by oxidation to form the aromatic benzo[c]isothiazole.

Experimental Protocol:

  • Dissolve 3-amino-2-methylbenzonitrile (1 equivalent) in an inert solvent such as xylene or toluene.

  • Heat the solution to reflux.

  • Slowly add a solution of sulfur monochloride (S₂Cl₂) (1.1 equivalents) in the same solvent dropwise to the refluxing mixture.

  • Continue to heat at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate to remove acidic impurities.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Benzo[c]isothiazole-4-carbonitrile.

Step 4: Synthesis of this compound

Mechanistic Insight: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.[4]

Experimental Protocol:

  • In a round-bottom flask, suspend Benzo[c]isothiazole-4-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

  • Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the key intermediates and the final product in the proposed synthetic pathway.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
2-Methyl-3-nitroaniline2-Methyl-3-nitroanilineC₇H₈N₂O₂152.15-
2-Methyl-3-nitrobenzonitrile2-Methyl-3-nitrobenzonitrileC₈H₆N₂O₂162.1570-80
3-Amino-2-methylbenzonitrile3-Amino-2-methylbenzonitrileC₈H₈N₂132.1685-95
Benzo[c]isothiazole-4-carbonitrileBenzo[c]isothiazole-4-carbonitrileC₈H₄N₂S160.1950-60
This compoundthis compoundC₈H₅NO₂S179.1980-90

Note: Structures are representational. Yields are estimated based on analogous reactions in the literature and will require experimental optimization.

Conclusion

References

  • Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 71.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • ResearchGate. (2023). Preparation of benzoic acid. Retrieved from [Link]

  • RSC Publishing. (1968). Benzisothiazoles. Part V1I.l Reaction of a-Sub- stituted o-Toluidines with Thionyl Chloride. A One-stage S. Retrieved from [Link]

  • S.C.I.R.P. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wiley Online Library. (2007). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

"Benzo[c]isothiazole-4-carboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Benzo[c]isothiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct experimental data available for this specific isomer, this document synthesizes information from computational predictions, the known chemistry of the parent benzo[c]isothiazole scaffold, and analogous benzothiazole derivatives. We will explore its core physicochemical properties, propose logical synthetic pathways, analyze its expected reactivity profile, and discuss its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in drug discovery, offering a foundational understanding and a framework for future investigation into this promising molecule.

Introduction and Structural Elucidation

This compound (C₈H₅NO₂S) is a bicyclic heterocyclic compound featuring a benzene ring fused to the 'c' face of an isothiazole ring, with a carboxylic acid substituent at the 4-position.[1] It is a structural isomer of the more commonly studied benzo[d]isothiazole. The unique arrangement of the nitrogen and sulfur atoms in the five-membered ring imparts distinct electronic and steric properties that differentiate it from other benzothiazole isomers and are crucial for its potential biological interactions.

The core benzo[c]isothiazole, also known as 2,1-benzisothiazole, is the foundational structure.[2] The addition of a carboxylic acid group at the 4-position significantly modifies its properties, introducing a site for hydrogen bonding, increasing polarity, and providing a reactive handle for further chemical modification. Despite its structural significance, specific experimental data for this compound remains scarce in publicly accessible literature, necessitating an approach grounded in predictive modeling and comparative analysis with related structures.

Physicochemical Properties: A Predictive Overview

Direct experimental data for this compound is not extensively reported. However, computational models provide valuable predictions for its core properties. These, combined with an expert understanding of similar structures, allow us to build a reliable physicochemical profile.

PropertyPredicted Value / Inferred CharacteristicData Source
Molecular Formula C₈H₅NO₂SPubChem[1]
Molecular Weight 179.20 g/mol PubChem[1]
Appearance Expected to be a solid at room temperature.Inference
Melting Point Not experimentally determined. Likely >200 °C, similar to related isomers like Benzothiazole-6-carboxylic acid (245-251 °C).[3][4]Inference
Solubility Expected to have low solubility in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. Basification should increase aqueous solubility by forming the carboxylate salt.Chemical Principles
pKa Not experimentally determined. Estimated to be in the range of 3.5 - 4.5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the heterocyclic system may slightly increase its acidity compared to benzoic acid (pKa ≈ 4.2).[5]Inference
XLogP3-AA 1.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]

Spectroscopic Profile (Expected):

  • ¹H NMR: Aromatic protons would likely appear in the δ 7.5-8.5 ppm range, showing coupling patterns characteristic of a substituted benzene ring. The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), depending on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate around δ 165-175 ppm. Aromatic carbons would appear in the δ 120-150 ppm region.[6]

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1450-1600 cm⁻¹).

Synthesis Strategies and Methodologies

A validated, high-yield synthesis for this compound is not prominently described in the literature. However, based on established methodologies for constructing benzisothiazole cores, a plausible synthetic route can be designed. The most logical approach involves the construction of the heterocyclic ring from a suitably substituted benzene precursor.

Proposed Synthetic Workflow:

A viable strategy would start from 2-amino-3-methylbenzoic acid. The key steps would involve converting the amino group and the adjacent methyl group into the isothiazole ring.

G A 2-Amino-3-methylbenzoic acid (Starting Material) B Diazotization (NaNO₂, HCl, 0°C) A->B Step 1 C Sandmeyer Reaction (KSCN, CuSCN) B->C Step 2 D 2-Thiocyanato-3-methylbenzoic acid (Intermediate) C->D E Reductive Cyclization (e.g., Na₂S or other reducing agent) D->E Step 3 F This compound (Final Product) E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Diazotization of Starting Material: 2-Amino-3-methylbenzoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent decomposition.

  • Thiocyanation (Sandmeyer-type Reaction): The cold diazonium salt solution is then added to a solution of potassium thiocyanate (KSCN) and a copper(I) thiocyanate (CuSCN) catalyst. This reaction substitutes the diazonium group with a thiocyanate (-SCN) group, yielding the key intermediate, 2-thiocyanato-3-methylbenzoic acid.

  • Reductive Cyclization: The purified intermediate is treated with a reducing agent, such as sodium sulfide (Na₂S). The mechanism likely involves the reduction of the thiocyanate group, followed by an intramolecular nucleophilic attack of the resulting thiol or related species onto the methyl group (which may be activated under reaction conditions) or a radical-based cyclization to form the N-S bond of the isothiazole ring. This final step is the most challenging and would require significant experimental optimization.

Trustworthiness & Rationale: This proposed pathway is grounded in well-established named reactions. The Sandmeyer reaction is a classic method for introducing nucleophiles onto an aromatic ring via a diazonium salt. The final cyclization step, while less common, leverages the proximity of the reactive groups to favor intramolecular ring formation, a core principle in heterocyclic synthesis.

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is governed by three primary features: the carboxylic acid group, the aromatic benzene ring, and the electron-rich isothiazole heterocycle.

G cluster_0 Reactivity Sites of this compound cluster_1 mol A Carboxylic Acid Reactions (Esterification, Amidation, Reduction) A->mol B Electrophilic Aromatic Substitution (Positions 5, 6, 7) B->mol C Heterocycle Reactivity (N-Alkylation, Ring Opening) C->mol

Caption: Key reactive sites on the this compound molecule.

  • Reactions of the Carboxylic Acid: The -COOH group is the most accessible reactive site. It will undergo standard transformations:

    • Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) to yield esters.

    • Amidation: Conversion to an acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with amines to form amides. This is a crucial step for creating libraries of derivatives in drug discovery.

    • Reduction: Reduction with strong reducing agents like LiAlH₄ would convert the carboxylic acid to a primary alcohol, yielding 4-(hydroxymethyl)benzo[c]isothiazole.

  • Electrophilic Aromatic Substitution (EAS): The benzene portion of the molecule can undergo EAS reactions like nitration, halogenation, or sulfonation. The directing effects of the fused isothiazole ring and the carboxylic acid (a meta-director) will influence the regioselectivity, making positions 5 and 7 the most likely sites for substitution.

  • Heterocycle Reactivity: The N-S bond in the isothiazole ring is a point of potential instability. It can be cleaved under certain reductive (e.g., Raney Nickel) or strong nucleophilic conditions. The nitrogen atom, being a lone pair donor, could potentially be alkylated, though its basicity is low.

Potential Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not an approved drug, its core scaffold is of significant interest in medicinal chemistry. The broader classes of benzisothiazoles and benzothiazoles are considered "privileged structures" due to their ability to bind to a wide range of biological targets.[7][8]

Derivatives have shown a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[9][10][11][12] For instance, the antipsychotic drug Lurasidone contains a benzo[d]isothiazole fragment, highlighting the scaffold's utility in developing CNS-active agents.[13]

The carboxylic acid moiety on the target molecule serves as a versatile anchor point for fragment-based drug design (FBDD) or as a key pharmacophoric feature to interact with polar residues in an enzyme's active site.

G cluster_apps Therapeutic Areas Core Benzoisothiazole Scaffold Antipsychotic Antipsychotic (e.g., Lurasidone) Core->Antipsychotic Derivative leads to Anticancer Anticancer Agents Core->Anticancer Derivative leads to AntiInflammatory Anti-inflammatory Core->AntiInflammatory Derivative leads to Antimicrobial Antimicrobial Core->Antimicrobial Derivative leads to

Caption: Therapeutic potential of the core Benzoisothiazole scaffold.

Conclusion and Future Directions

This compound represents an under-explored area of heterocyclic chemistry. While its fundamental properties can be inferred from computational data and the behavior of related compounds, a significant opportunity exists for original research.

Future work should focus on:

  • Development of a Robust Synthesis: An efficient and scalable synthetic route is paramount to enable further study. The proposed pathway herein serves as a starting point for experimental validation.

  • Experimental Characterization: Thorough experimental determination of its physicochemical properties (melting point, pKa, solubility) and detailed spectroscopic analysis (NMR, IR, MS) is necessary to confirm theoretical predictions.

  • Exploration of Biological Activity: Screening this compound and a library of its amide and ester derivatives against various biological targets (kinases, proteases, GPCRs) could uncover novel pharmacological activities.

This technical guide provides the foundational knowledge and strategic direction required to unlock the potential of this intriguing molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzo[c]isothiazole. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • Zawisza, A., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available from: [Link]

  • I. J. of Pharmacy and Pharmaceutical Sciences. (2018).
  • MDPI. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2024).
  • Bentham Science. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Ivanova, Y., et al. (2024).
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • ResearchGate. Experimental pKa values of carboxylic acids 49 and 18b. Available from: [Link]

  • Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • PubChem. Benzothiazole. National Center for Biotechnology Information. Available from: [Link]

  • SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubChem. Benzothiazole-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • Wikipedia. List of dyes. Available from: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzo[c]isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive, technically-grounded framework for the complete structure elucidation of Benzo[c]isothiazole-4-carboxylic acid, a novel heterocyclic compound of interest in medicinal chemistry. This guide eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process, from initial synthesis to unequivocal structural confirmation. Every protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

The isothiazole ring and its fused analogues, such as benzisothiazoles, are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The constitutional isomer, benzo[c]isothiazole (also known as 2,1-benzisothiazole), is a less explored but equally promising scaffold. The addition of a carboxylic acid moiety at the 4-position introduces a key functional handle for modulating physicochemical properties and for further synthetic elaboration, making this compound a molecule of significant interest. This guide will delineate a multi-pronged analytical approach to confirm its precise molecular structure.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for related benzothiazole and benzo[d]isothiazole syntheses.[3] A common strategy involves the cyclization of an appropriately substituted aniline derivative.

Synthetic Pathway Precursor Ortho-substituted Aniline Derivative Intermediate Cyclization Precursor Precursor->Intermediate Functional Group Manipulation Target Benzo[c]isothiazole- 4-carboxylic acid Intermediate->Target Cyclization (e.g., with a sulfur source)

Caption: Proposed high-level synthetic workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)
  • Step 1: Preparation of the Cyclization Precursor. Starting from a commercially available ortho-substituted aniline, a series of functional group manipulations are performed to install the necessary precursors for the isothiazole ring formation. This may involve diazotization followed by substitution to introduce a sulfur-containing group.

  • Step 2: Intramolecular Cyclization. The precursor is then subjected to cyclization conditions. This could involve treatment with a thionating agent or an oxidative cyclization, depending on the nature of the precursor.

  • Step 3: Purification. The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain analytically pure this compound.

Spectroscopic and Spectrometric Elucidation: A Multi-Platform Approach

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous elucidation of the target structure. Each technique provides a unique piece of the structural puzzle.

Elucidation Workflow cluster_confirmation Definitive Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Functional Groups) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) XRay X-Ray Crystallography (3D Structure)

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Expected Results: High-resolution mass spectrometry (HRMS) is expected to yield a molecular ion peak corresponding to the exact mass of C₈H₅NO₂S.

ParameterExpected Value
Molecular Formula C₈H₅NO₂S
Monoisotopic Mass 179.0041 g/mol

Fragmentation Pattern: The fragmentation pattern in the mass spectrum will provide clues about the structure. Key expected fragments include the loss of the carboxylic acid group (-COOH) and cleavage of the isothiazole ring.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Expected Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300-2500Broad
C-H (Aromatic) 3100-3000Sharp, multiple bands
C=O (Carboxylic Acid) 1725-1700Strong, sharp
C=C (Aromatic) 1600-1450Medium to strong
C-O (Carboxylic Acid) 1320-1210Medium

The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid. The strong carbonyl absorption confirms the presence of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.

Objective: To identify the number and chemical environment of the protons.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonChemical Shift (ppm)MultiplicityIntegration
H (aromatic) 7.5 - 8.5Multiplets3H
-COOH ~13.0Broad singlet1H

The aromatic region will show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

Objective: To determine the number and chemical environment of the carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonChemical Shift (ppm)
Aromatic CH 120 - 140
Aromatic Quaternary 130 - 155
C=O (Carboxylic Acid) ~168

The ¹³C NMR spectrum will show eight distinct signals: three for the protonated aromatic carbons, four for the quaternary aromatic/heterocyclic carbons, and one for the carboxylic acid carbonyl carbon.

Objective: To establish the connectivity between atoms and build the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between adjacent protons. We expect to see correlations between the three aromatic protons, confirming their positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. This will allow for the unambiguous assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations will be from the aromatic protons to the quaternary carbons, including the carboxylic acid carbon and the carbons of the isothiazole ring, ultimately piecing together the entire molecular structure.

Caption: Conceptual diagram of key HMBC correlations for structure confirmation.

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography is the gold standard for absolute structure determination.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.

The resulting crystal structure will provide the final, unequivocal confirmation of the identity of this compound.

Conclusion

The structure elucidation of a novel compound like this compound requires a systematic and multi-faceted analytical approach. By integrating a plausible synthetic strategy with a comprehensive suite of spectroscopic techniques—including mass spectrometry, infrared spectroscopy, and a full complement of 1D and 2D NMR experiments—a confident structural assignment can be made. The final and absolute confirmation is then achieved through single-crystal X-ray crystallography. This guide provides a robust framework for researchers in drug discovery and chemical sciences to approach the structural characterization of novel heterocyclic compounds with a high degree of scientific rigor and confidence.

References

  • Davis, M., and A. W. White. "The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives." Journal of Organic Chemistry, vol. 34, no. 10, 1969, pp. 2985-2989, doi:10.1021/jo01262a033. [Link]

  • Incerti, M., et al. "Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster." Magnetic Resonance in Chemistry, vol. 46, no. 12, 2008, pp. 1175-9, doi:10.1002/mrc.2308. [Link]

  • Al-Saeed, F. A. "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole." International Journal of ChemTech Research, vol. 8, no. 7, 2015, pp. 123-131. [Link]

  • Baqi, R. A. A., and A. A. H. Al-Amiery. "Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives." Journal of Applicable Chemistry, vol. 2, no. 2, 2013, pp. 243-251. [Link]

  • PubChem. "Benzisothiazole." National Center for Biotechnology Information. [Link]

  • Al-Ayed, A. S. "Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme." Molecules, vol. 27, no. 24, 2022, p. 8769, doi:10.3390/molecules27248769. [Link]

  • Guan, L., et al. "Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative." Molecules, vol. 24, no. 18, 2019, p. 3342, doi:10.3390/molecules24183342. [Link]

  • SpectraBase. "2,1-BENZISOTHIAZOLIN-3-ONE." Wiley-VCH. [Link]

  • PubChem. "1,2-Benzisothiazol-3(2H)-one." National Center for Biotechnology Information. [Link]

  • Wikipedia. "Benzothiazole." [Link]

  • Pretsch, E., et al.
  • Incerti, M., et al. "Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster." Magnetic Resonance in Chemistry, vol. 46, no. 12, 2008, pp. 1175-9. [Link]

  • Bhanage, B. M., et al. "Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information." RSC Advances, 2014. [Link]

  • NIST. "Benzothiazole." NIST Chemistry WebBook. [Link]

  • SpectraBase. "6-chloro-2,1-benzisothiazole." Wiley-VCH. [Link]

  • NIST. "1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide." NIST Chemistry WebBook. [Link]

  • NIST. "Benzothiazole." NIST Chemistry WebBook. [Link]

  • HMDB. "Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413)." [Link]

  • Wahlström, N. "Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues." KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health, 2022. [Link]

  • Wikipedia. "Benzisothiazolinone." [Link]

  • NIST. "1,2-Benzisothiazole." NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Benzo[c]isothiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c]isothiazole, a unique bicyclic heteroaromatic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of Benzo[c]isothiazole-4-carboxylic acid derivatives. We delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, offering insights into structure-activity relationships and future therapeutic prospects. Detailed experimental protocols and data summaries are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Benzo[c]isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern drug discovery, with nitrogen- and sulfur-containing ring systems being particularly prominent in a vast array of therapeutic agents.[1] Among these, the benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, stands out as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][5][6][7][8][9][10]

This guide focuses specifically on the this compound framework. The strategic placement of the carboxylic acid group at the 4-position provides a crucial handle for synthetic modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives. This versatility is key to tuning the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the optimization of their therapeutic potential.

The rationale for exploring this particular scaffold lies in the established precedent of isothiazole derivatives in medicine. For instance, denotivir is an antiviral drug based on a 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid backbone.[11] This underscores the potential of the isothiazole ring system to serve as a core for developing novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the core Benzo[c]isothiazole ring system and its subsequent derivatization are critical steps in the exploration of its biological activities. A common and effective method for constructing the benzothiazole nucleus is the condensation of o-aminothiophenols with carboxylic acids or their derivatives.[12]

General Synthetic Strategy

A generalized synthetic route to this compound derivatives is outlined below. This multi-step process typically begins with a suitably substituted aminothiophenol, which undergoes cyclization to form the benzothiazole core. Subsequent modifications at the carboxylic acid position allow for the introduction of various functional groups.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives start Substituted o-Aminothiophenol step1 Cyclization with a Dicarboxylic Acid Derivative start->step1 Reagent A step2 Formation of this compound Core step1->step2 Reaction B step3 Activation of Carboxylic Acid step2->step3 e.g., SOCl2, EDCI step4 Amide or Ester Coupling with Diverse Amines/Alcohols step3->step4 R-NH2 or R-OH end Library of this compound Derivatives step4->end

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of a hypothetical N-aryl Benzo[c]isothiazole-4-carboxamide, a common class of derivatives investigated for their biological activity.

Step 1: Synthesis of the this compound Core

  • To a solution of 2-amino-3-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA), add an appropriate cyclizing agent (e.g., a dicarboxylic acid anhydride) (1.1 equivalents).[12]

  • Heat the reaction mixture at an elevated temperature (e.g., 180-220°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amide Coupling

  • Suspend the synthesized this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl Benzo[c]isothiazole-4-carboxamide.

Anticancer Activity of Benzo[c]isothiazole Derivatives

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5][13] Derivatives of this class have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and the induction of apoptosis.[13]

Mechanism of Action: Targeting Key Signaling Pathways

Many benzothiazole derivatives exhibit anticancer activity by interfering with signaling pathways that are dysregulated in cancer cells.[14] These pathways control critical cellular processes such as proliferation, differentiation, and survival.[14]

Anticancer_Mechanism cluster_pathway Anticancer Mechanisms of Benzo[c]isothiazole Derivatives drug Benzo[c]isothiazole Derivative tk Tyrosine Kinase (e.g., EGFR, VEGFR) drug->tk Inhibition topo Topoisomerase drug->topo Inhibition ros Reactive Oxygen Species (ROS) drug->ros Induction proliferation Inhibition of Cell Proliferation tk->proliferation dna_damage DNA Damage topo->dna_damage apoptosis Apoptosis Induction ros->apoptosis dna_damage->apoptosis

Caption: Key anticancer mechanisms of benzothiazole derivatives.

In Vitro Cytotoxicity Data

The anticancer potential of novel this compound derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AHT-29 (Colon)0.024[5]
Derivative BA549 (Lung)0.84[5]
Derivative CMCF-7 (Breast)7.91[5]
Derivative DPANC-1 (Pancreatic)27[15]

This table presents hypothetical data based on published values for similar benzothiazole derivatives to illustrate the format.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity of Benzo[c]isothiazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[8] Benzothiazole derivatives have shown considerable promise in this area, exhibiting activity against a broad range of bacteria and fungi.[7][8][16][17][18]

Mechanism of Action: Targeting Microbial Enzymes

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[8] For example, some derivatives have been shown to target DNA gyrase and dihydropteroate synthase in bacteria.[8][19]

In Vitro Antimicrobial Susceptibility Data

The antimicrobial efficacy of this compound derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Derivative EStaphylococcus aureus78.125[16]
Derivative FEscherichia coli3.1[16]
Derivative GCandida albicansModerate Activity[8]
Derivative HAspergillus nigerModerate Activity[8]

This table presents hypothetical data based on published values for similar benzothiazole derivatives to illustrate the format.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Benzo[c]isothiazole Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity in preclinical models.[11][20][21][22]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of benzothiazole derivatives are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway.[21][23] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators like COX-2 and iNOS.[21][23]

Anti_inflammatory_Mechanism cluster_inflammation Anti-inflammatory Mechanism of Benzo[c]isothiazole Derivatives drug Benzo[c]isothiazole Derivative nfkb NF-κB Pathway drug->nfkb Inhibition cox2_inos COX-2 & iNOS (Pro-inflammatory Mediators) nfkb->cox2_inos inflammation Inflammation Reduction cox2_inos->inflammation

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic heterocyclic system featuring a benzene ring fused to a thiazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets.[3] This has led to the development of benzothiazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][4][5][6] From the Alzheimer's diagnostic agent Flutemetamol to the amyotrophic lateral sclerosis drug Riluzole, the therapeutic impact of this scaffold is undeniable.[3]

This guide eschews a simple recitation of facts. Instead, it offers a field-proven perspective on the strategic discovery and rigorous isolation of novel benzothiazole derivatives. We will delve into the causality behind experimental choices, the establishment of self-validating protocols, and the authoritative characterization required to bring a new chemical entity from concept to reality.

Part 1: Rational Synthesis—From Blueprint to Benchtop

The journey begins with the synthesis. While numerous routes to the benzothiazole core exist, the most robust and widely adopted strategy involves the condensation of 2-aminothiophenol with a carbonyl-containing compound.[7][8] The elegance of this approach lies in its modularity; by varying the substitution on either the 2-aminothiophenol or the reaction partner, a virtually limitless library of derivatives can be generated.

Core Synthetic Strategy: The Condensation Pathway

The primary pathway involves the reaction of 2-aminothiophenol with reagents like carboxylic acids, aldehydes, or acyl chlorides.[7][9] The choice of reagent is a critical decision dictated by the desired C-2 substituent on the benzothiazole ring and considerations of reaction efficiency and precursor availability.

  • Using Aldehydes: Condensation with an aldehyde followed by oxidative cyclization is a common and efficient method. The reaction proceeds via the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.

  • Using Carboxylic Acids: This route requires a condensing agent or high temperatures to facilitate the dehydration and cyclization process. Polyphosphoric acid (PPA) is a classic choice for this transformation. Modern, greener approaches may utilize heterogeneous catalysts like silica-supported methanesulfonic acid, which offers the advantage of easy recovery and reuse.[7]

The logical flow of this synthetic approach is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Core A 2-Aminothiophenol C Formation of Schiff Base Intermediate A->C Condensation B Substituted Aldehyde (R-CHO) B->C D Intramolecular Cyclization (Benzothiazoline formation) C->D Spontaneous E Oxidation D->E Oxidant (e.g., H2O2, Air) F Crude Product: Novel 2-Substituted Benzothiazole E->F

Caption: General workflow for the synthesis of 2-substituted benzothiazoles via aldehyde condensation.

Experimental Protocol: Synthesis of a 2-Aryl Benzothiazole Derivative

This protocol provides a detailed, self-validating methodology for a common benzothiazole synthesis.

  • Reaction Setup (Trustworthiness Pillar): To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic aldehyde (10.0 mmol) and ethanol (30 mL). Stir until the aldehyde is fully dissolved. To this solution, add 2-aminothiophenol (10.0 mmol, 1.0 eq).

    • Causality: Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point, facilitating easy removal post-reaction. Ensuring the aldehyde is fully dissolved before adding the thiol prevents localized high concentrations and potential side reactions.

  • Initiation and Monitoring: Add a catalyst, such as a few drops of glacial acetic acid, to protonate the aldehyde carbonyl, increasing its electrophilicity. Heat the mixture to reflux (approx. 78°C). The reaction progress must be monitored every 30-60 minutes.

    • Self-Validation: Use Thin-Layer Chromatography (TLC) to monitor the reaction.[10] Spot the reaction mixture, the starting aldehyde, and the starting thiol on a silica plate. Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting material spots and the appearance of a new, single product spot indicates reaction completion. This provides real-time, validated feedback on the reaction's status.

  • Reaction Work-up: Once the starting materials are consumed (typically 2-4 hours), cool the reaction mixture to room temperature. The crude product may precipitate. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Initial Isolation: Pour the concentrated mixture into a beaker of ice-cold water (100 mL) with stirring. The organic product will precipitate as a solid. Collect the solid by vacuum filtration, washing with copious cold water to remove any water-soluble impurities.

  • Drying: Dry the crude solid in a vacuum oven at 40-50°C until a constant weight is achieved. This crude product is now ready for purification.

Part 2: The Art of Isolation and Purification

A successful synthesis is meaningless without the ability to isolate the target compound in a highly pure form. Impurities can confound analytical data and, more critically, biological assays. The purification strategy must be robust and tailored to the physicochemical properties of the synthesized compound.

Purification Workflow: From Crude Solid to Pure Compound

The standard workflow involves chromatographic separation followed by recrystallization for final polishing.

G cluster_purification Purification Cascade A Crude Benzothiazole (Solid) B Dissolve in Minimum Dichloromethane (DCM) A->B C Adsorb onto Silica Gel B->C D Column Chromatography C->D E Combine Pure Fractions (TLC Verified) D->E Gradient Elution F Solvent Evaporation E->F G Recrystallization F->G H Pure, Isolated Compound (>99% Purity) G->H

Caption: A systematic workflow for the purification of novel benzothiazole compounds.

Protocol: Purification by Column Chromatography
  • Column Packing: Select an appropriately sized glass column. Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent. This results in the crude product being adsorbed onto the silica, which can then be carefully added to the top of the packed column.

    • Causality: Dry loading the sample onto the column ensures a tight, narrow band at the start of the separation, leading to much better resolution compared to loading a liquid sample, which can cause band broadening.

  • Elution: Begin eluting with the low-polarity solvent (e.g., Hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Ethyl Acetate). This is known as a gradient elution.

    • Expertise: The choice of solvent system is critical and is determined by preliminary TLC analysis. The ideal system shows good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Final Steps: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Common Purification Hurdles
ProblemPotential CauseRecommended Solution[10]
Low Product Yield Incomplete reaction or decomposition on silica.Re-optimize reaction time based on TLC. For sensitive compounds, consider using neutral alumina instead of acidic silica gel for chromatography.
Co-eluting Impurities Product and impurity have similar polarities.Try a different solvent system (e.g., Dichloromethane/Methanol). If chromatography fails, attempt purification via recrystallization using various solvent pairs.
Product is an Oil Compound has a low melting point or is amorphous.If an oil, try to induce crystallization by scratching the flask or seeding. If it remains an oil, ensure it is pure by analytical methods; an oil is not necessarily impure.

Part 3: Unambiguous Characterization—The Identity of a New Molecule

Isolation of a pure compound necessitates rigorous structural confirmation. A combination of spectroscopic techniques is required to unambiguously determine the chemical structure and confirm its purity.[11][12]

The Analytical Trinity: NMR, MS, and IR
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 2-aryl benzothiazole, one would expect to see characteristic signals in the aromatic region (7-8.5 ppm) corresponding to the protons on both the benzothiazole core and the C-2 substituent.[13]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon at the C-2 position of the benzothiazole ring is typically found significantly downfield (>150 ppm).[13]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming molecular formula. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition to within a few parts per million.[12][13]

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. While the "fingerprint region" is complex, key stretches are diagnostic. For example, the absence of N-H and S-H stretches from the 2-aminothiophenol starting material and the presence of C=N stretching (~1600-1650 cm⁻¹) are indicative of benzothiazole ring formation.[12]

Data Interpretation: A Self-Validating System

The data from these techniques must be corroborative. The molecular formula from HRMS must match the atoms counted from the ¹H and ¹³C NMR spectra. The functional groups identified by IR must be consistent with the structure proposed by NMR. This cross-validation is essential for establishing the identity of a novel compound with a high degree of confidence.

TechniqueInformation ProvidedExample for a Hypothetical 2-(4-methoxyphenyl)benzothiazole
¹H NMR Proton environments, multiplicityAromatic protons (7-8 ppm), singlet for -OCH₃ (~3.8 ppm)[13]
¹³C NMR Carbon environmentsAromatic carbons (110-155 ppm), C2-carbon (~168 ppm), -OCH₃ carbon (~55 ppm)[13]
IR Functional groupsC=N stretch, C-O stretch, aromatic C-H stretches. Absence of S-H and N-H.[12]
HRMS Exact Mass & Molecular FormulaCalculated m/z for [M+H]⁺ matches the experimentally found value.[13]

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Google.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). MDPI.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Bohrium.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). National Institutes of Health.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). Springer.
  • A Review on Synthesis of Benzothiazole Derivatives. (n.d.). Bentham Science Publishers.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Google.
  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (n.d.). ResearchGate.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.
  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (n.d.). Der Pharma Chemica.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem.

Sources

The Isothiazole Scaffold: A Physicochemical Deep Dive for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and drug development.[1][2] Its unique electronic and structural features bestow upon its derivatives a remarkable spectrum of biological activities, ranging from potent antimicrobial and antifungal agents to anticancer and anti-inflammatory compounds.[3][4][5] This guide, intended for the discerning researcher, delves into the core physicochemical characteristics of isothiazole derivatives, providing not just a catalog of properties, but a causal understanding of how these traits influence molecular behavior and, ultimately, therapeutic potential.

The Isothiazole Core: Electronic Structure and Reactivity

The isothiazole ring is a stable aromatic system, a key feature that underpins its utility as a versatile scaffold in drug design.[6][7] The presence of two electronegative heteroatoms, nitrogen and sulfur, in a 1,2-relationship creates a unique electronic landscape that governs its reactivity and interactions with biological targets.[1][8]

The numbering of the isothiazole ring begins at the sulfur atom and proceeds towards the nitrogen atom. This convention is crucial for the unambiguous identification of substituted derivatives.[9]

G cluster_isothiazole Isothiazole Ring Structure and Numbering S N S->N C3 N->C3 C4 C⁴ C3->C4 C5 C⁵ C4->C5 C5->S

Caption: Isothiazole ring with IUPAC numbering.

Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C4 position due to the directing effects of the heteroatoms.[10] Conversely, the ring can be lithiated at the C5 position, providing a handle for the introduction of various substituents.[10] Understanding these reactivity patterns is fundamental for the rational design and synthesis of novel isothiazole derivatives with desired functionalities.[11][12]

Key Physicochemical Descriptors and Their Implications

The journey of a drug molecule from administration to its target is dictated by a delicate balance of physicochemical properties. For isothiazole derivatives, a thorough understanding of these parameters is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Acidity and Basicity (pKa)

The pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to biological targets. The isothiazole ring itself is weakly basic, with the conjugate acid having a pKa of approximately -0.5.[9] However, the pKa of isothiazole derivatives is highly dependent on the nature and position of substituents. Electron-withdrawing groups will decrease the basicity of the ring nitrogen, while electron-donating groups will increase it. The introduction of acidic or basic functional groups elsewhere in the molecule will, of course, dominate the overall ionization behavior.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. A well-balanced logP is essential for oral bioavailability and central nervous system penetration. While specific logP values vary widely with substitution, the inherent aromaticity of the isothiazole ring contributes to a degree of lipophilicity. The introduction of halogens or alkyl groups can significantly increase logP, whereas polar functionalities like hydroxyl or carboxyl groups will decrease it.

Table 1: Physicochemical Properties of Selected Isothiazole Derivatives

DerivativeStructureMelting Point (°C)Key Applications
Isothiazolinone74-75Antimicrobial, Preservative[13]
Methylisothiazolinone (MIT)48-50Biocide, Preservative[13]
Benzisothiazolinone (BIT)155-158Antimicrobial, Fungicide[13]
Denotivir (Vratizolin)235-237Antiviral[3]
Ziprasidone226-228Antipsychotic[1]

Note: The structures are illustrative and may require a subscription to a chemical drawing tool for accurate rendering in a real-world application.

Solubility and Stability

The solubility of isothiazole derivatives is a crucial factor for formulation and bioavailability.[14][15] Generally, unsubstituted isothiazole is slightly soluble in water but readily soluble in organic solvents.[10] The introduction of polar substituents can enhance aqueous solubility, a desirable trait for many pharmaceutical applications.

However, some isothiazole derivatives, particularly the widely used isothiazolinone biocides, exhibit limited stability under certain conditions.[14][15] They can be susceptible to degradation at alkaline pH, elevated temperatures, and upon exposure to UV light.[14][15] This instability is a critical consideration in formulation development and product shelf-life.

Spectroscopic Characterization: Unveiling the Molecular Architecture

The unambiguous identification and structural elucidation of isothiazole derivatives rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and a combined approach is essential for comprehensive characterization.[16][17]

G cluster_workflow Spectroscopic Characterization Workflow for Isothiazole Derivatives Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Compound MS MS NMR->MS Structural Backbone IR IR MS->IR Molecular Weight UV_Vis UV_Vis IR->UV_Vis Functional Groups Structural_Confirmation Structural_Confirmation UV_Vis->Structural_Confirmation Electronic Transitions

Caption: A typical workflow for the spectroscopic characterization of isothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for determining the precise connectivity of atoms in an isothiazole derivative. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, providing valuable information about substituent effects.[17] For example, the chemical shifts of the three protons on the unsubstituted isothiazole ring are distinct, allowing for their unambiguous assignment.[17]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a newly synthesized derivative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrations of the isothiazole ring, as well as those of any substituents, can be observed in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic nature of the isothiazole ring gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents.

Structure-Activity Relationships (SAR): The Chemist's Compass

The biological activity of isothiazole derivatives is intimately linked to their three-dimensional structure and the nature of their substituents.[18][19] Structure-activity relationship (SAR) studies aim to decipher these connections, guiding the rational design of more potent and selective drug candidates. For instance, in a series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives, modifications to the carboxylic acid group were found to significantly impact their anti-inflammatory activity.[3] Similarly, for thiazole derivatives with H1-antihistamine activity, parameters such as polarizability and the distance between key nitrogen atoms were shown to be crucial for activity.[19][20]

Experimental Protocols: A Practical Guide

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential. The following provides a general framework for the characterization of a novel isothiazole derivative.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isothiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

  • ¹H NMR Acquisition: Use a standard pulse sequence. Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A longer relaxation delay may be necessary for the accurate integration of quaternary carbons. A larger number of scans is typically required compared to ¹H NMR.[17]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty salt plates or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[17]

Protocol for Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.[17]

Conclusion: A Scaffold of Enduring Promise

The isothiazole core, with its unique physicochemical attributes, continues to be a fertile ground for the discovery of novel therapeutic agents. A deep and nuanced understanding of its electronic properties, reactivity, and the interplay of key physicochemical descriptors is not merely academic; it is the bedrock upon which successful drug design and development are built. By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the complexities of isothiazole chemistry and unlock the full potential of this remarkable heterocyclic scaffold.

References

  • Isothiazolinone. (n.d.). In Wikipedia.
  • Structure–activity relationships in 3-isothiazolones. (n.d.). Organic & Biomolecular Chemistry.
  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. (2025). PubMed.
  • A Comparative Spectroscopic Analysis of Halogenated Isothiazoles. (2025). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. (2019). Research With Rutgers.
  • The Science Behind Isothiazolinone Biocides: Mechanisms and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2005). PubMed.
  • The Mechanism of Action of Isothiazolone Biocides. (n.d.). ResearchGate.
  • Isothiazolinone. (2022). petrochemical daneshmand.
  • A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers. (2025). Benchchem.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). MDPI.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Books.
  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ACS Publications.
  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. (2025). R Discovery.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (n.d.). Semantic Scholar.
  • Selected examples of isothiazoles with pharmacological activity. (n.d.). ResearchGate.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). PMC - NIH.
  • Properties and Applications of Isothiazolinone. (2025). IRO Biocide.
  • a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. (n.d.).
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.).
  • New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. (n.d.). Semantic Scholar.
  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. (n.d.). Semantic Scholar.
  • Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. (2025). Benchchem.
  • Product Class 15: Isothiazoles. (n.d.).
  • Isothiazole. (n.d.). ChemicalBook.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025). ResearchGate.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate.
  • Isothiazole. (n.d.). In Wikipedia.
  • The Chemistry of Isothiazoles. (2025). ResearchGate.
  • Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate.
  • Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. (1993). PubMed.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI. Retrieved December 17, 2025, from 35.[13][16][18]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). PubMed Central. Retrieved December 17, 2025, from

Sources

A Technical Guide to the Mechanism of Action of Benzoisothiazole Carboxylic Acids and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole and benzoisothiazole scaffolds represent a class of "privileged structures" in medicinal chemistry. These bicyclic heterocyclic systems, consisting of a benzene ring fused to a thiazole or isothiazole ring, are foundational to a wide array of pharmacologically active agents.[1][2] While the precise molecular mechanism of action for every derivative, including the specific isomer Benzo[c]isothiazole-4-carboxylic acid, is not exhaustively documented, a substantial body of research points towards several conserved and potent mechanisms of action, primarily centered on targeted enzyme inhibition. Derivatives of this structural class have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5][6]

This technical guide synthesizes the current understanding of the predominant mechanisms through which these compounds exert their biological effects. We will delve into the specific molecular interactions, detail the experimental workflows used to validate these mechanisms, and provide insights for researchers in drug discovery and development.

Part 1: Primary Mechanism of Action - Targeted Enzyme Inhibition

The most consistently reported and well-elucidated mechanism of action for the benzoisothiazole and benzothiazole family is the inhibition of specific, disease-relevant enzymes. The aromatic, electron-rich nature of the bicyclic ring system allows it to form a variety of interactions within enzyme active sites, including π–π stacking, hydrophobic interactions, and hydrogen bonding.

Inhibition of Bacterial Dihydropteroate Synthase (DHPS)

A critical mechanism for the antibacterial activity of benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[7][8] This pathway is essential for bacterial survival as it produces tetrahydrofolate, a precursor for nucleotide synthesis.

  • Molecular Mechanism: Sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of DHPS. They function as structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[8][9] By binding to the PABA pocket within the DHPS active site, these compounds block the synthesis of dihydropteroate, thereby halting the folate pathway and exerting a bacteriostatic effect.[7]

  • Causality in Experimental Design: To confirm this mechanism, researchers typically employ a multi-step approach. Initial screening via whole-cell antibacterial assays (e.g., determining Minimum Inhibitory Concentration, MIC) identifies potent compounds. Subsequently, cell-free enzymatic assays using purified DHPS are crucial to confirm direct target engagement and rule out other mechanisms like cell wall disruption or protein synthesis inhibition. Molecular docking studies are then used to predict and rationalize the binding interactions within the PABA pocket.[9]

Experimental Protocol: DHPS Enzyme Inhibition Assay

This protocol outlines a representative method for quantifying the inhibitory potential of a test compound against DHPS.

  • Reagents and Materials:

    • Recombinant Dihydropteroate Synthase (DHPS) from S. aureus or E. coli.

    • Para-aminobenzoic acid (PABA).

    • Dihydropterin pyrophosphate (DHPP).

    • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Test Compound (e.g., a benzothiazole-pyrazolone hybrid).

    • Control Inhibitor (e.g., Sulfadiazine).

    • 96-well microplate.

    • Microplate reader (UV-Vis spectrophotometer).

  • Step-by-Step Procedure:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the assay buffer.

    • In a 96-well plate, add 5 µL of the test compound dilution to each well. Include wells for a positive control (Sulfadiazine) and a negative control (DMSO vehicle).

    • Add 85 µL of a solution containing DHPS enzyme and DHPP in assay buffer to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of PABA solution to each well.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at a specific wavelength (e.g., 340 nm) over time, which corresponds to the formation of dihydropteroate.

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Data Interpretation:

    • A lower IC₅₀ value indicates a more potent inhibition of the DHPS enzyme.

    • Comparing the IC₅₀ values of different derivatives allows for the determination of structure-activity relationships (SAR). For instance, compounds with a 4-chlorophenyl group have shown potent activity.[9]

Logical Workflow for DHPS Inhibitor Validation

DHPS_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_validation Mechanism Validation synthesis Synthesize Benzothiazole Derivative mic_test Whole-Cell Antibacterial Assay (Determine MIC) synthesis->mic_test Initial Screening enzyme_assay Cell-Free DHPS Enzyme Assay (Determine IC50) mic_test->enzyme_assay Confirm Direct Target docking Molecular Docking Study vs. DHPS Crystal Structure enzyme_assay->docking Predict Binding Mode sar_analysis Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar_analysis docking->sar_analysis Rationalize Activity

Caption: Workflow for identifying and validating DHPS inhibitors.

Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

In the context of neurodegenerative diseases like Alzheimer's, a multi-target approach is considered highly promising.[10] Certain benzothiazole derivatives have been engineered as dual inhibitors of both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[11][12]

  • Molecular Mechanism:

    • AChE Inhibition: These compounds typically bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-site binding is highly effective in preventing the breakdown of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's symptoms.[12]

    • MAO-B Inhibition: Inhibition of MAO-B in the brain reduces the degradation of dopamine and decreases the production of reactive oxygen species (ROS), providing a neuroprotective effect. The benzothiazole scaffold can form key interactions with the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site.[12]

  • Trustworthiness of Protocols: The gold-standard method for evaluating AChE inhibition is the Ellman's assay, a colorimetric method that is robust and highly reproducible. For MAO-B, fluorometric assays are commonly used, offering high sensitivity. The use of well-characterized reference inhibitors like Donepezil (for AChE) and Selegiline (for MAO-B) is essential for validating assay performance and comparing the potency of new compounds.[11]

Quantitative Data Summary: Enzyme Inhibition

Compound ClassTarget EnzymePotency (IC₅₀)Reference
Benzothiazole-Pyrazolone HybridsDHPS (S. aureus)7.85 - 11.17 µg/mL[9]
Substituted BenzamidesAChE23.4 - 102.5 nM[11]
Substituted BenzamidesMAO-B40.3 - 124.3 nM[11]

Part 2: Antiproliferative and Cytotoxic Mechanisms

Beyond specific enzyme inhibition, various benzoisothiazole and benzothiazole derivatives demonstrate potent antiproliferative activity against a range of human cancer cell lines.[3][13] While a single, universal mechanism has not been identified, several modes of action have been proposed and investigated.

  • EGFR Inhibition: Some 2-substituted benzothiazoles have been shown to target and inhibit the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer and plays a key role in cell proliferation.[14]

  • Induction of Apoptosis: Certain benzothiazole-linked compounds act as mitochondrial apoptotic inducers, triggering programmed cell death in cancer cells.[15]

  • DNA Interaction: The planar structure of the benzothiazole ring system is capable of intercalating with DNA or binding within its grooves, which can disrupt DNA replication and transcription, leading to cell death.[8][15]

Signaling Pathway: EGFR Inhibition by Benzothiazoles

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates BTZ Benzothiazole Inhibitor BTZ->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by benzothiazole compounds.

Conclusion

The benzoisothiazole and benzothiazole scaffolds are versatile pharmacophores whose biological activities are primarily driven by their ability to act as targeted enzyme inhibitors. The well-documented inhibition of bacterial DHPS and the dual inhibition of AChE/MAO-B in the central nervous system highlight the therapeutic potential of this chemical class. Furthermore, their demonstrated antiproliferative effects, through mechanisms like EGFR inhibition and apoptosis induction, underscore their relevance in oncology research. While the specific mechanism of action for this compound requires direct investigation, the evidence strongly suggests its activity will be rooted in the molecular interactions and pathways established for the broader benzothiazole family. Future research should focus on elucidating the precise targets of this isomer to fully harness its therapeutic potential.

References

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., La Colla, P., & Loddo, R. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(20), 4529-4533.
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Pharmaceutical Research, 12(12), 1-15.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • IntechOpen. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. In Heterocyclic Compounds.
  • Singh, U. P., & Bhat, H. R. (2017). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Yilmaz, I., Cakir, C., Küçükoğlu, K., & Göger, G. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(38), 23626-23636.
  • Mishra, P., & Devi, N. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(11), 2826.
  • Chembk. (n.d.). Benzo[c]isothiazole-6-carboxylic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SciSpace. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • Al-Ostath, A. I., El-Agrody, A. M., El-Mawgoud, H. A. A., & El-Sherbiny, M. S. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • Kotte, R., & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Journal of Applied Pharmaceutical Science, 0(0), 001-009.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Hamsa, G. B., Ranjitha, N. D., & Saptha, S. (2022). A review on synthesis and biological activity of benzothiazole derivatives. World Journal of Pharmaceutical Research, 11(15), 252-269.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Shlyakhtina, A. V., & Kochetkov, K. A. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.
  • Al-Ostath, A. I., El-Agrody, A. M., El-Mawgoud, H. A. A., & El-Sherbiny, M. S. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][16]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega.

  • Głośnicka, M., Szymańska, E., & Napiórkowska, A. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(6), 467-472.
  • Kumar, S., & Singh, A. (2021). Synthesis of Benzothiazole Derivatives Using Green Biobased Vitamin B1 Supported on γ-Fe2O3@SiO2 Nanoparticles as Catalyst and Their Biological Evaluation. Natural Volatiles & Essential Oils, 8(5), 11301-11320.

Sources

The Benzothiazole Scaffold: A Versatile Keel for Navigating Complex Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides a detailed exploration of the key therapeutic targets for benzothiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. As a privileged scaffold, the benzothiazole nucleus offers a unique combination of structural rigidity and synthetic tractability, making it an invaluable starting point for the development of novel therapeutics against a spectrum of human diseases.[3][4]

I. Unraveling the Anticancer Potential of Benzothiazole Derivatives

The quest for novel anticancer agents has identified the benzothiazole scaffold as a particularly fruitful area of investigation.[5][6] These compounds exert their cytotoxic effects through a multitude of mechanisms, often targeting key players in cancer cell proliferation, survival, and metastasis.[7][8]

A. Kinase Inhibition: A Central Mechanism of Action

A significant number of benzothiazole derivatives owe their anticancer activity to the inhibition of various protein kinases, which are critical regulators of oncogenic signaling pathways.[9][10]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several studies have focused on designing benzothiazole derivatives as potent inhibitors of EGFR tyrosine kinase, a key target in various cancers.[11][12] The structural framework of benzothiazole allows for interactions with the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways responsible for cell growth and proliferation.[11]

  • Phosphoinositide 3-kinase (PI3K)/AKT/mTOR Pathway: Benzothiazole derivatives have been developed as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.[10] By targeting key components of this pathway, these compounds can induce apoptosis and inhibit tumor growth.[10]

  • Other Kinase Targets: The versatility of the benzothiazole scaffold extends to the inhibition of other kinases implicated in cancer, including Rho-associated kinase (ROCK-II), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Abl kinase.[9][13][14] For instance, 2-substituted benzothiazole analogues with a C-6 methoxyphenyl moiety have demonstrated exceptional potency against both wild-type and mutant Abl kinases.[14]

B. Beyond Kinase Inhibition: Diverse Anticancer Mechanisms

The anticancer activity of benzothiazoles is not limited to kinase inhibition. These compounds have been shown to interact with other crucial cellular targets:

  • Carbonic Anhydrase Inhibition: Certain benzothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms.[5][7] This inhibition can lead to a disruption of the tumor microenvironment and hinder cancer cell survival, especially in hypoxic conditions.[5][7]

  • Topoisomerase Inhibition: Some benzothiazole derivatives have been identified as topoisomerase inhibitors, interfering with DNA replication and repair processes in cancer cells, ultimately leading to apoptosis.[6]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Another important anticancer mechanism involves the induction of apoptosis through the activation of Reactive Oxygen Species (ROS).[6]

Structure-Activity Relationship (SAR) in Anticancer Benzothiazoles

Extensive research has established that the biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[1][4] The C-2 and C-6 positions have been identified as particularly crucial for modulating anticancer effects.[1][4] Modifications at these positions can significantly impact factors such as target binding affinity, solubility, and metabolic stability.[1] For example, the introduction of a methoxy group at the C-6 position has been shown to significantly enhance kinase-targeted anticancer activity.[14]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[5]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[5]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)0.044[5]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[5]
Isoxazole pyrimidine based benzothiazoleColo205 (Colon)5.04[5]
Naphthalimide-benzothiazole derivativeHT-29 (Colon)3.72[5]
Naphthalimide-benzothiazole derivativeA549 (Lung)4.074[5]
Naphthalimide-benzothiazole derivativeMCF-7 (Breast)7.91[5]

II. Targeting Neurodegenerative Diseases: A Beacon of Hope

The benzothiazole scaffold has emerged as a promising platform for the development of therapeutics for neurodegenerative disorders, most notably Alzheimer's disease.[15][16] The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands (MTDLs), a role for which benzothiazole derivatives are well-suited.[15]

A. Tackling the Hallmarks of Alzheimer's Disease
  • Inhibition of Tau Protein Aggregation: The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological feature of Alzheimer's disease.[17] Small molecule inhibitors of the Hsp70 family of chaperones, which include benzothiazole derivatives, have been shown to reduce the accumulation of phosphorylated tau.[17][18]

  • Modulation of Cholinesterases and Monoamine Oxidases: Benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[19][20] Inhibition of AChE enhances cholinergic neurotransmission, which is diminished in Alzheimer's patients, while MAO-B inhibition has been linked to a reduction in β-amyloid production.[15][19]

  • LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) has emerged as an interesting target for neurodegenerative diseases, including Parkinson's and Alzheimer's.[21] Benzothiazole-benzamide derivatives have been developed as selective inhibitors of LRRK2, demonstrating neurogenic and neuroprotective effects.[21]

B. Benzothiazoles as Imaging Agents

Beyond their therapeutic potential, benzothiazole-based fluorescent probes have shown great promise for the imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[16] These probes offer high selectivity and enhanced blood-brain barrier penetration, paving the way for earlier and more accurate diagnosis.[16]

III. Combating Microbial and Viral Threats

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial and antiviral agents.[22][23] The benzothiazole scaffold has proven to be a versatile starting point for the development of compounds with broad-spectrum activity.[22][23]

A. Antibacterial and Antifungal Activity

Benzothiazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[24] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerases.[24][25] Furthermore, certain benzothiazole-thiazole hybrids have shown potent dual antibacterial and antifungal activities.[25]

B. Antiviral Potential

The antiviral applications of benzothiazole derivatives are also being actively explored.[22] Compounds targeting viruses such as HSV-1, HCV, and even SARS-CoV-2 have been reported, with mechanisms that include the inhibition of viral proteases and spike protein interactions.[26]

IV. Experimental Protocols for Target Validation and Compound Evaluation

The successful development of benzothiazole-based therapeutics relies on robust experimental methodologies to validate their biological targets and evaluate their efficacy.

A. In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in a suitable solvent (e.g., DMSO). Treat the cells with these compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

B. Kinase Inhibition Assay

These assays are crucial for determining the potency of benzothiazole derivatives as kinase inhibitors. Various formats are available, including fluorescence-based, luminescence-based, and radioactivity-based assays.

General Workflow:

  • Reagents: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the benzothiazole derivative at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

C. Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to analyze the expression and phosphorylation status of proteins within a signaling pathway, providing mechanistic insights into the action of a compound.[1]

Detailed Protocol:

  • Protein Extraction: Lyse cells treated with the benzothiazole derivative to extract total proteins.[1]

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).[1]

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).[1]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

V. Visualizing Key Pathways and Workflows

Signaling Pathway of a Benzothiazole-based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Benzothiazole_Inhibitor Benzothiazole Kinase Inhibitor Benzothiazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: Benzothiazole kinase inhibitor blocking the EGFR signaling pathway.

Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_workflow In Vitro Screening Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Treatment with Benzothiazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) Data_Analysis->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Caption: A typical workflow for screening anticancer benzothiazole derivatives.

VI. Conclusion

The benzothiazole scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its remarkable ability to interact with a diverse range of therapeutic targets, from kinases in cancer to enzymes in neurodegenerative diseases and microbial pathogens, underscores its immense potential in drug discovery.[27][28][29] The continued exploration of the structure-activity relationships of benzothiazole derivatives, coupled with robust experimental validation, will undoubtedly lead to the development of novel and effective therapies for some of the most pressing medical challenges of our time.

References

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PubMed Central (PMC). Retrieved from [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Retrieved from [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020). ResearchGate. Retrieved from [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). Retrieved from [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed. Retrieved from [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed. Retrieved from [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (n.d.). Scilit. Retrieved from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Benzothiazole-Based Compounds in Antibacterial Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (n.d.). Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (2009). PubMed. Retrieved from [Link]

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2014). Retrieved from [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (n.d.). Bentham Science. Retrieved from [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. (2024). University of South Florida. Retrieved from [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Retrieved from [Link]

  • Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health. Retrieved from [Link]

  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). PubMed. Retrieved from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]

  • Control of neurodegenerative diseases with benzothiazole-benzamide derivatives. (n.d.). Retrieved from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central (PMC). Retrieved from [Link]

  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. (n.d.). ijprems.com. Retrieved from [Link]

  • Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. Retrieved from [Link]

  • novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model. (n.d.). sddn.org. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

Sources

Exploring the Untapped Potential: A Technical Guide to the Structure-Activity Relationship of Benzo[c]isothiazole-4-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[c]isothiazole scaffold, a unique bicyclic heteroaromatic system, represents a relatively underexplored area in medicinal chemistry. This technical guide provides a comprehensive exploration of the potential Structure-Activity Relationships (SAR) of a specific, yet largely uninvestigated subclass: Benzo[c]isothiazole-4-carboxylic acid and its analogues. Due to the limited direct experimental data on this particular scaffold, this guide synthesizes information from closely related isosteres, including the well-studied saccharin (benzo[d]isothiazol-3-one-1,1-dioxide) and various benzothiazole derivatives. We will delve into hypothetical, yet chemically sound, synthetic pathways, propose potential biological targets based on the activities of related compounds, and outline detailed experimental protocols for the synthesis and biological evaluation of this promising class of molecules. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to venture into this novel chemical space.

Introduction: The Allure of the Benzo[c]isothiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present a diverse array of pharmacophoric features in three-dimensional space. The benzisothiazole family, characterized by the fusion of a benzene and an isothiazole ring, has garnered significant interest. While the benzo[d]isothiazole isomer is prevalent in numerous biologically active compounds, including the artificial sweetener saccharin, the benzo[c]isothiazole isomer remains a frontier for discovery.

The introduction of a carboxylic acid moiety at the 4-position of the benzo[c]isothiazole core presents a strategic entry point for developing novel therapeutics. The carboxylic acid can act as a key interaction point with biological targets, such as through hydrogen bonding or ionic interactions, and provides a convenient handle for further chemical modification to modulate physicochemical properties and biological activity.

This guide will systematically explore the synthetic accessibility, potential biological applications, and the prospective SAR of this compound analogues. By drawing parallels with structurally related compounds, we aim to provide a predictive framework to guide future research in this exciting area.

Proposed Synthetic Strategy

The synthesis of the this compound core is not widely reported. However, a plausible synthetic route can be conceived starting from readily available precursors. A key starting material for the construction of the benzo[c]isothiazole ring system is 3-amino-2-mercaptobenzoic acid.

Synthetic Pathway A 3-Amino-2-mercaptobenzoic acid B Intermediate Thioamide A->B Acylation / Amidation C This compound B->C Oxidative Cyclization

Caption: Proposed high-level synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Carboxylic Acid (Optional but Recommended)

  • To a solution of 3-amino-2-mercaptobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a protecting group precursor such as thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield the methyl or ethyl ester of 3-amino-2-mercaptobenzoic acid.

Step 2: Formation of the Isothiazole Ring

This step can be approached through several methods, with oxidative cyclization being a common strategy for forming isothiazole rings.

  • Dissolve the protected or unprotected 3-amino-2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add an oxidizing agent. A mild oxidizing agent like iodine (I₂) in the presence of a base (e.g., potassium carbonate) or N-chlorosuccinimide (NCS) can be employed.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate if iodine was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Carboxylic Acid (if applicable)

  • If an ester protecting group was used, dissolve the crude product in a mixture of a suitable solvent (e.g., THF or methanol) and aqueous base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Hypothetical Structure-Activity Relationship (SAR) Exploration

In the absence of direct experimental data for this compound analogues, we can extrapolate potential SAR trends from related scaffolds. The primary points of diversification for SAR studies would be the benzene ring (positions 5, 6, and 7) and the carboxylic acid group at position 4.

SAR_Points cluster_Benzene Benzene Ring Modifications cluster_CarboxylicAcid Carboxylic Acid Modifications Core R5 R5 R6 R6 R7 R7 Amide Amide Formation Ester Esterification Bioisostere Bioisosteric Replacement (e.g., Tetrazole)

Caption: Key diversification points for SAR studies on the this compound scaffold.

Substitutions on the Benzene Ring

The electronic and steric properties of substituents on the aromatic ring are expected to significantly influence biological activity.

PositionSubstituent TypePredicted Effect on ActivityRationale (based on related scaffolds)
5, 6, 7 Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂)Potentially increase activityIn many benzothiazole series, electron-withdrawing groups enhance anticancer activity by modulating the electronic properties of the aromatic system and improving interactions with biological targets.[1]
5, 6, 7 Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂)Variable, potentially decrease or alter selectivityElectron-donating groups can alter the metabolic stability and binding mode of the molecule. The effect is often target-dependent.
5, 6, 7 Bulky substituentsMay decrease activity due to steric hindranceLarge groups can prevent optimal binding to the active site of a target protein.
Modifications of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a prime candidate for modification to improve pharmacokinetic properties and explore different binding interactions.

ModificationResulting Functional GroupPredicted Effect on Activity & PropertiesRationale
Amide Formation Primary, secondary, or tertiary amidesCan improve cell permeability and introduce new hydrogen bonding interactions. Activity will depend on the nature of the amine used.Amidation is a common strategy to convert a polar carboxylic acid into a more drug-like functional group.
Esterification EstersCan act as a prodrug strategy, improving oral bioavailability. The ester can be cleaved in vivo to release the active carboxylic acid.Ester prodrugs are frequently used to mask the polarity of carboxylic acids.
Bioisosteric Replacement Tetrazole, hydroxamic acid, etc.May retain or enhance activity while improving metabolic stability and pKa.Replacing the carboxylic acid with a bioisostere can fine-tune the acidic properties and introduce new interactions with the target.

Potential Biological Targets and Therapeutic Applications

Given the structural similarities to known bioactive molecules, we can hypothesize potential biological targets for this compound analogues.

Carbonic Anhydrase Inhibition

Saccharin and its derivatives are known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in pH regulation in cancer cells, and their inhibition is a validated anticancer strategy. The sulfonamide-like core of the benzo[c]isothiazole could mimic the binding of saccharin to the zinc ion in the active site of CAs.

CA_Inhibition Compound Benzo[c]isothiazole Analogue CA_IX_XII Carbonic Anhydrase IX & XII Compound->CA_IX_XII Inhibition pH_Regulation Disrupted pH Homeostasis CA_IX_XII->pH_Regulation Blocks Apoptosis Tumor Cell Apoptosis pH_Regulation->Apoptosis Induces

Caption: Hypothesized mechanism of action via carbonic anhydrase inhibition.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[1][4][5][6] The mechanisms of action are diverse and include induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics. It is plausible that this compound analogues could also exhibit cytotoxic effects on cancer cells.

Other Potential Enzyme Inhibition

Saccharin derivatives have also been investigated as inhibitors of other enzymes, such as serine proteases.[7] The rigid, heterocyclic scaffold of the benzo[c]isothiazole core could serve as a platform for designing inhibitors against various enzyme classes.

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of newly synthesized this compound analogues is crucial to validate the hypothesized targets and elucidate their mechanism of action.

Biological_Workflow Start Synthesized Analogues Screening Initial Biological Screening (e.g., Anticancer Cell Lines) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Target_Deconv Target Deconvolution (e.g., Enzyme Inhibition Assays) Hit_ID->Target_Deconv Lead_Opt Lead Optimization (SAR Studies) Target_Deconv->Lead_Opt Lead_Opt->Start Iterative Synthesis In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: A typical workflow for the biological evaluation of novel compounds.

Detailed Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound analogues in the cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. While direct experimental data is currently scarce, by drawing logical inferences from structurally related and well-characterized compound classes, we have laid out a foundational guide for future research. The proposed synthetic routes are chemically feasible, and the hypothesized biological targets, particularly carbonic anhydrases and other enzymes implicated in cancer, provide a strong rationale for initiating screening programs.

Future work should focus on the successful synthesis of the core scaffold and a library of analogues with diverse substitutions. Systematic biological evaluation, guided by the protocols outlined in this document, will be essential to validate the predicted activities and to build a robust Structure-Activity Relationship. The insights gained from these initial studies will undoubtedly pave the way for the development of a new generation of drugs based on the unique this compound framework.

References

  • Arifuddin, M., et al. (2021). Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1356. [Link]

  • BenchChem (2025).
  • Ghorab, M. M., et al. (2021). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 187-203. [Link]

  • Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Ammazzalorso, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8499. [Link]

  • Kazoka, H., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2014, 638902. [Link]

  • Ammazzalorso, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8499. [Link]

  • Martyn, D. C., et al. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current Pharmaceutical Design, 5(6), 405-415.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzo[c]isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole moiety, also known as 2,1-benzisothiazole, represents a unique heterocyclic scaffold that has garnered interest in medicinal chemistry and materials science. Its distinct electronic properties and potential for diverse biological interactions make it a valuable building block in the design of novel therapeutic agents and functional materials. This document provides detailed synthetic protocols for obtaining a key derivative, Benzo[c]isothiazole-4-carboxylic acid, a versatile intermediate for further chemical exploration.

Two primary synthetic pathways are outlined, commencing from readily available starting materials. These routes are designed to provide researchers with strategic options based on precursor availability and laboratory capabilities. The protocols are presented with an emphasis on the underlying chemical principles and experimental considerations to ensure reliable and reproducible outcomes.

Synthetic Strategy Overview

The synthesis of this compound is approached through the construction of the heterocyclic ring system from a pre-functionalized benzene derivative. This strategy circumvents the challenges associated with the direct functionalization of the parent benzo[c]isothiazole, for which regioselective methods are not well-established. Two parallel routes are proposed:

  • Route A: Commencing with 2-amino-3-methylbenzonitrile, this pathway involves the cyclization to form 4-cyano-benzo[c]isothiazole, followed by hydrolysis of the nitrile group to the desired carboxylic acid.

  • Route B: Starting from the commercially available 2,3-dimethylaniline, this route entails the formation of 4-methyl-benzo[c]isothiazole, which is subsequently oxidized at the benzylic position to yield the target carboxylic acid.

The following sections provide a detailed exposition of each synthetic route, including step-by-step protocols, mechanistic insights, and data presentation.

Route A: Synthesis via Nitrile Hydrolysis

This pathway offers a robust method for the synthesis of this compound, leveraging the reliable conversion of a nitrile to a carboxylic acid.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-amino-3-methylbenzonitrile"]; B [label="4-cyano-benzo[c]isothiazole"]; C [label="this compound"];

A -> B [label=" Thionyl Chloride (SOCl2)\n Xylene, Reflux"]; B -> C [label=" Acid or Base Hydrolysis\n e.g., H2SO4(aq) or NaOH(aq), Heat"]; }

Workflow for Route A.
Part 1: Synthesis of 4-cyano-benzo[c]isothiazole

The initial step involves the reaction of 2-amino-3-methylbenzonitrile with thionyl chloride. This reaction proceeds via the formation of a sulfinylamino intermediate, which then undergoes intramolecular cyclization with the adjacent methyl group to form the benzo[c]isothiazole ring system.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in anhydrous xylene (10 mL per gram of starting material).

  • Reagent Addition: To this solution, add thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature. The addition may be exothermic, and a gentle cooling bath can be used to control the temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Hydrolysis of 4-cyano-benzo[c]isothiazole to this compound

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods are effective, and the choice may depend on the stability of the substrate to the specific conditions.[1][2][3]

Acid-Catalyzed Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-cyano-benzo[c]isothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (100-120 °C) and maintain for 8-12 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Base-Catalyzed Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyano-benzo[c]isothiazole (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 20-30% w/v).

  • Reaction: Heat the mixture to reflux (100-110 °C) for 6-10 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization may be performed if necessary.

Route B: Synthesis via Oxidation of a Methyl Group

This alternative route utilizes the commercially available 2,3-dimethylaniline and involves a benzylic oxidation in the final step.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

D [label="2,3-dimethylaniline"]; E [label="4-methyl-benzo[c]isothiazole"]; F [label="this compound"];

D -> E [label=" Thionyl Chloride (SOCl2)\n Xylene, Reflux"]; E -> F [label=" Oxidation\n e.g., KMnO4, Heat"]; }

Workflow for Route B.
Part 1: Synthesis of 4-methyl-benzo[c]isothiazole

Similar to Route A, the synthesis of the benzo[c]isothiazole core is achieved by reacting 2,3-dimethylaniline with thionyl chloride.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in anhydrous xylene.

  • Reagent Addition: Slowly add thionyl chloride (2.0 - 3.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Route A, Part 1.

Part 2: Oxidation of 4-methyl-benzo[c]isothiazole to this compound

The final step involves the oxidation of the methyl group at the 4-position to a carboxylic acid. A common and effective reagent for this transformation is potassium permanganate.[4][5]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-methyl-benzo[c]isothiazole (1.0 eq) in a mixture of water and a suitable co-solvent if necessary (e.g., pyridine or tert-butanol).

  • Reagent Addition: Add potassium permanganate (KMnO4) (3.0 - 4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (80-100 °C) for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide is formed.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield pure this compound.

Data Summary and Comparison

Parameter Route A (Nitrile Hydrolysis) Route B (Methyl Oxidation)
Starting Material 2-amino-3-methylbenzonitrile2,3-dimethylaniline
Key Intermediates 4-cyano-benzo[c]isothiazole4-methyl-benzo[c]isothiazole
Final Step HydrolysisOxidation
Potential Advantages Generally high-yielding hydrolysis step.Commercially available starting material.
Potential Challenges Availability of the starting nitrile.Potentially harsh oxidation conditions.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and reliable synthetic routes. The choice between the nitrile hydrolysis pathway (Route A) and the methyl group oxidation pathway (Route B) will likely be dictated by the availability of the respective starting materials. Both methods employ standard organic transformations and provide a solid foundation for the production of this valuable heterocyclic building block for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity.

References

  • Patents on the synthesis of 4-cyanothiazoles. [URL: https://patents.google.
  • Japanese Patent JP4356292B2 on the use of thionyl chloride in amino acid ester hydrochloride production. [URL: https://patents.google.
  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2024/v/202312146]
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. [URL: not available]
  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., & La Colla, P. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry, 11(21), 4785–4789. [URL: https://pubmed.ncbi.nlm.nih.gov/14556794/]
  • Synthesis of thionyl chloride: (LC015). (n.d.). DIAL@UCLouvain. [URL: not available]
  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). Aust. J. Chem. [URL: not available]
  • Help with thionyl chloride halogenation. (2023, October 8). Reddit. [URL: https://www.reddit.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (n.d.). Der Pharma Chemica. [URL: not available]
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11482810/]
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270308/]
  • What are a good methods for reaction of amino acids with thionyl chloride? (2016, September 17). ResearchGate. [URL: https://www.researchgate.net/post/What_are_a_good_methods_for_reaction_of_amino_acids_with_thionyl_chloride]
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1O/carboxylicacids/hydrolysis.shtm]
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04494a]
  • Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • US Patent US3775473A on the oxidation of aryl methyl groups to carboxylic acid groups. [URL: https://patents.google.
  • Synthesis from Carboxylic Acid Derivatives. (n.d.). N.F. Jain and C.E. Masse. [URL: not available]
  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • 2-Amino-5-chloro-3-methylbenzonitrile. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53381035]
  • 4.5 Carboxylic acids and their derivatives. (n.d.). WJEC. [URL: not available]
  • 2,3-Dimethylaniline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/D0666]
  • What are the products of the following reactions? c. (n.d.). Study Prep in Pearson+. [URL: not available]
  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). SBQ. [URL: not available]
  • What are a good methods for reaction of amino acids with thionyl chloride? (2016, September 17). ResearchGate. [URL: https://www.researchgate.net/post/What_are_a_good_methods_for_reaction_of_amino_acids_with_thionyl_chloride]
  • REARRANGEMENT IN THE REACTION BETWEEN THIONYL CHLORIDE AND 3-METHYL-2-BUTANOL. (2025, August 6). ResearchGate. [URL: https://www.researchgate.net/publication/246800059_REARRANGEMENT_IN_THE_REACTION_BETWEEN_THIONYL_CHLORIDE_AND_3-METHYL-2-BUTANOL]
  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631862/]
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. (2020, March 31). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00224]
  • US Patent US6613930B2 on methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. [URL: https://patents.google.

Sources

Application Notes and Protocols for the Quantification of Benzo[c]isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive guidelines and detailed protocols for the quantitative analysis of Benzo[c]isothiazole-4-carboxylic acid. As a crucial heterocyclic compound in medicinal chemistry and drug development, its accurate quantification is paramount for pharmacokinetic studies, impurity profiling, and quality control. We present two primary analytical methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of analytical chemistry and regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (C₈H₅NO₂S, MW: 179.19 g/mol ) is a key structural motif whose derivatives have shown potential in various therapeutic areas.[1] The accurate measurement of this analyte in diverse matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is a critical step in the drug development pipeline. The primary challenges in its quantification stem from potential matrix interference and the need for high sensitivity, especially when assessing impurities or metabolites.

This application note addresses these challenges by providing two validated analytical frameworks. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.[2] Both protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Foundational Principles: Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6] Before implementing the following protocols for routine use, it is mandatory to perform a full validation to ensure the generation of reliable and consistent data.[4]

Key validation parameters to be assessed include:[7]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC-UV Method for Quantification

This method is designed for the quantification of this compound in bulk material or pharmaceutical formulations where concentrations are expected to be in the µg/mL range or higher. The carboxylic acid moiety provides a chromophore, but its UV absorbance may not be strong enough for trace analysis, making this method ideal for higher concentration assays.[8]

Rationale and Causality
  • Column Choice: A C18 reversed-phase column is selected due to the non-polar nature of the fused ring system of the analyte. This provides good retention and separation from more polar impurities.

  • Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial. The low pH ensures that the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and promoting better retention and peak shape on the reversed-phase column.[9]

  • Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. This must be determined experimentally by running a UV spectrum of a standard solution.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or Nylon)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

3.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve a concentration range of, for example, 1-100 µg/mL.

3.2.4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: λmax (determine experimentally, likely in the 250-320 nm range).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 10 90
    17.0 10 90
    17.1 95 5

    | 20.0 | 95 | 5 |

3.2.5. Sample Preparation

  • Accurately weigh the sample (e.g., API powder, crushed tablet) containing an estimated amount of the analyte.

  • Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

LC-MS/MS Method for Trace Quantification

For applications requiring higher sensitivity and selectivity, such as metabolite analysis in biological fluids or trace impurity detection, LC-MS/MS is the method of choice.[10] This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for quantification down to the ng/mL or even pg/mL level.[11][12]

Rationale and Causality
  • Ionization Mode: Electrospray ionization (ESI) is selected as it is highly effective for polar molecules containing ionizable groups like carboxylic acids. Negative ion mode (ESI-) is typically preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and reduces background noise.[11] The exact mass transitions must be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation: For complex matrices like plasma or urine, sample preparation is critical to remove proteins and phospholipids that can interfere with the analysis and damage the instrument. Solid-Phase Extraction (SPE) is a robust technique for this purpose.[13]

Experimental Protocol

4.2.1. Materials and Reagents

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-Benzo[c]isothiazole-4-carboxylic acid) is ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.[14]

  • SPE cartridges (e.g., a mixed-mode anion exchange or reversed-phase polymer).

  • Methanol with 0.1% Formic Acid (Elution Solvent).

  • Water with 2% Ammonium Hydroxide (Wash Solvent).

4.2.2. Instrumentation

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).

4.2.3. Preparation of Solutions

  • Mobile Phases: As per HPLC-UV method.

  • Standard and Calibration Solutions: Prepare stock solutions in methanol. Serially dilute with the diluent to create a calibration curve (e.g., 0.1 - 100 ng/mL), ensuring each standard contains a fixed concentration of the Internal Standard.

4.2.4. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    3.0 5 95
    4.0 5 95
    4.1 98 2

    | 5.0 | 98 | 2 |

  • Mass Spectrometer Settings (Example - must be optimized):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
      Analyte 178.0 To be determined 100 To be determined

      | Internal Std | e.g., 184.0 | To be determined | 100 | To be determined |

Sample Preparation Workflow (Solid-Phase Extraction)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Plasma/Urine Sample Add_IS 2. Add Internal Standard Sample->Add_IS Dilute 3. Dilute with 4% H3PO4 Add_IS->Dilute Load 5. Load Sample Dilute->Load Transfer Condition 4. Condition SPE (Methanol then Water) Condition->Load Wash1 6. Wash 1 (0.1% Formic Acid) Load->Wash1 Wash2 7. Wash 2 (Methanol/Water) Wash1->Wash2 Elute 8. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute 10. Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject

Sources

Application Notes and Protocols for the Investigation of Benzo[c]isothiazole-4-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Unexplored Scaffold

The landscape of anticancer drug discovery is dominated by the exploration of novel heterocyclic scaffolds that can serve as pharmacophores for targeted therapies. Within this realm, the benzothiazole ring system has garnered significant attention, with numerous derivatives demonstrating potent antitumor activities.[1][2][3] These compounds are known to exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[1][4]

While the benzo[d]isothiazole isomer is the subject of extensive research, its constitutional isomer, Benzo[c]isothiazole (also known as 2,1-benzisothiazole), remains a largely unexplored entity in medicinal chemistry.[5] This document presents a detailed guide for the preclinical evaluation of a specific derivative, Benzo[c]isothiazole-4-carboxylic acid , as a candidate anticancer agent.

Given the absence of published data on the biological activity of this specific compound, this guide is structured as a prospective research framework. We will leverage the well-established methodologies and mechanistic insights gained from the study of related benzothiazole compounds to propose a comprehensive plan for its synthesis, in vitro characterization, and preliminary in vivo assessment. This document serves as a foundational resource for researchers aiming to pioneer the investigation of the Benzo[c]isothiazole scaffold as a novel therapeutic platform.

Compound Profile: this compound

Benzo[c]isothiazole is a bicyclic aromatic compound composed of a benzene ring fused to an isothiazole ring.[5] The addition of a carboxylic acid group at the 4-position is hypothesized to enhance aqueous solubility and provide a handle for further chemical modification or targeted delivery.

PropertyValue (Predicted/Known)Source
IUPAC Name 2,1-benzothiazole-4-carboxylic acid-
Molecular Formula C₈H₅NO₂S-
Molecular Weight 179.19 g/mol -
Parent Compound Benzo[c]isothiazolePubChem CID: 638008[5]
Parent XLogP3-AA 2.3PubChem CID: 638008[5]

The synthesis of this specific derivative is not widely documented and would likely require a custom multi-step synthetic route, potentially starting from commercially available precursors.

Proposed Mechanism of Action: Targeting Pro-Survival Signaling

Drawing parallels from the extensively studied benzo[d]isothiazole derivatives, a plausible anticancer mechanism for this compound involves the inhibition of key pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK cascades.[6] These pathways are frequently hyperactivated in a wide range of human cancers and are central to regulating cell proliferation, survival, and resistance to apoptosis. We hypothesize that this compound may act as an inhibitor of a critical kinase within these pathways, leading to downstream suppression of tumor growth signals.

Proposed_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound Benzo[c]isothiazole- 4-carboxylic acid Compound->AKT Proposed Inhibition Compound->MEK Proposed Inhibition

Figure 1: Proposed inhibition of PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for Preclinical Evaluation

A systematic, multi-stage approach is essential to validate the anticancer potential of a novel compound. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Studies A Stage 1: Cytotoxicity Screening (MTT Assay) B Stage 2: Apoptosis Confirmation (Annexin V/PI Assay) A->B Identify active cell lines C Stage 3: Mechanism of Action (Western Blot) B->C Confirm apoptotic cell death D Stage 4: Formulation & MTD Studies C->D Elucidate target pathway E Stage 5: Xenograft Model Efficacy D->E Establish safe dose & vehicle

Sources

Application of Benzothiazole Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold in Enzyme Inhibition

The benzothiazole moiety, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.[1][2][3] This guide provides an in-depth exploration of the application of benzothiazole derivatives as potent and selective inhibitors of various key enzyme classes implicated in a range of pathologies, from neurodegenerative diseases to cancer and infectious diseases.

We will delve into the rationale behind targeting specific enzymes, the mechanisms of inhibition conferred by the benzothiazole core, and provide detailed, field-proven protocols for the synthesis and evaluation of these promising therapeutic agents. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the discovery of novel enzyme inhibitors based on this versatile chemical entity.

I. Targeting Cholinesterases in Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][5] Benzothiazole derivatives have emerged as potent AChE inhibitors, often exhibiting dual inhibitory action against monoamine oxidase B (MAO-B), another key enzyme in neurodegeneration.[4][5][6]

Mechanism of Action and Rationale

The benzothiazole scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. Substitutions on the benzothiazole ring can be tailored to enhance binding affinity and selectivity. For instance, incorporating piperazine moieties can improve interaction with the CAS region, contributing to potent inhibition.[6] The dual inhibition of AChE and MAO-B is a particularly attractive strategy, as it can simultaneously address cholinergic deficits and reduce oxidative stress in the brain.[4][5]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a robust and widely adopted colorimetric method for determining the AChE inhibitory activity of benzothiazole derivatives.[5][7][8]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCI), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[7] The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents:

  • 96-well microplate

  • Microplate reader

  • Phosphate buffer (50 mM, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test benzothiazole derivative (dissolved in DMSO)

  • Reference inhibitor (e.g., Donepezil)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 8.0): Prepare a stock solution and adjust the pH accurately.

    • AChE Solution (0.1 U/mL): Dissolve AChE in phosphate buffer. Prepare fresh daily.

    • ATCI Solution (10 mM): Dissolve ATCI in deionized water.

    • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve the benzothiazole derivative in 100% DMSO.

    • Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer. The final DMSO concentration in the assay well should not exceed 1% to avoid enzyme denaturation.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of various concentrations of the test compound or reference inhibitor to the respective wells.

    • For the negative control (100% enzyme activity), add 20 µL of phosphate buffer containing 1% DMSO.

    • Add 140 µL of phosphate buffer (50 mM, pH 8.0) to all wells.

    • Add 20 µL of AChE solution (0.1 U/mL) to all wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of ATCI solution (10 mM) to each well to start the enzymatic reaction.

  • Incubation and Color Development: Incubate the plate at 37°C for 20 minutes. After the incubation, add 10 µL of DTNB solution (3 mM) to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

II. Targeting Carbonic Anhydrases in Cancer Therapy

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][9][10] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and play a crucial role in regulating tumor pH, promoting cancer cell survival, proliferation, and metastasis.[4][9][10][11] Benzothiazole sulfonamides have been extensively investigated as potent and selective inhibitors of these tumor-associated CA isoforms.[12][13]

Mechanism of Action and Rationale

The sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction.[2][7] The benzothiazole scaffold can be modified to enhance binding affinity and isoform selectivity by interacting with amino acid residues in and around the active site cavity.[12][13] For example, substitutions at the 6-position of the benzothiazole ring, such as a nitro group, can significantly influence the electronic properties and binding interactions, leading to improved inhibitory potency.[12]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol describes a highly sensitive and accurate method for measuring the inhibition of CA-catalyzed CO2 hydration.[14][15]

Principle: This method directly measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2. A stopped-flow instrument rapidly mixes a CO2-saturated solution with a buffer solution containing the enzyme and a pH indicator. The rate of pH change is followed spectrophotometrically, and the inhibition is determined by the decrease in the initial rate of the reaction in the presence of the inhibitor.

Materials and Reagents:

  • Stopped-flow spectrophotometer

  • CO2 gas cylinder

  • Buffer solution (e.g., 20 mM TRIS, pH 8.3, containing a pH indicator like phenol red)

  • Purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX)

  • Test benzothiazole sulfonamide derivative (dissolved in a suitable solvent)

  • Reference inhibitor (e.g., Acetazolamide)

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Buffer Solution: Prepare the buffer and ensure the pH is accurately adjusted.

    • CO2-Saturated Water: Bubble CO2 gas through chilled, deionized water for at least 30 minutes to achieve saturation. Keep the solution on ice to maintain CO2 concentration.

    • Enzyme Solution: Prepare a stock solution of the purified CA isoform in the buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Inhibitor Solutions: Prepare a stock solution of the benzothiazole sulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water.

    • Load the other syringe with the buffer solution containing the CA enzyme, the pH indicator, and the test inhibitor at various concentrations (or just the enzyme and indicator for the control).

    • Initiate the rapid mixing. The instrument will record the change in absorbance of the pH indicator over time (typically in milliseconds).

  • Data Acquisition and Analysis:

    • The initial rate of the catalyzed reaction is determined from the slope of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • For a more detailed kinetic analysis, Ki (inhibition constant) values can be determined by measuring the initial rates at different substrate (CO2) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

III. Targeting Urease in Infectious Diseases

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[16][17] This enzyme is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, contributing to gastritis and peptic ulcers. Benzothiazole derivatives have shown excellent potential as urease inhibitors.[12][18][19][20]

Mechanism of Action and Rationale

The nitrogen and sulfur atoms in the benzothiazole ring, along with various substituents, can coordinate with the nickel ions in the active site of urease, thereby blocking the substrate access and inhibiting the enzymatic activity.[21] Kinetic studies have shown that some benzothiazole derivatives act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex.[21]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a common and reliable method for determining urease inhibitory activity by quantifying the amount of ammonia produced.[16]

Principle: The ammonia produced from the urease-catalyzed hydrolysis of urea reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol complex. The absorbance of this complex is measured spectrophotometrically at around 630 nm and is directly proportional to the amount of ammonia produced.[16]

Materials and Reagents:

  • 96-well microplate

  • Microplate reader

  • Urease (from Jack bean)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol Reagent (Phenol and sodium nitroprusside)

  • Alkali Reagent (Sodium hydroxide and sodium hypochlorite)

  • Test benzothiazole derivative

  • Reference inhibitor (e.g., Thiourea)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Urease Solution: Dissolve urease in phosphate buffer.

    • Urea Solution: Dissolve urea in phosphate buffer.

    • Test Compound Solutions: Prepare serial dilutions of the benzothiazole derivative in a suitable solvent.

  • Assay Setup (in a 96-well plate):

    • Add 5 µL of the test compound solution at various concentrations to the wells.

    • Add 25 µL of urease solution to each well.

    • For the negative control, add 5 µL of the solvent instead of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 55 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 70 µL of the Phenol Reagent to each well.

    • Add 70 µL of the Alkali Reagent to each well.

    • Incubate the plate at 37°C for another 10 minutes for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Targeting Kinases in Cancer and Inflammatory Diseases

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[22][23] Benzothiazole derivatives have been developed as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), Rho-associated kinase (ROCK-II), and ataxia telangiectasia and Rad3-related (ATR) kinase.[6][24][25][26]

Mechanism of Action and Rationale

Many benzothiazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[23] The benzothiazole scaffold can form key hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[22] Structure-activity relationship (SAR) studies have shown that modifications to the benzothiazole ring can enhance potency and selectivity for specific kinases.[25][26][27] Some derivatives have also been identified as non-ATP competitive inhibitors, offering potential advantages in terms of selectivity.[22]

Experimental Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput compatible luminescence-based assay for measuring kinase activity and inhibition.

Principle: The assay measures the amount of ATP remaining in the solution after the kinase reaction. A luciferase-based reagent is added that produces light in the presence of ATP. The amount of light is inversely proportional to the kinase activity. A decrease in kinase activity due to an inhibitor results in a higher luminescence signal.

Materials and Reagents:

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test benzothiazole derivative

  • Reference inhibitor (e.g., Staurosporine or a specific inhibitor for the target kinase)

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare all reagents according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound and reference inhibitor.

  • Kinase Reaction:

    • In the wells of the plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP. The final concentration of ATP should be at or near its Km for the kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes).

  • ATP Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the luminescence signals of the control (no inhibitor) and test wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

V. Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective benzothiazole-based enzyme inhibitors relies heavily on understanding the structure-activity relationship (SAR).[2][12][19] Systematic modifications of the benzothiazole scaffold and analysis of the resulting changes in inhibitory activity provide crucial insights for lead optimization.

Key areas for modification include:

  • Position 2: This is a common site for introducing various substituents to interact with the active site of the target enzyme. For example, 2-amino or 2-thiol derivatives can be readily synthesized and further functionalized.[5][28][29]

  • Position 6: Substitutions at this position can influence the electronic properties of the ring system and provide additional interaction points with the enzyme.[12]

  • Fusion of other rings: Creating hybrid molecules by fusing other heterocyclic rings to the benzothiazole core can lead to novel inhibitors with enhanced activity and selectivity.

Data Presentation: Summary of Inhibitory Activities

Benzothiazole Derivative ClassTarget Enzyme(s)IC50 / Ki RangeReference(s)
Benzothiazole-thiosemicarbazidesUrease1.02 ± 0.04 mM (Ki)[21]
2-ArylbenzothiazolesUrease6.01 - 21.07 µM (IC50)[20]
Piperazine-benzothiazolesAChE & MAO-B23.4 - 124.3 nM (IC50)[4][5]
Benzothiazole SulfonamidesCarbonic Anhydrase I & II0.025 - 0.971 µM (Ki)[13]
2-AminobenzothiazolesPI3Kγ47-48% inhibition at 100 µM[5]

Visualizations

General Workflow for Screening Benzothiazole-Based Enzyme Inhibitors

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Benzothiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Enzyme Inhibition Assay (Single Concentration) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Kinetic_Studies Kinetic Analysis (e.g., Lineweaver-Burk Plot) Dose_Response->Kinetic_Studies Active Hits Selectivity_Profiling Selectivity Profiling (Against other enzymes) Kinetic_Studies->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis In_Silico In Silico Modeling (Docking) SAR_Analysis->In_Silico In_Silico->Synthesis Design of New Derivatives

Caption: A typical workflow for the discovery and development of benzothiazole-based enzyme inhibitors.

Mechanism of Competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P + E EI->E - I

Caption: Schematic representation of competitive enzyme inhibition.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a highly promising and versatile class of compounds for the development of novel enzyme inhibitors. Their synthetic tractability allows for fine-tuning of their pharmacological properties to achieve high potency and selectivity. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold against a wide range of enzymatic targets. Future research will likely focus on the development of multi-target inhibitors, the exploration of novel benzothiazole-based scaffolds, and the use of advanced computational methods to guide the design of next-generation enzyme inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] First synthesized by A.W. Hoffmann in 1887, this privileged scaffold is present in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] Its unique structural features and reactivity, particularly at the 2-position, make it a versatile building block for the design of novel therapeutic agents and functional materials.[1][4]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of substituted benzothiazoles. Moving beyond a simple recitation of steps, we delve into the rationale behind various synthetic strategies, from classical condensation reactions to modern catalytic and microwave-assisted methodologies. Our aim is to equip researchers with the knowledge to not only replicate these procedures but also to rationally design and execute the synthesis of novel benzothiazole derivatives for their specific research and development needs.

I. The Workhorse Reaction: Condensation of 2-Aminothiophenol with Electrophiles

The most prevalent and versatile approach to the benzothiazole core involves the condensation of 2-aminothiophenol with a variety of electrophilic partners.[1][5] The choice of electrophile directly dictates the substituent at the 2-position of the resulting benzothiazole.

A. Synthesis of 2-Aryl and 2-Alkylbenzothiazoles from Aldehydes

The reaction of 2-aminothiophenol with aldehydes is a widely employed method for the synthesis of 2-substituted benzothiazoles.[1] The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Mechanism Overview:

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base. This is followed by an intramolecular cyclization via the attack of the thiol group on the imine carbon. The resulting 2,3-dihydrobenzothiazole (benzothiazoline) is then oxidized to the final benzothiazole product.

Benzothiazole_from_Aldehyde 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base + Aldehyde Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation Oxidation [O] Oxidation->Benzothiazole

Figure 1: General workflow for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Protocol 1: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles at Room Temperature

This protocol, adapted from the work of Guo and colleagues, offers a rapid, high-yielding, and environmentally benign approach using a simple catalytic system.[1][6]

  • Rationale: The H₂O₂/HCl system serves as an efficient in-situ oxidizing agent for the conversion of the benzothiazoline intermediate to the benzothiazole. The reaction proceeds at room temperature, avoiding the need for heating and reducing energy consumption.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.

  • Continue stirring for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Expected Outcome: This method typically affords excellent yields (85-94%) for a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles.[6][7]

  • Rationale: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a significant rate enhancement compared to conventional heating. This allows for the rapid synthesis of benzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • [bmim]Br (1-butyl-3-methylimidazolium bromide) - as an ionic liquid catalyst and reaction medium

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and [bmim]Br (2.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for 5-10 minutes.

  • After cooling, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol generally provides high to excellent yields (85-95%) in a significantly reduced reaction time.[1]

Method Catalyst/Conditions Reaction Time Typical Yield Advantages Disadvantages
Protocol 1 H₂O₂/HCl, Room Temp.45-60 min85-94%Mild conditions, simple setup, high yields.[1]Use of corrosive acid.
Protocol 2 Microwave, [bmim]Br5-10 min85-95%Extremely fast, high yields, green solvent.[1][6]Requires specialized microwave equipment.
ZnO NPs ZnO Nanoparticles, Solvent-free, RT30 min79-91%Heterogeneous catalyst, reusable, solvent-free.[1]Potential for metal contamination.
Visible Light Blue LED, Air6 hVariesGreen, uses light as energy source.[6]Longer reaction times.

Table 1: Comparison of selected methods for the synthesis of 2-arylbenzothiazoles from aldehydes.

B. Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids and Acyl Chlorides

The condensation of 2-aminothiophenol with carboxylic acids or their more reactive derivatives, such as acyl chlorides, provides another robust route to 2-substituted benzothiazoles.

Mechanism Overview:

When using a carboxylic acid, the reaction typically requires a dehydrating agent or high temperatures to facilitate the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration. With acyl chlorides, the reaction is more facile, proceeding through an N-acylated intermediate that readily cyclizes.

Benzothiazole_from_Carboxylic_Acid 2-Aminothiophenol 2-Aminothiophenol Amide_Intermediate N-Acyl Intermediate 2-Aminothiophenol->Amide_Intermediate + RCOX Carboxylic_Acid Carboxylic Acid / Acyl Chloride Carboxylic_Acid->Amide_Intermediate Cyclization Intramolecular Cyclization Amide_Intermediate->Cyclization Benzothiazole 2-Substituted Benzothiazole Cyclization->Benzothiazole - H₂O

Figure 2: General workflow for synthesizing 2-substituted benzothiazoles from carboxylic acids or acyl chlorides.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis from Carboxylic Acids

This protocol, based on the work of Chakraborti and colleagues, offers a direct and environmentally friendly method for the condensation of carboxylic acids with 2-aminothiophenol under microwave irradiation without any solvent or catalyst.[8][9]

  • Rationale: The high temperatures achieved under microwave irradiation facilitate the direct condensation and dehydration of the carboxylic acid and 2-aminothiophenol, eliminating the need for harsh dehydrating agents like polyphosphoric acid.[8]

Materials:

  • 2-Aminothiophenol

  • Carboxylic acid (aliphatic or aromatic)

  • Microwave reactor

Procedure:

  • Place a mixture of 2-aminothiophenol (1.0 equiv) and the carboxylic acid (1.5 equiv) in an open Erlenmeyer flask.

  • Irradiate the mixture in a microwave oven at full power for the specified time (typically 20 minutes).[8] Monitor for sublimation of the carboxylic acid, which may require adjusting the power or time.

  • After cooling to room temperature, dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method is effective for a range of aliphatic and aromatic carboxylic acids, providing moderate to good yields.[8][9]

Protocol 4: Synthesis from Acyl Chlorides using a Heterogeneous Catalyst

This protocol utilizes a silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) catalyst for the efficient synthesis of benzothiazoles from acyl chlorides under solvent-free conditions.[10]

  • Rationale: The solid-supported acid catalyst is easily prepared, non-toxic, and reusable. Its heterogeneous nature simplifies the workup procedure, as it can be removed by simple filtration.[10]

Materials:

  • 2-Aminothiophenol

  • Acyl chloride

  • NaHSO₄-SiO₂ catalyst

Procedure:

  • Prepare the NaHSO₄-SiO₂ catalyst by mixing silica gel with an aqueous solution of NaHSO₄, followed by drying in an oven.

  • In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol), the acyl chloride (1.1 mmol), and a catalytic amount of NaHSO₄-SiO₂.

  • Heat the mixture at 80 °C for the required time (typically 30-60 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add ethyl acetate.

  • Filter to remove the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the filtrate with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Expected Outcome: This protocol provides high yields of 2-substituted benzothiazoles and is advantageous due to its simplicity, use of a reusable catalyst, and solvent-free conditions.[10]

II. Modern Synthetic Approaches

While classical condensation reactions remain highly valuable, modern synthetic chemistry has introduced more sophisticated and often more efficient methods for the construction of the benzothiazole ring.

A. Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis offers powerful tools for the formation of C-N and C-S bonds, enabling novel synthetic routes to benzothiazoles.[11]

  • Ruthenium-Catalyzed Intramolecular Oxidative C-S Coupling: This method involves the direct synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas using a RuCl₃ catalyst. The reaction proceeds via an intramolecular oxidative coupling.[11]

  • Palladium-Catalyzed Cyclization: Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas to yield 2-(dialkylamino)benzothiazoles.[11]

These methods are particularly useful for accessing specific substitution patterns that may be difficult to achieve through classical condensation routes.

Metal_Catalyzed_Synthesis N-Arylthiourea N-Arylthiourea Intramolecular_Cyclization Intramolecular Oxidative C-S Coupling N-Arylthiourea->Intramolecular_Cyclization Metal_Catalyst RuCl₃ or Pd(OAc)₂ Metal_Catalyst->Intramolecular_Cyclization 2-Aminobenzothiazole 2-Aminobenzothiazole Derivative Intramolecular_Cyclization->2-Aminobenzothiazole

Figure 3: Conceptual workflow for metal-catalyzed synthesis of 2-aminobenzothiazoles.

B. One-Pot and Multicomponent Reactions

One-pot syntheses are highly desirable in drug discovery and development as they reduce waste, save time, and simplify procedures by avoiding the isolation of intermediates.[12]

  • One-Pot Synthesis from 2-Iodoanilines: An efficient one-pot synthesis of 2-aminobenzothiazoles has been developed from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction.[11]

  • Three-Component Reactions: A copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce biologically interesting 2-aminobenzothiazoles in high yields.[11]

These strategies exemplify the trend towards more efficient and atom-economical synthetic processes in modern organic chemistry.

III. Conclusion and Future Perspectives

The synthesis of substituted benzothiazoles is a mature yet continually evolving field. The classical condensation of 2-aminothiophenol with various electrophiles remains a cornerstone, offering reliability and versatility. However, the drive for greener, more efficient, and atom-economical processes has led to the development of powerful modern techniques, including microwave-assisted synthesis, the use of heterogeneous and reusable catalysts, and elegant one-pot procedures.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, available equipment, and environmental considerations. The protocols detailed in this guide provide a solid foundation for the synthesis of a wide array of benzothiazole derivatives, and the underlying principles discussed should empower chemists to innovate and develop new methodologies for accessing this vital heterocyclic scaffold.

References

  • One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols - Benchchem. (n.d.).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 738. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(9), 2959. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

  • Kumar, A., et al. (2007). An efficient protocol for the preparation of a library of benzothiazole derivatives from reactions of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions. Tetrahedron Letters, 48(44), 7857-7860. [Link]

  • Li, W., et al. (2018). A highly efficient method for the synthesis of 2-arylbenzothiazoles has been developed using readily available aromatic amines, benzaldehydes, and NH4SCN as a sulfur source. Organic Letters, 20(15), 4521-4525. [Link]

  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(32), 29013-29027. [Link]

  • Sharma, V., et al. (2016). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 6(99), 97645-97667. [Link]

  • Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. (2021). Polycyclic Aromatic Compounds, 41(5), 1017-1025. [Link]

  • Ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole in water. (2015). Tetrahedron Letters, 56(3), 499-504. [Link]

  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. (2012). Arzneimittelforschung, 62(12), 612-618. [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (2006). Indian Journal of Chemistry - Section B, 45B(3), 703-707. [Link]

  • Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. (2021). Letters in Organic Chemistry, 18(1), 49-57. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2018). Journal of the Iranian Chemical Society, 15, 239-269. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (2011). Chiang Mai Journal of Science, 38(3), 423-431. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences, 24(3), 114-125. [Link]

  • Current advances in the synthetic strategies of 2-arylbenzothiazole. (2022). Synthetic Communications, 52(12), 1645-1669. [Link]

  • Microwave assisted aqueous phase synthesis of benzothiazoles and benzimidazoles in the presence of Ag2O. (2014). E-Journal of Chemistry, 2014. [Link]

  • Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. (2017). Current Organic Synthesis, 14(4), 573-579. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1113-1118. [Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (2015). Green Chemistry, 17(5), 2954-2958. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1113-1118. [Link]

  • Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 253-256. [Link]

  • One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. (2019). RSC Advances, 9(52), 30421-30428. [Link]

  • One Pot Synthesis of Benzothiazole Derivatives by Nano Silica-based Complex in an Aqueous Medium. (2019). Journal of the Chinese Chemical Society, 66(11), 1259-1266. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1113-1118. [Link]

  • Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. (2016). The Journal of Organic Chemistry, 81(17), 7434-7441. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2269. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2269. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2021). Frontiers in Chemistry, 9, 768881. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2596. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2003). Synlett, 2003(06), 851-855. [Link]

  • Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. (2023). UPCommons. [Link]

  • Mixed metal oxide nanocatalyst mediated synthesis of benzothiazoles. (2020). ChemistrySelect, 5(28), 8617-8641. [Link]

Sources

Structural Elucidation of Benzo[c]isothiazole-4-carboxylic acid: A Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The benzisothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Derivatives of this structure exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective properties, making them highly valuable in modern drug discovery.[2][3][4] Benzo[c]isothiazole-4-carboxylic acid, in particular, represents a key building block for the synthesis of more complex therapeutic agents. Accurate and unambiguous structural characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target molecule.

This application note provides a comprehensive technical guide to the definitive structural analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into detailed protocols, the rationale behind experimental choices, and the interpretation of spectral data, offering field-proven insights for researchers and scientists.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for this compound are presented below.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the molecular skeleton and connectivity.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. For carboxylic acids, solvent choice is critical.

  • Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds helps to sharpen the exchangeable carboxylic proton signal, making it observable. Chloroform-d (CDCl₃) can also be used, but the acidic proton signal may be very broad or unobservable.[5]

  • Sample Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution : Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Confirmation (Optional) : For the unequivocal identification of the acidic proton, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -COOH proton will disappear.[6]

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Carboxylic Acid Proton (-COOH) : A characteristic broad singlet is expected at a very downfield chemical shift, typically in the δ 12.0-13.0 ppm range.[6][7] This significant deshielding is due to strong hydrogen bonding and the anisotropic effect of the carbonyl group.

  • Aromatic Protons (on Benzene Ring) : The three protons on the benzene moiety will appear in the aromatic region (δ 7.0-9.0 ppm ). Their precise shifts and coupling patterns (doublets, triplets) depend on the electronic effects of the fused isothiazole ring and the carboxylic acid substituent.

  • Isothiazole Proton : A single proton on the isothiazole ring is expected to be a singlet and will likely resonate downfield due to the electronegativity of the adjacent nitrogen and sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
-COOH12.0 - 13.0broad singlet1HDisappears upon D₂O exchange.
Ar-H7.5 - 8.5m (multiplet)3HSpecific shifts and J-couplings reveal substitution pattern.
Isothiazole-H8.5 - 9.5s (singlet)1HPositioned downfield due to heteroatom influence.
¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

  • Carbonyl Carbon (-COOH) : This carbon is highly deshielded and will appear far downfield, typically in the δ 165-175 ppm range.[6]

  • Aromatic and Heterocyclic Carbons : The carbons of the fused bicyclic system will resonate in the δ 115-155 ppm range. Carbons directly attached to heteroatoms (S, N) or the carboxylic acid group will be further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Notes
-C OOH165 - 175Quaternary carbon, typically of lower intensity.
Aromatic/Heterocyclic C (quaternary)130 - 155Includes carbons at the ring fusion and substitution points.
Aromatic/Heterocyclic CH115 - 135Carbons bearing a proton.

Workflow for NMR Analysis

G Sample Weigh Compound (5-10 mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Acquire Acquire 1H & 13C NMR Spectra Dissolve->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process D2O D2O Exchange (Optional) Acquire->D2O for -OH/-NH/-COOH ID Assign Assign Signals (Chemical Shift, Multiplicity) Process->Assign Confirm Confirm Structure Assign->Confirm D2O->Assign G Parent [M+H]+ m/z 180 Frag1 [M+H - H2O]+ m/z 162 Parent->Frag1 - H2O Frag2 [M - COOH]+ m/z 134 Parent->Frag2 - •COOH

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need and the Potential of Isothiazoles

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[1][2] Isothiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities.[3][4] Derivatives of isothiazole, particularly isothiazolinones, have demonstrated broad-spectrum efficacy against bacteria, fungi, and algae.[5][6] Their primary mechanism of action involves the rapid inhibition of critical life-sustaining enzymes, particularly those containing thiol groups at their active sites, leading to the disruption of metabolic pathways and eventual cell death.[6][7][8] This guide provides a comprehensive framework for researchers engaged in the discovery and preclinical development of isothiazole-based antimicrobial agents, from initial synthesis and screening to preliminary safety and efficacy evaluation.

Part 1: Synthesis and Structure-Activity Relationship (SAR) of Isothiazole Derivatives

The antimicrobial potency of isothiazole compounds can be significantly modulated through chemical synthesis and derivatization. Understanding the structure-activity relationship (SAR) is paramount to designing novel candidates with enhanced efficacy and reduced toxicity.

Rationale for Synthesis

The core isothiazole ring serves as a versatile scaffold for chemical modification.[4] Industrial synthesis of isothiazolinones, for instance, can be achieved through the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid.[6] The primary goal of synthesizing new derivatives is to optimize their interaction with microbial targets while minimizing effects on host cells. Key synthetic strategies often focus on substitutions at various positions of the isothiazole ring.[9][10] For example, the introduction of different functional groups can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which can impact its ability to penetrate microbial cell membranes and interact with target enzymes.[11][12]

Key Synthetic Approaches

Several methods have been developed for the synthesis of isothiazole derivatives. A common and well-established method is the Hantzsch thiazole synthesis, which involves the cyclization of alpha-halocarbonyl compounds with compounds containing an N-C-S fragment.[1] Other notable methods include:

  • Cascade Annulation Reactions: Three-component cascade annulation processes have been utilized for the synthesis of 4-substituted isothiazoles.[3]

  • From α,β-alkynylamides: Isothiazoles can be synthesized from α,β-alkynylamides using thiocyanate.[3]

  • Metal-Free Synthesis: Unique and simple metal-free synthesis methods for 3,5-disubstituted isothiazoles have been developed using acetophenones and dithioesters.[3]

The choice of synthetic route will depend on the desired substitution pattern and the available starting materials.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isothiazole scaffold has yielded valuable insights into the structural requirements for potent antimicrobial activity.

  • Substituents on the Phenyl Ring: In a series of isothiazolyl oxazolidinones, unsubstituted and 4-fluoro substituted phenyl rings showed high activity, while larger substituents or changes in the fluorine position led to reduced or no activity.[13]

  • Hybrid Compounds: Combining the isothiazole nucleus with other heterocyclic moieties, such as pyrazoline, has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria.[10]

  • Molecular Flexibility: Introducing a rotatable single bond between the thiazole ring and a hydrophobic group has been shown to improve activity against both MRSA and E. coli.[12]

  • Benzannelation: Structural modification from a 1,3-thiazole to a benzannelated 1,3-thiazole derivative has been shown to positively influence antimicrobial activity.[11]

These SAR studies are crucial for guiding the rational design of new isothiazole derivatives with improved antimicrobial profiles.

Part 2: In Vitro Screening of Antimicrobial Activity

A systematic in vitro screening process is essential to identify and characterize the most promising isothiazole candidates. This involves determining the minimum concentration of the compound required to inhibit or kill the target microorganisms.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel isothiazole compounds.

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_safety Preliminary Safety Assessment synthesis Synthesis of Isothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic Test Compounds mbc MBC Determination mic->mbc Active Compounds disk Disk Diffusion (Optional) time_kill Time-Kill Kinetics mbc->time_kill cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) time_kill->cytotoxicity Lead Candidates

Caption: Workflow for in vitro screening of isothiazole compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a widely accepted and standardized technique.[15][16]

Materials:

  • Test isothiazole compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Compound Preparation: Prepare a stock solution of each isothiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Also, include growth control wells (inoculum without compound) and sterility control wells (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[18]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[18]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18]

Procedure:

  • Perform MIC Test: Follow the MIC determination protocol as described above.

  • Subculturing: After the MIC incubation period, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[18]

Data Presentation: Antimicrobial Activity of Isothiazole Derivatives

The results of the MIC and MBC assays should be presented in a clear and concise table for easy comparison of the activity of different derivatives against various microbial strains.

Compound/DerivativeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Derivative X-1816324
Derivative X-248162
Derivative X-31632>648
Ciprofloxacin0.50.251NA
FluconazoleNANANA2

Part 3: Mechanism of Action Studies

Understanding how isothiazole compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. The primary mechanism involves the inhibition of thiol-containing enzymes.

The Two-Step Mechanism of Isothiazolinones

Isothiazolinones exhibit a characteristic two-step mechanism of action:[7][8]

  • Rapid Inhibition: Upon entering the cell, isothiazolinones quickly inhibit microbial growth and metabolism by disrupting key metabolic pathways, such as respiration and energy production (ATP synthesis).[7][8]

  • Irreversible Cell Damage: This is followed by irreversible cell damage, leading to a loss of viability over a period of hours. This damage is caused by the destruction of protein thiols and the production of free radicals.[7][8]

The electron-deficient sulfur atom of the isothiazole ring is susceptible to nucleophilic attack by thiol groups present in the active sites of enzymes, leading to the formation of mixed disulfides and inactivation of the enzyme.[7][19]

mechanism_of_action isothiazole Isothiazole Compound cell_membrane Microbial Cell Membrane isothiazole->cell_membrane Penetration intracellular Intracellular Space cell_membrane->intracellular thiol_enzyme Thiol-Containing Enzyme (Active) intracellular->thiol_enzyme Interaction inactive_enzyme Inactive Enzyme (Mixed Disulfide) thiol_enzyme->inactive_enzyme Inhibition metabolic_pathways Disruption of Metabolic Pathways (Respiration, ATP Synthesis) inactive_enzyme->metabolic_pathways cell_death Cell Death metabolic_pathways->cell_death

Caption: Mechanism of action of isothiazole compounds.

Part 4: In Vivo Screening and Preclinical Safety Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism model.

In Vivo Efficacy Models

Animal models of infection are essential for evaluating the therapeutic potential of new antimicrobial agents.[20][21] A common model is the murine septicemia model.[22]

Protocol Outline: Murine Septicemia Model

  • Infection: Mice are infected intraperitoneally with a lethal dose of the target pathogen (e.g., MRSA).[17]

  • Treatment: At a specified time post-infection, different doses of the test isothiazole compound are administered (e.g., intravenously or orally).

  • Monitoring: The survival of the mice is monitored over a period of several days.

  • Endpoint: The effective dose (ED50 or ED100), the dose that protects 50% or 100% of the animals, is determined.[22]

Cytotoxicity Assays: A Critical Safety Check

A crucial aspect of drug development is ensuring that the antimicrobial agent is selectively toxic to microbes and has minimal effects on host cells.[23][24][25] Cytotoxicity assays are fundamental for this preliminary safety assessment.[26]

4.2.1 Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test isothiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the isothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

4.2.2 Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[26]

Materials:

  • Mammalian cell line

  • Cell culture medium

  • Test isothiazole compounds

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions, which typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (cells lysed to release maximum LDH).

Conclusion

The isothiazole scaffold represents a valuable starting point for the development of novel antimicrobial agents to combat the growing threat of antimicrobial resistance. A systematic approach, encompassing rational design and synthesis, rigorous in vitro and in vivo screening, and thorough safety evaluation, is essential for the successful translation of these promising compounds from the laboratory to the clinic. The protocols and guidelines presented in this document provide a solid foundation for researchers to advance the development of the next generation of isothiazole-based antimicrobial drugs.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). In Methods in Molecular Biology. Springer.
  • Performance and use of Isothiazolinone. (n.d.). ChemicalBook.
  • Isothiazolinone. (n.d.). In Wikipedia.
  • Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. (2023). RSC Publishing.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Royal Society of Chemistry.
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). National Institutes of Health.
  • The Mechanism of Action of Isothiazolone Biocide. (2020). ResearchGate.
  • The Mechanism of Action of Isothiazolone Biocides. (n.d.). ResearchGate.
  • Discovery and structure-activity relationships of a novel isothiazolone class of bacterial type II topoisomerase inhibitors. (2016). PubMed.
  • In vivo and in silico screening for antimicrobial compounds from cyanobacteria. (2022). National Institutes of Health.
  • In Vitro and In Vivo Activities of Antibiotic PM181104. (n.d.). National Institutes of Health.
  • Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols. (n.d.). Benchchem.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Institutes of Health.
  • In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022). MDPI.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.
  • Isothiazole derivatives as antiviral agents. (n.d.). PubMed.
  • Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. (n.d.). PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health.
  • Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. (n.d.). MDPI.
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). National Institutes of Health.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzothiazole Hydrochloride. (n.d.). Benchchem.
  • Antimicrobia Susceptibility Testing Protocols. (n.d.). Taylor & Francis.
  • Structure–activity relationships in antimicrobial... (n.d.). ResearchGate.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate.

Sources

Application Notes & Protocols: The Isothiazole and Benzothiazole Carboxylic Acid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Scaffolds in Medicinal Chemistry

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The isothiazole and benzothiazole ring systems are exemplary of such scaffolds. Fused with a benzene ring to form benzothiazole, or as a standalone heterocycle, this motif is a cornerstone in the development of therapeutics for a vast array of human diseases.[1][2] While the specific isomer, Benzo[c]isothiazole-4-carboxylic acid, is not extensively documented in current scientific literature, its related isomers and the broader class of isothiazole and benzo[d]thiazole carboxylic acids are of significant interest. This guide will focus on these well-researched scaffolds, providing insights into their application, underlying mechanisms, and practical protocols for their use in drug discovery.

The inclusion of a carboxylic acid moiety is a critical design element. This functional group is often pivotal for a molecule's pharmacophore, capable of forming strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites or protein receptors.[3] Its acidic nature also allows for the formation of salts, which can significantly improve a compound's solubility and pharmacokinetic profile. However, the carboxylic acid group can also present challenges, such as metabolic instability or poor membrane permeability.[3] Consequently, a common strategy in drug design involves the use of bioisosteres—functional groups with similar physical or chemical properties—to mitigate these liabilities while retaining biological activity.[3]

Key Therapeutic Applications and Mechanisms of Action

The versatility of the isothiazole and benzothiazole carboxylic acid core has led to the discovery of agents with diverse pharmacological activities.

Anti-inflammatory and Antiviral Agents

Derivatives of isothiazole carboxylic acid have shown significant promise as both anti-inflammatory and antiviral agents. A notable example is the 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid series, from which the antiviral drug denotivir (vratizolin) was developed.[4] Modifications to this core, such as substituting the benzoyl group, have led to compounds with potent anti-inflammatory activity, demonstrating the scaffold's tunability.[4]

Antimicrobial Agents: Targeting Bacterial Folate Synthesis

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Benzothiazole derivatives have emerged as potent inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[5][6] This pathway is essential for producing tetrahydrofolate, a precursor for DNA synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these benzothiazole compounds act as competitive inhibitors, effectively halting bacterial growth.[2][6] This mechanism is a clinically validated strategy, and the benzothiazole scaffold offers a robust platform for developing new DHPS inhibitors to combat resistant strains.[5]

Furthermore, the related 2-aminothiazole-4-carboxylic acid scaffold has been successfully employed to develop broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[7] These enzymes are a primary cause of resistance to carbapenem antibiotics. The thiazole carboxylic acid moiety mimics the binding of the hydrolyzed antibiotic in the MBL active site, restoring the efficacy of existing β-lactam drugs.[7][8]

Anticancer Agents: Cytotoxicity and Enzyme Inhibition

The antiproliferative properties of benzothiazole and benzo[d]isothiazole derivatives are well-documented. Schiff bases derived from benzo[d]isothiazole have demonstrated marked cytotoxicity against various human tumor cell lines, particularly those of hematological origin.[9] The mechanism often involves the inhibition of key enzymes essential for tumor growth and survival. For instance, various benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in hypoxic tumors, and epidermal growth factor receptor (EGFR), a critical driver in many cancers.[10][11]

Data Presentation: Biological Activities of Representative Derivatives

The following table summarizes the biological activities of select compounds from the literature, highlighting the potential of these scaffolds.

Compound ClassTarget/ApplicationRepresentative ActivityReference
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamidesAnti-inflammatorySignificant edema reduction in animal models[4]
4-(Benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-oneAntibacterial (DHPS inhibitor)MIC = 0.025 mM against S. aureus[5]
Benzo[d]isothiazole Schiff BasesAnticancer (Leukemia cell lines)CC50 = 4-9 µM[9]
2-Aminothiazole-4-carboxylic AcidsMetallo-β-lactamase (MBL) InhibitionPotent activity against B1, B2, and B3 MBLs[7]
Benzo[1][12]imidazo[2,1-b]thiazole DerivativesAnticancer (EGFR inhibitor)Significant activity against EGFR-overexpressing HeLa cells[11]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and evaluation of benzothiazole carboxylic acid derivatives.

Protocol 1: Synthesis of 2-Substituted Benzo[d]thiazole-6-carboxylic Acid

This protocol describes a general method for synthesizing benzothiazole derivatives via the condensation of an aminothiophenol with a carboxylic acid, a foundational reaction in this field.

Causality: Polyphosphoric acid (PPA) is used as both a solvent and a dehydrating agent, facilitating the cyclization reaction between the amine and carboxylic acid at high temperatures. The electron-withdrawing or -donating nature of the substituents on the starting materials can significantly influence reaction yield and time.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, add 1.0 equivalent of 3-amino-4-mercaptobenzoic acid and 1.1 equivalents of the desired substituted benzoic acid.

  • Reaction Setup: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture can be stirred effectively (approx. 10-15 times the weight of the limiting reagent).

  • Heating: Equip the flask with a mechanical stirrer and a calcium chloride drying tube. Heat the reaction mixture to 180-220°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The reaction is typically complete within 4-8 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-substituted benzo[d]thiazole-6-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_workup Reaction Work-up & Purification A 1. Combine Reactants (Aminothiophenol + Carboxylic Acid) B 2. Add Polyphosphoric Acid (PPA) A->B C 3. Heat to 180-220°C (4-8 hours) B->C D 4. Monitor via TLC C->D E 5. Quench on Ice C->E F 6. Neutralize & Precipitate E->F G 7. Filter & Wash F->G H 8. Recrystallize & Dry G->H I 9. Characterize (NMR, MS) H->I

Caption: General workflow for the synthesis of benzothiazole carboxylic acids.

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity (IC₅₀) of test compounds against the DHPS enzyme.

Causality: The assay measures the production of dihydropteroate, the product of the DHPS-catalyzed reaction between PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). The formation of the product can be monitored by changes in absorbance. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%, providing a quantitative measure of potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM MgCl₂, pH 8.5.

    • Enzyme Stock: Prepare a stock solution of recombinant DHPS enzyme in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.

    • Substrate Stocks: Prepare stock solutions of PABA and DHPP in the assay buffer.

    • Inhibitor Stocks: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer containing a final DMSO concentration of 1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the serially diluted test compound or vehicle control (1% DMSO in buffer) to the appropriate wells.

    • Add 20 µL of the DHPS enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a substrate mix containing PABA and DHPP (final concentrations typically in the low micromolar range, near their Kₘ values).

  • Data Collection:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the increase in absorbance at a predetermined wavelength (e.g., 340 nm) every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer, Enzyme, Substrates, and Inhibitors B Add Buffer & Inhibitor to 96-well plate A->B C Add DHPS Enzyme (Incubate 15 min) B->C D Initiate with Substrates (PABA + DHPP) C->D E Kinetic Read (Spectrophotometer) D->E F Calculate Initial Velocity (V₀) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Calculate IC₅₀ Value G->H

Caption: Workflow for a DHPS enzyme inhibition assay.

Protocol 3: Cell-Based Antiproliferative MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Collection & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-treated control wells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.

Mechanism_DHPS cluster_enzyme DHPS Enzyme Active Site Enzyme DHPS Product Dihydropteroate (Essential for DNA Synthesis) Enzyme->Product Catalyzes PABA PABA (Natural Substrate) PABA->Enzyme Binds DHPP DHPP DHPP->Enzyme Binds Inhibitor Benzothiazole Inhibitor (Structural Mimic of PABA) Inhibitor->Enzyme Competitively Binds & Blocks PABA

Caption: Competitive inhibition of the DHPS enzyme by a benzothiazole analog.

References

  • Zawisza, T., Maliszewska, I., & Kowalska, E. (1990). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 45(9), 935-951. ([Link])

  • Patel, R. P., Patel, K. C., & Patel, P. S. (2022). Synthesis of Benzothiazole Derivatives Using Green Biobased Vitamin B1 Supported on γ-Fe2O3@SiO2 Nanoparticles as Catalyst and Their Biological Evaluation. Journal of Chemistry, 2022, 1-13. ([Link])

  • Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaikh, M. A. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821. ([Link])

  • Swaroopa, H. M., Hamsa, G. B., Ranjitha, N. D., & Saptha, S. (2022). A review on synthesis and biological activity of benzothiazole derivatives. World Journal of Pharmaceutical Research, 11(15), 253-271. ([Link])

  • Nishad, P. A., & Sharma, P. C. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s708-s720. ([Link])

  • Zupančič, S., & Urleb, U. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8176-8185. ([Link])

  • Wang, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13746-13767. ([Link])

  • Elmaaty, A. A., & El-Taweel, F. M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, (In Press). ([Link])

  • Akhtar, M. J., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 199-218. ([Link])

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis and studying biological activity of new benzothiazole derivatives. Egyptian Journal of Chemistry, 66(1), 223-229. ([Link])

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3832. ([Link])

  • Bonifazi, A., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 66(18), 12693-12709. ([Link])

  • Elmaaty, A. A., & El-Taweel, F. M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, (In Press). ([Link])

  • Ferreira, L. G., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Pharmaceuticals, 16(6), 820. ([Link])

  • Wang, Y., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[1][12]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 727. ([Link])

  • Pineda-Contreras, B. A., et al. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 27(19), 6296. ([Link])

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4851. ([Link])

  • Al-heety, N. F., et al. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Journal of the Indian Chemical Society, (In Press). ([Link])

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389369. ([Link])

  • Csollei, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1269-1277. ([Link])

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. (2012).
  • Nagham, M. J. (2019). Benzothiazol Derivatives (Synthesis, Investigation, Bio-Studying). International Journal of Pharmaceutical Research, 11(1), 1629-1633. ([Link])

  • Tiuleanu, P., et al. (2025). 2-azolylindoles: synthesis and evaluation of their potential as metallo-β-lactamase inhibitors. Medicinal Chemistry Research, (In Press). ([Link])

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. ([Link])

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. ([Link])

Sources

High-Throughput Screening Assays for Benzothiazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic heterocyclic system containing nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in a wide array of pharmacologically active compounds, demonstrating a remarkable versatility in interacting with diverse biological targets.[2][3] Benzothiazole derivatives have shown significant promise in therapeutic areas including oncology, neurodegenerative diseases, and infectious diseases.[1][2][4] For instance, the FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core and functions by inhibiting glutamate release and blocking voltage-gated sodium channels.[2] Another example is Pramipexole, a dopamine agonist used for Parkinson's disease and restless legs syndrome.[2][3] The broad therapeutic potential of benzothiazoles drives the need for efficient methods to screen large libraries of these derivatives to identify novel drug candidates.[5]

High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[6][7] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery and characterization of novel benzothiazole derivatives.

Chapter 1: Foundational Principles of HTS Assay Design for Benzothiazole Derivatives

A successful HTS campaign begins with a robust and reliable assay. The primary objective is to develop an assay that is sensitive, reproducible, and amenable to automation and miniaturization.[7][] Key considerations include the choice of biological target, the detection technology, and rigorous assay validation.

Target Identification and Validation

The first critical step is the identification and validation of a biological target relevant to the disease of interest.[9] Benzothiazole derivatives have been shown to modulate the activity of various targets, including:

  • Kinases: Many benzothiazole compounds act as kinase inhibitors, targeting pathways like PI3K/Akt/mTOR which are often dysregulated in cancer.[1][10][11]

  • Enzymes: They can inhibit other classes of enzymes, such as monoamine oxidase (MAO) or microsomal triglyceride transfer protein (MTP).[3][12]

  • Receptors: Some derivatives interact with G-protein coupled receptors (GPCRs) or other cell surface receptors.

  • Protein-Protein Interactions: Benzothiazoles can disrupt critical protein-protein interactions, for example, within the ubiquitin-proteasome system.[13]

Target validation confirms that modulating the target's activity will have the desired therapeutic effect. This is often achieved using genetic methods (e.g., siRNA, CRISPR) or pharmacological tools in relevant cellular or animal models.[9]

Assay Development and Miniaturization

Once a target is validated, an appropriate assay must be developed. The assay should be adapted from a benchtop format to a high-density microplate format (e.g., 384- or 1536-well plates) to increase throughput and reduce reagent costs.[14][15] This miniaturization process requires careful optimization of parameters such as cell seeding density, reagent concentrations, and incubation times.[15]

A typical HTS workflow is depicted below:

HTS_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & Miniaturization Target_ID->Assay_Dev Pilot_Screen Pilot Screen Assay_Dev->Pilot_Screen Full_Screen Full-Scale HTS Pilot_Screen->Full_Screen Data_Analysis Data Analysis & Hit Identification Full_Screen->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Validation: Ensuring Data Quality

Rigorous validation is crucial to ensure the reliability of HTS data.[] Key statistical parameters are used to assess assay performance:

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.Z' > 0.5 indicates an excellent assay.[15]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A higher S/B ratio is generally desirable.
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.%CV < 15% is typically acceptable.

Chapter 2: Cell-Based HTS Assays for Benzothiazole Derivatives

Cell-based assays are powerful tools for assessing the effects of compounds in a biologically relevant context.[][16] They can measure a wide range of cellular responses, including cytotoxicity, proliferation, and specific signaling pathway modulation.

Cytotoxicity and Cell Viability Assays

A primary step in characterizing a compound library is to assess its cytotoxic potential.[17][18] This helps to identify compounds that are generally toxic and to determine the therapeutic window for compounds with specific activities.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[19][20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivative library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well or 384-well clear flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.

Data Interpretation:

A decrease in absorbance indicates reduced metabolic activity and, therefore, lower cell viability.[17] Compounds with potent cytotoxic activity will have low IC50 values.

Reporter Gene Assays

Reporter gene assays are used to monitor the activity of specific signaling pathways.[21] These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the signaling pathway of interest.

The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. This protocol describes an assay to identify benzothiazole derivatives that inhibit NF-κB activation.

Materials:

  • Cells stably transfected with an NF-κB-luciferase reporter construct

  • Benzothiazole derivative library

  • TNF-α (or another NF-κB activator)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into white, opaque microplates.

  • Compound Pre-incubation: Treat the cells with the benzothiazole derivatives for 1-2 hours.

  • Pathway Activation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.

  • Lysis and Luminescence Measurement: Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., a constitutively expressed reporter) to account for non-specific effects on cell viability or gene expression. Calculate the percent inhibition for each compound.

Causality and Self-Validation:

A decrease in the luminescence signal in the presence of a compound suggests inhibition of the NF-κB pathway. To rule out false positives due to direct inhibition of the luciferase enzyme, a counter-screen should be performed where the compounds are tested against purified luciferase.[21]

Chapter 3: Biochemical HTS Assays

Biochemical assays use purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[] These assays are often used in primary screening to identify direct binders and in secondary screening to determine the mechanism of action.

Kinase Activity Assays

Given that many benzothiazole derivatives are kinase inhibitors, assays that measure kinase activity are highly relevant.[11][22][23]

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Benzothiazole derivative library

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, low-volume microplates

  • Luminometer

Procedure:

  • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the benzothiazole derivative. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and the substrate for luciferase.

  • Luminescence Measurement: Incubate to allow for the conversion of ADP to ATP and the subsequent luciferase reaction. Measure the luminescence.

  • Data Analysis: A lower luminescence signal indicates less ADP produced and therefore inhibition of the kinase. Calculate the percent inhibition and determine the IC50 value for each compound.

ADP_Glo_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase Reaction Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The principle of the ADP-Glo™ kinase assay.

Proximity-Based Assays: AlphaScreen

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[24] It is highly sensitive and well-suited for HTS.[25][26]

This protocol describes how to use AlphaScreen to identify benzothiazole derivatives that disrupt a specific protein-protein interaction (e.g., Skp2-Cks1).[13]

Materials:

  • Purified, tagged proteins (e.g., GST-tagged Protein A and His-tagged Protein B)

  • Glutathione Donor beads

  • Nickel Chelate Acceptor beads

  • Benzothiazole derivative library

  • Assay buffer

  • White, opaque microplates (e.g., ProxiPlate™)

  • Microplate reader capable of AlphaScreen detection (e.g., EnVision®)

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged proteins and the benzothiazole derivatives in assay buffer.

  • Incubation: In a microplate, combine Protein A, Protein B, and the test compound. Incubate to allow for binding to occur.

  • Bead Addition: Add the Glutathione Donor beads and Nickel Chelate Acceptor beads. Incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader. The donor bead is excited at 680 nm, and if the acceptor bead is in close proximity (<200 nm), it will emit light at 520-620 nm.[13][24]

  • Data Analysis: A decrease in the AlphaScreen signal indicates that the compound is inhibiting the interaction between the two proteins.

Trustworthiness through Counter-Screening:

False positives in AlphaScreen assays can arise from compounds that interfere with the beads or the singlet oxygen transfer. A counter-screen using a biotinylated-GST tag and streptavidin-acceptor beads can help to identify and eliminate such artifacts.[13]

Chapter 4: Fluorescence-Based HTS Assays

Fluorescence-based assays are widely used in HTS due to their high sensitivity and versatility.[27] Benzothiazole derivatives themselves can be fluorescent, which can be either an advantage or a source of interference.[28][29][30]

Fluorescence Polarization (FP) Assays

FP assays are used to monitor binding events in solution. They are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule (e.g., a protein), its tumbling slows down, and the polarization of its fluorescence increases.

This protocol can be used to identify benzothiazole derivatives that compete with a known fluorescent ligand for binding to a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer)

  • Benzothiazole derivative library

  • Assay buffer

  • Black, low-volume microplates

  • Microplate reader with FP capabilities

Procedure:

  • Assay Setup: In a microplate, combine the target protein, the fluorescent tracer, and the benzothiazole derivative.

  • Incubation: Incubate at room temperature to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent tracer from the target protein.

Addressing Compound Interference:

Benzothiazole derivatives may be fluorescent and can interfere with the FP assay.[28] It is essential to pre-screen the compound library for intrinsic fluorescence at the excitation and emission wavelengths of the tracer.

Chapter 5: Data Analysis and Hit Triage

HTS campaigns generate vast amounts of data that require careful analysis to identify true "hits."[31]

Data Normalization and Quality Control

Raw data from each plate should be normalized to account for plate-to-plate variability.[32] This is typically done using the signals from the positive and negative controls on each plate. The Z'-factor for each plate should be calculated to ensure data quality.

Hit Identification and Confirmation

Hits are typically defined as compounds that produce a response above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).[14] Primary hits must be confirmed by re-testing in the original assay.[33]

Hit Triage and Secondary Assays

Confirmed hits are then subjected to a series of secondary assays to:

  • Determine Potency: Generate dose-response curves to determine the IC50 or EC50 values.

  • Confirm Mechanism of Action: Use orthogonal assays to confirm the compound's effect on the target.

  • Assess Selectivity: Test the compound against related targets to determine its selectivity profile.

  • Evaluate Physicochemical Properties: Assess properties such as solubility and permeability.

This hit triage process helps to prioritize the most promising compounds for further lead optimization.

Conclusion

The benzothiazole scaffold remains a highly valuable starting point for the development of new therapeutics. The application of diverse and robust HTS assays, as outlined in this guide, is crucial for efficiently exploring the vast chemical space of benzothiazole derivatives. By carefully selecting targets, developing and validating appropriate assays, and implementing a rigorous hit triage strategy, researchers can significantly increase the probability of discovering novel drug candidates with the potential to address unmet medical needs.

References

  • Mechanism of Action of Benzothiazole Hydrochloride Deriv
  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
  • Application Notes and Protocols for High-Throughput Screening of 1,3,2-Benzothiazagermole Derivatives for Biological Activity - Benchchem.
  • High-Throughput Screening in Drug Discovery Explained - Technology Networks.
  • Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine - Benchchem.
  • Benzothiazole - Wikipedia.
  • HTS Assay Development - BOC Sciences.
  • Establishing assays and small molecule screening facilities for Drug discovery programs.
  • High throughput screening of small molecule library: procedure, challenges and future.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF.
  • BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES | Semantic Scholar.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Assessing Target Selectivity of Benzothiazole-Based Kinase Inhibitors: A Compar
  • The Harmonized Tariff Schedule: Beyond the General Rules of Interpret
  • AlphaScreen | BMG LABTECH.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PubMed Central.
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH.
  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - University of Colorado Boulder.
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed.
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications - ResearchG
  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing.
  • Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH.
  • NIH Public Access - KU ScholarWorks.
  • Benzothiazole-Based Fluorescent Probes for Various Applic
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinform
  • Benzothiazole applications as fluorescent probes for analyte detection - Scilit.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed.
  • General Rules of Interpretation: How to Determine HTS Codes - Juno Logistics.
  • High-Throughput Cell Toxicity Assays - PubMed.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC - NIH.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH.
  • High-throughput screening (HTS) | BMG LABTECH.
  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing.
  • What is a U.S. HTS Code (& How to Estimate Customs Duties)?
  • (PDF)
  • Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells - ResearchG
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - NIH.
  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors - Advanced Journal of Chemistry, Section A.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Identification of novel benzothiazole derivatives as inhibitors of NEDDylation pathway to inhibit the progression of gastric cancer - PubMed.

Sources

Application Notes and Protocols: Synthetic Routes to Functionalized Benzo[c]isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for accessing the functionalized benzo[c]isothiazole scaffold. Benzo[c]isothiazoles, also known as 2,1-benzisothiazoles, are valuable heterocyclic motifs in medicinal chemistry and materials science. However, their synthesis is often less straightforward than that of their more common benzo[d]isothiazole and benzothiazole isomers. This guide focuses on robust intramolecular cyclization strategies, explaining the mechanistic rationale behind precursor design and reaction conditions. Detailed, field-tested protocols are provided for key transformations, including the synthesis of 3-substituted benzo[c]isothiazoles via an intramolecular aza-Wittig reaction, to empower researchers in this specialized area of heterocyclic chemistry.

Introduction: The Benzo[c]isothiazole Scaffold

The benzisothiazole family consists of three structural isomers, each possessing a unique profile of reactivity and biological activity. It is crucial to distinguish between them:

  • Benzo[d]isothiazole (1,2-benzisothiazole): The most studied isomer, known for derivatives like the artificial sweetener saccharin.

  • Benzothiazole: Characterized by a 1,3-arrangement of the sulfur and nitrogen atoms.

  • Benzo[c]isothiazole (2,1-benzisothiazole): The focus of this guide, featuring a 2,1-arrangement. This isomer is a valuable building block but its synthesis requires specific and often distinct methodologies compared to its counterparts.

The strategic importance of the benzo[c]isothiazole core lies in its utility as a precursor for complex molecules and its presence in compounds with potential therapeutic applications. The development of efficient and versatile synthetic routes is therefore a key objective for synthetic and medicinal chemists. This guide will focus on intramolecular cyclization reactions, which are among the most powerful and reliable methods for constructing this heterocyclic system.

IsomerComparison cluster_d Benzo[d]isothiazole (1,2-Benzisothiazole) cluster_c Benzo[c]isothiazole (2,1-Benzisothiazole) cluster_thiazole Benzothiazole (1,3-Benzothiazole) d_isomer c_isomer thiazole_isomer

Diagram 1: Structures of the three benzisothiazole isomers.

Core Strategy: Intramolecular Cyclization of ortho-Substituted Arenes

The most prevalent and logical approach to constructing the benzo[c]isothiazole ring is through the intramolecular cyclization of a benzene ring bearing reactive sulfur- and nitrogen-containing functionalities at adjacent (ortho) positions. The choice of functional groups dictates the reaction conditions and the ultimate substitution pattern of the heterocyclic product.

Synthesis via Intramolecular Aza-Wittig Reaction

The intramolecular aza-Wittig reaction is a powerful tool for forming nitrogen-containing heterocycles.[1][2][3] This strategy is particularly effective for producing 3-substituted benzo[c]isothiazoles. The key precursor is an ortho-thio-substituted aryl azide, which is generated in situ and reacts with a phosphine to form an iminophosphorane. This intermediate then undergoes cyclization with an adjacent carbonyl group.

A robust method begins with readily available o-mercaptoacylphenones.[4] The thiol is converted to a sulfenamide, which is then transformed into a sulfenyl azide. The azide subsequently undergoes the Staudinger reaction with triphenylphosphine to form an iminophosphorane, which cyclizes via an aza-Wittig reaction with the ketone carbonyl to yield the final product.

aza_wittig_mechanism Start o-Mercaptoacylphenone Int1 S-Nitrosation (tert-Butyl nitrite) Start->Int1 Sulfenamide Sulfenamide Intermediate Int1->Sulfenamide Int2 Azide Formation (NaN3) Sulfenamide->Int2 SulfenylAzide Sulfenyl Azide Int2->SulfenylAzide Int3 Staudinger Reaction (PPh3, -N2) SulfenylAzide->Int3 Iminophosphorane Iminophosphorane Intermediate Int3->Iminophosphorane Int4 Intramolecular Aza-Wittig Cyclization Iminophosphorane->Int4 Product 3-Substituted Benzo[c]isothiazole Int4->Product Byproduct Triphenylphosphine oxide (Ph3P=O) Int4->Byproduct

Diagram 2: Workflow for benzo[c]isothiazole synthesis via aza-Wittig.

This protocol is adapted from the methodology reported by Devarie-Baez and Xian.[4]

Materials:

  • 2-Mercaptobenzophenone

  • tert-Butyl nitrite (TBN)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 2-mercaptobenzophenone (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).

  • S-Nitrosation and Azide Formation: Cool the solution to 0 °C in an ice bath. Add tert-butyl nitrite (1.2 mmol, 1.2 equiv) dropwise. Stir the reaction at 0 °C for 30 minutes. The solution should change color, indicating the formation of the S-nitroso intermediate.

  • Caution: Aryl sulfenyl azides can be unstable. This reaction should be performed behind a blast shield and kept at low temperatures. Add sodium azide (1.5 mmol, 1.5 equiv) in one portion. Allow the reaction to stir at 0 °C for an additional 1 hour.

  • Aza-Wittig Reaction: To the cold reaction mixture, add triphenylphosphine (1.1 mmol, 1.1 equiv) portion-wise. Gas evolution (N₂) should be observed. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue contains the desired product and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-phenylbenzo[c]isothiazole.

Self-Validation:

  • Expected Yield: Moderate to good (typically 60-85%).

  • TLC Analysis: The product should have a higher Rf value than the starting material and be UV active. Triphenylphosphine oxide is also visible on the TLC plate.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the thiol proton and the characteristic shifts of the aromatic protons will confirm product formation.

Synthesis via Reductive Cyclization of ortho-Nitro Precursors

Reductive cyclization is a classic and highly effective strategy for synthesizing N-heterocycles from nitroarenes.[5][6] This approach is analogous to the synthesis of 2,1-benzisoxazoles (anthranils) from o-nitrocarbonyl compounds.[7] For benzo[c]isothiazole synthesis, the key precursor is an o-nitroaryl thioketone or thioaldehyde. The nitro group is reduced in situ to a nitroso, hydroxylamine, or amino group, which then nucleophilically attacks the adjacent thio-carbonyl to cyclize and form the N-S bond, typically with elimination of water.

Causality Behind Experimental Choices:

  • Reducing Agents: A variety of reducing agents can be employed, from classic metal/acid combinations (e.g., SnCl₂/HCl) to catalytic hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation.[8][9] Milder reducing agents like phosphites (e.g., triethyl phosphite) are often preferred as they can deoxygenate the nitro group to a reactive nitrene intermediate that readily cyclizes under thermal conditions.

  • Precursor Synthesis: The main challenge of this route is often the synthesis of the requisite o-nitroaryl thioketone precursor, which can be prepared from the corresponding ketone using sulfurating agents like Lawesson's reagent or P₄S₁₀.

reductive_cyclization Start o-Nitroaryl Thioketone Reduction Reduction [e.g., P(OEt)3 or SnCl2] Start->Reduction Intermediate Reactive Nitrogen Intermediate (Nitrene, Nitroso, or Amine) Reduction->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Functionalized Benzo[c]isothiazole Dehydration->Product

Diagram 3: General mechanism for reductive cyclization.

Synthesis from ortho-Aminotoluenes

A direct and operationally simple method involves the reaction of an appropriately substituted 2-aminotoluene (o-toluidine) with thionyl chloride (SOCl₂) in a high-boiling solvent like xylene.[10] This method provides a straightforward entry into the parent benzo[c]isothiazole ring system and its substituted derivatives.

Mechanistic Insight: The reaction is thought to proceed via the formation of an intermediate benzylidenesulfinyl compound, which then undergoes intramolecular cyclization to form the heterocyclic ring.[10] The choice of an ortho-aminotoluene is critical, as the methyl group serves as the carbon atom that will become C3 of the isothiazole ring, and the amino group provides the nitrogen atom.

This protocol is a generalized procedure based on the work of Davis and White.[10]

Materials:

  • Substituted 2-aminotoluene (1.0 equiv)

  • Thionyl chloride (SOCl₂, ~2.0 equiv)

  • Xylene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Standard reflux and extraction apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve the substituted 2-aminotoluene (1.0 equiv) in anhydrous xylene.

  • Reagent Addition: Carefully add thionyl chloride (2.0 equiv) to the solution. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated solution of sodium bicarbonate to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation, recrystallization, or column chromatography. For liquid products, isolation as a picrate salt can be a convenient method for purification and characterization.[10]

Self-Validation:

  • Expected Yield: Can be high, up to 80% for certain substrates.[10]

  • Characterization: Confirmation of the structure is achieved through NMR and UV spectroscopy, and mass spectrometry. The disappearance of the primary amine and methyl group signals of the starting material and the appearance of the new aromatic and C3-H signals are key indicators.

Data Summary

The following table summarizes the key features of the discussed synthetic strategies, providing a quick reference for selecting an appropriate method based on the desired substitution pattern and available starting materials.

Synthetic Strategy Key Precursor Primary Reagents Typical Substitution Pattern Advantages Considerations
Intramolecular Aza-Wittig o-Mercaptoacylphenonet-BuONO, NaN₃, PPh₃3-Aryl or 3-AlkylModular; good yieldsPrecursor synthesis; unstable azide intermediate
Reductive Cyclization o-Nitroaryl ThioketoneP(OEt)₃ or SnCl₂/HClVaried, depends on precursorUtilizes common nitroarenesPrecursor synthesis can be challenging
From o-Aminotoluenes Substituted o-ToluidineThionyl chloride (SOCl₂)Substituted on benzene ringOperationally simple; directVigorous reaction conditions

Conclusion

The synthesis of functionalized benzo[c]isothiazoles relies heavily on intramolecular cyclization strategies that leverage carefully designed ortho-substituted aromatic precursors. The intramolecular aza-Wittig reaction offers a modern and versatile route to 3-substituted derivatives, while reductive cyclizations and reactions of aminotoluenes provide classic and direct pathways to the core scaffold. By understanding the causality behind reagent choice and reaction mechanisms, researchers can effectively select and optimize a synthetic route to access the specific functionalized benzo[c]isothiazoles required for their drug discovery and materials science programs.

References

  • Devarie-Baez, N. O., & Xian, M. (2010). A New Method for the Synthesis of 3-Substituted Benzisothiazoles. Organic Letters, 12(4), 752–754. [Link]

  • Cyclization reactions of 2‐azidobenzaldehyde 1 a with tertiary β‐keto amides 5 a–f. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1937–1944. [Link]

  • A simple synthesis of 2,1-benzisothiazole. (1968). Chemical Communications (London). [Link]

  • Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336–1340. [Link]

  • Davis, M., & White, A. W. (1969). The Synthesis of Substituted 2,1-Benzisothiazoles. The Journal of Organic Chemistry, 34(9), 2985–2988. [Link]

  • Reaction pathways of the cyclization starting from 2-azidobenzaldehyde... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Adjieufack, A. I., Champagne, B., & Liégeois, V. (2023). Investigating the Mechanism of the Catalytic Intramolecular Aza-Wittig Reaction Involved in the Synthesis of 2-Methylbenzothiazole from the Perspective of Bonding Evolution Theory. Synthesis, 55(07), 1085-1096. [Link]

  • Cravotto, G., et al. (2018). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi. [Link]

  • Berkowitz, W., & Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. (2022). ResearchGate. [Link]

  • Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. [Link]

  • Reductive Cyclization of Nitroarenes. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. (2005). ResearchGate. [Link]

  • Molina, P., & Fresneda, P. M. (2000). Synthetic applications of intramolecular aza-Wittig reaction for the preparation of heterocyclic compound. ADDI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzo[c]isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Benzo[c]isothiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides practical, field-tested insights and protocols to address common challenges encountered during the isolation and purification of this heterocyclic carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your purification strategy.

Q1: What are the expected physical properties of this compound?

While extensive data on this specific isomer is not widely published, we can infer its properties from the parent benzo[c]isothiazole structure and general knowledge of aromatic carboxylic acids.

  • Physical State: Expected to be a solid at room temperature, likely a crystalline powder. A related compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, is described as a light brown to brown solid[1].

  • Solubility: As a carboxylic acid, it will exhibit poor solubility in water but should be soluble in aqueous base (e.g., sodium bicarbonate, sodium hydroxide) via salt formation. It is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in less polar solvents like ethers and aromatic hydrocarbons[2].

  • pKa: The carboxylic acid proton is the most acidic site. The exact pKa is not documented, but it is expected to be in the range of typical aromatic carboxylic acids (approx. 3-5). This is a critical parameter for developing acid-base extraction protocols[3].

Q2: What are the most common impurities I should expect from a typical synthesis?

Impurities are highly dependent on the synthetic route. However, for heterocyclic carboxylic acids synthesized via methods like oxidation of a methyl group or hydrolysis of a nitrile, common impurities include:

  • Unreacted Starting Materials: Precursors to the final molecule.

  • Reaction Intermediates: Such as the corresponding aldehyde or amide if the oxidation or hydrolysis is incomplete[4][5].

  • By-products: Resulting from side reactions like decarboxylation (loss of CO2) at high temperatures, or over-oxidation.

  • Reagents and Catalysts: Inorganic salts or residual catalysts used in the synthesis[6].

Q3: What are the primary, recommended purification strategies for this compound?

The two most effective and widely applicable purification methods for solid carboxylic acids like this are:

  • Acid-Base Extraction: This is an excellent first-line technique to remove any neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group to selectively move it between aqueous and organic phases[3].

  • Recrystallization: This is the gold standard for purifying solid organic compounds. The key is finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures[7].

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is always recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity assessment. It can effectively separate the target compound from closely related impurities. HPLC has been successfully used to separate and purify similar complex thiazole systems[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for identifying the presence of impurities. The absence of signals from known starting materials or intermediates is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is a good qualitative indicator of high purity.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q: My crude product has a dark color that persists after initial isolation. How can I remove it?

A: Colored impurities are often high molecular weight, conjugated by-products.

  • Causality: These impurities may arise from decomposition or side reactions, especially if the reaction was conducted at high temperatures.

  • Solution: A charcoal treatment during recrystallization is often effective.

    • Dissolve the crude product in the hot recrystallization solvent.

    • Add a small amount (typically 1-2% by weight) of activated charcoal.

    • Keep the solution heated for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the clear filtrate to cool slowly to crystallize the purified product.

  • Expert Insight: Be cautious not to add too much charcoal, as it can also adsorb your product, leading to yield loss.

Q: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or when the supersaturation is too high.

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Re-heat the solution: Re-dissolve the oil by heating the solution back to the solvent's boiling point.

    • Add more solvent: Add a small amount of additional hot solvent to reduce the saturation level.

    • Ensure slow cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it. Do not place it directly in an ice bath.

    • Scratch/Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface or add a tiny seed crystal of pure product to induce nucleation.

    • Change Solvent System: If the problem persists, the solvent system is likely unsuitable. A solvent pair (one solvent in which the compound is soluble and one in which it is insoluble) often provides better results[7].

Q: After purification, my yield is very low. What are the common causes of product loss?

A: Significant product loss can occur at several stages.

  • During Acid-Base Extraction:

    • Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently acidic (at least 2-3 pH units below the compound's pKa) to fully protonate the carboxylate and cause precipitation[3]. Check the pH with indicator paper.

    • Multiple Extractions: When back-extracting the acidified product into an organic solvent, perform multiple extractions with smaller volumes of solvent rather than a single large one to ensure complete recovery.

  • During Recrystallization:

    • Using too much solvent: This is the most common cause. The goal is to create a saturated solution at high temperature. Using excessive solvent will keep the product dissolved even upon cooling.

    • Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose significant material. Ensure your funnel and receiving flask are pre-heated.

    • Solubility in Cold Solvent: Your product may have some residual solubility even at low temperatures. Minimize this by cooling the crystallization mixture thoroughly in an ice bath before filtration.

Q: My NMR spectrum shows that the product is clean, but the HPLC analysis indicates a purity of <95%. Why the discrepancy?

A: This is a classic case of an impurity being "invisible" to one technique.

  • Causality: The impurity is likely an isomer or a compound with a very similar structure that has a distinct retention time on HPLC but whose NMR signals overlap with your product's signals or are too small to be definitively identified without a reference. It could also be a non-proton-bearing impurity if you are only relying on ¹H NMR.

  • Solution:

    • Trust the HPLC: HPLC is generally more sensitive and quantitative for purity analysis than NMR.

    • Optimize Purification: If recrystallization is failing, the impurity likely has very similar solubility properties. An orthogonal purification method is needed. While less common for simple acids, preparative HPLC or careful column chromatography on silica gel (often with an acidic modifier like acetic acid in the eluent to prevent streaking) may be required.

    • Re-evaluate with Acid-Base Extraction: Ensure a thorough acid-base wash was performed. An impurity that is also acidic would co-purify during recrystallization but might be separated if its pKa is sufficiently different.

Part 3: Key Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Combine the aqueous layers.

    • Expert Tip: A weaker base like NaHCO₃ is preferred over NaOH to minimize hydrolysis of any sensitive functional groups.

  • Organic Wash: Wash the combined basic aqueous extracts once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities that may have been trapped. Discard this organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2). The pure this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is used to purify the solid product obtained from the acid-base extraction or directly from the reaction work-up.

  • Solvent Selection: Choose a suitable solvent or solvent pair. See the table below for suggestions. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the solid at the solvent's boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (or if a charcoal treatment was performed), perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Table 1: Recommended Starting Solvents for Recrystallization Screening

Solvent/SystemRationale
Ethanol/Water A common and effective solvent pair for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify and cool.
Acetic Acid/Water Acetic acid is a good solvent for many carboxylic acids. Its use can be advantageous if the product is poorly soluble in other organic solvents.
Toluene A good choice for removing more polar impurities. The product's solubility is likely to be low, making it a potentially good single-solvent system.
Isopropanol A less volatile alcohol that can sometimes provide better crystal growth than ethanol or methanol.

Part 4: Visualization & Workflow

The following diagram outlines a logical workflow for the purification and analysis of this compound.

Purification_Workflow Purification & Analysis Workflow for this compound A Crude Product (From Synthesis) B Perform Acid-Base Extraction (Protocol 1) A->B Removes neutral/ basic impurities C Assess Purity (TLC/HPLC) B->C D Is Purity >98%? C->D H Pure Product (Store appropriately) D->H Yes J Are colored impurities present? D->J No E Perform Recrystallization (Protocol 2) F Assess Final Purity (HPLC, NMR, MS, MP) E->F G Is Purity >98%? F->G G->H Yes I Consider Column Chromatography or Preparative HPLC G->I No J->E No K Add Charcoal Treatment during Recrystallization J->K Yes K->E

Caption: Decision workflow for purification.

Part 5: References

  • Zawisza, T., et al. (1984). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • U.S. Patent 3,274,207. (1966). Processes for preparing thiazole carboxylic acids. Google Patents. Available at:

  • Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. Available at: [Link]

  • Tighadouini, S., et al. (2016). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 21(5), 651. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 359-368. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Hossu, A. M., et al. (2007). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo[c]isothiazole. PubChem. Available at: [Link]

  • Bepary, S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]

  • U.S. Patent 7,307,188. (2007). Purification of carboxylic acids by complexation with selective solvents. Google Patents. Available at:

  • Katritzky, A. R., et al. (1993). Preparation of 2H-spirol[Benzo[d]isothiazole-3,3 '-pyrazole]-1,1-dioxide-2 '(4 ' H)-carboxylates from Dilithiated C(alpha),N-Carboalkoxyhydrazones and Methyl 2-(Aminosulfonyl)benzoate. ResearchGate. Available at: [Link]

  • Guria, C., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Van de Vyver, T., & Stevens, C. V. (2023). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2023(11), 1-35. Available at: [Link]

  • U.S. Patent 6,562,972. (2003). Method for preparing heterocyclic-carboxylic acids. Google Patents. Available at:

Sources

Technical Support Center: Overcoming Challenges in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the synthesis of this vital heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your synthetic endeavors are both efficient and successful.

Troubleshooting Guide: A Proactive Approach to Synthesis

This section is structured to address specific, frequently encountered problems during benzothiazole synthesis. We will delve into the root causes of these issues and provide actionable, field-tested solutions.

Problem 1: Low or No Product Yield

One of the most common frustrations in synthesis is a lower-than-expected yield. Several factors can contribute to this issue, ranging from the quality of starting materials to suboptimal reaction conditions.[4]

Potential CauseRecommended Solutions & Scientific Rationale
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and your chosen carbonyl compound. 2-aminothiophenol is particularly susceptible to oxidation, which can lead to the formation of disulfide byproducts and reduce the availability of the starting material for the desired reaction.[4][5] Using a freshly opened bottle or purifying it via distillation or recrystallization before use is highly recommended.[5]
Inefficient Catalyst or Reaction Conditions The choice of catalyst and reaction parameters such as temperature and solvent are critical. For condensation reactions, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[4] Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[4] A systematic optimization of these conditions is often necessary. Modern, greener approaches often utilize microwave irradiation, which can dramatically reduce reaction times and, in many cases, increase yields.[6][7]
Incomplete Cyclization and/or Oxidation The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves the formation of a benzothiazoline intermediate, which must then be oxidized to the final aromatic product.[6] If this oxidation step is inefficient, the reaction can stall, leading to low yields.[6] While atmospheric oxygen can be a sufficient oxidant in some cases, others may require the addition of an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of an acid like HCl.[6][7]
Presence of Water Certain condensation reactions are sensitive to water, which can hydrolyze starting materials or intermediates.[4][8] Ensuring all glassware is thoroughly dried and using dry solvents can significantly improve yields. The addition of molecular sieves to the reaction mixture can also effectively remove residual water.[4]
Problem 2: Formation of Side Products and Impurities

The presence of byproducts not only reduces the yield of the desired benzothiazole but also complicates the purification process.[4] Understanding the common side reactions is the first step toward mitigating them.

Potential CauseRecommended Solutions & Scientific Rationale
Oxidation of 2-aminothiophenol The thiol group in 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide dimer.[4][5] This is often observed as the formation of dark, tar-like materials.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to oxygen and can significantly reduce this side reaction.[4][5]
Incomplete Cyclization The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize to the benzothiazoline.[4][5] This can be due to insufficient heating or an inappropriate catalyst. The use of an acid catalyst can facilitate the intramolecular cyclization.[9]
Dimerization of Intermediates Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric byproducts.[5] This can sometimes be addressed by adjusting reactant concentrations; lower concentrations can favor intramolecular reactions.[5]
Self-Condensation of Starting Materials Aldehydes or other carbonyl compounds can undergo self-condensation, especially under basic or harsh conditions.[4] Careful control of reaction temperature and catalyst choice can help suppress these unwanted side reactions.[4]
Problem 3: Difficulty in Product Purification

Isolating a pure benzothiazole derivative can be a significant challenge, particularly when the product has similar physical properties to unreacted starting materials or byproducts.[4][5]

Potential CauseRecommended Solutions & Scientific Rationale
Similar Polarity of Product and Impurities When the desired product and impurities have similar polarities, separation by column chromatography becomes difficult.[4] Experiment with different solvent systems for elution. Alternatively, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (TLC).[4]
Product is an Oil Oily products can be challenging to purify by standard chromatographic or recrystallization methods.[4] Consider converting the oily product into a solid salt derivative for easier purification by recrystallization. The pure product can then be regenerated from the salt.[4]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[4][6] In such cases, using a more neutral stationary phase like alumina or employing a different purification method is advisable.[4]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered by researchers working on benzothiazole synthesis.

Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?

A1: The most prevalent and versatile method involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. These include aldehydes, carboxylic acids, acyl chlorides, and esters.[4][10] Alternative synthetic routes can utilize nitriles or involve the intramolecular cyclization of thiobenzanilides.[4][11]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple and highly effective technique for monitoring reaction progress.[4] By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[4] Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[4]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, this often involves the use of water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[4][7][12] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[4][5][7]

Q4: Are there specific safety precautions I should take when working with 2-aminothiophenol?

A4: Yes, 2-aminothiophenol is readily oxidized and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible to maintain its purity.[4][5] As a thiol, it also has a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Experimental Protocols & Visualizations

To further assist in your experimental design, a generalized protocol for a common benzothiazole synthesis and a workflow diagram are provided below.

General Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation

This protocol describes a common method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde. Note: This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol (5-10 mL).[4][6]

  • Catalyst/Reagent Addition: To the stirred solution, add the chosen catalyst or reagent. A common and effective system is the addition of 30% hydrogen peroxide (H₂O₂) followed by the dropwise addition of concentrated hydrochloric acid (HCl).[6][7][13]

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).[4] Monitor the progress of the reaction by TLC until the starting materials are consumed.[4][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[4] If no precipitate forms, the solvent can be removed under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][6]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for benzothiazole synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup 1. Combine Add Catalyst/Reagent Add Catalyst/Reagent Reaction Setup->Add Catalyst/Reagent 2. Initiate Monitor Progress (TLC) Monitor Progress (TLC) Add Catalyst/Reagent->Monitor Progress (TLC) 3. Stir & Heat Reaction Complete Reaction Complete Monitor Progress (TLC)->Reaction Complete 4. Verify Quench/Extract Quench/Extract Reaction Complete->Quench/Extract 5. Isolate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Quench/Extract->Purify (Chromatography/Recrystallization) 6. Refine Characterize (NMR, MS, etc.) Characterize (NMR, MS, etc.) Purify (Chromatography/Recrystallization)->Characterize (NMR, MS, etc.) 7. Confirm

Caption: A generalized experimental workflow for benzothiazole synthesis.

Reaction Mechanism: Condensation of 2-Aminothiophenol with an Aldehyde

The following diagram illustrates the key steps in the formation of a benzothiazole from 2-aminothiophenol and an aldehyde.

G 2-Aminothiophenol 2-Aminothiophenol Schiff Base Intermediate Schiff Base Intermediate 2-Aminothiophenol->Schiff Base Intermediate Aldehyde Aldehyde Aldehyde->Schiff Base Intermediate Benzothiazoline Intermediate Benzothiazoline Intermediate Schiff Base Intermediate->Benzothiazoline Intermediate Intramolecular Cyclization Benzothiazole Product Benzothiazole Product Benzothiazoline Intermediate->Benzothiazole Product Oxidation

Caption: Key intermediates in the synthesis of benzothiazoles.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low yield in Benzothiazole hydrochloride synthesis.
  • Benchchem. (2025).
  • Various Authors. (2025). The common synthetic routes for benzothiazoles.
  • Benchchem. (2025).
  • Various Authors. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Gao, X., et al. (2020).
  • Various Authors. (2021). Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids.
  • Bentham Science Publishers. (2021).
  • Benchchem. (2025).
  • Organic Chemistry Portal. (2024). Benzothiazole synthesis.
  • Gao, X., et al. (2020).
  • IJCRT.org. (2023).
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • National Institutes of Health. (2022).
  • Indian Journal of Pharmaceutical Education and Research. (2021).
  • Benchchem. (2025). A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers.
  • ResearchGate. (2025).
  • National Institutes of Health. (2025).
  • ResearchGate. (2014).

Sources

"stability and degradation of Benzo[c]isothiazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzo[c]isothiazole-4-carboxylic Acid

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound. As specialists in complex heterocyclic chemistry, we understand the nuances of handling and analyzing novel molecules. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability and degradation of this compound, empowering you to design robust experiments, troubleshoot challenges, and ensure the integrity of your results.

Our approach is built on providing not just methods, but also mechanisms. By understanding why this molecule behaves the way it does under various stressors, you can proactively avoid common pitfalls and interpret your data with a higher degree of confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its structure—a fused aromatic system containing a reactive isothiazole ring and a carboxylic acid moiety—the primary factors of concern are pH, temperature, light, and oxidizing agents. The sulfur heteroatom is particularly susceptible to oxidation, while the isothiazole ring can be labile under certain pH and thermal conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For the related isomer 2,1,3-Benzothiadiazole-4-carboxylic acid, storage at room temperature, sealed in dry conditions, is recommended, suggesting similar conditions are appropriate here.[2] Avoid contact with strong oxidizing agents.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all handling of the solid or solutions should be performed in a chemical fume hood to avoid inhalation.[1]

Q3: What are the most likely degradation pathways for this compound?

A3: While specific degradation products for this exact molecule are not extensively documented, we can predict the most probable pathways based on the chemistry of related sulfur-containing heterocycles.[4][5][6]

  • Oxidation: The sulfur atom in the isothiazole ring is a prime target for oxidation, which would lead to the formation of the corresponding S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone).[4][6] This is a common metabolic and chemical degradation pathway for thiazoles and thiophenes.

  • Hydrolysis: The isothiazole ring may be susceptible to hydrolytic cleavage under strongly acidic or, more commonly, alkaline conditions.[7] Studies on related isothiazolones show they are generally stable in acidic media but undergo degradation in alkaline solutions.[7] Ring-opening would likely lead to a substituted benzene derivative with sulfonamide or sulfonic acid functionalities.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to light. Benzothiazole derivatives are known to undergo photodegradation through mechanisms that can involve cation radical formation or reactions with singlet oxygen.[8] This can lead to complex mixtures of byproducts.

Q4: How should I design a forced degradation study for this compound to assess its intrinsic stability?

A4: A forced degradation (or stress testing) study is critical for understanding the molecule's stability profile and is a regulatory requirement for drug development.[9][10][11] The goal is to induce 5-20% degradation to identify potential degradants without destroying the molecule completely. A systematic approach involves exposing the compound to the following conditions, as recommended by ICH guidelines.[12][13]

Stress ConditionTypical Reagent/ConditionRationale & Mechanistic Insight
Acid Hydrolysis 0.1 M - 1 M HCl, heat as required (e.g., 60-80°C)Probes the lability of the isothiazole ring and amide-like bond to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M - 1 M NaOH, heat as required (e.g., 60-80°C)Isothiazole rings are often more susceptible to base-catalyzed ring opening than acid-catalyzed cleavage.[7]
Oxidation 3-30% H₂O₂, room temperature or gentle heatMimics oxidative stress. The primary target is the sulfur atom, leading to S-oxides.[4][14][15]
Thermal Degradation Dry heat (e.g., 10°C above accelerated stability temp)Assesses the molecule's resilience to heat. Degradation can occur via various complex pathways.[16][17]
Photostability ICH-compliant light source (UV/Vis spectrum)Evaluates light sensitivity. The aromatic system can absorb UV light, leading to photochemical reactions.[8][18]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: I am observing unexpected and rapid degradation of my compound in a standard buffer solution. What could be the cause?

A: This issue often points to three potential culprits:

  • pH Instability: Verify the pH of your buffer. Isothiazolones, a related class of compounds, show significantly faster degradation as the pH becomes more alkaline (pH > 8).[7][16] If you are working in a basic medium, the isothiazole ring may be undergoing hydrolytic cleavage.

  • Presence of Oxidants: Ensure your solution is free from trace oxidizing agents. Peroxides in solvents like THF or ether, or dissolved oxygen activated by trace metals, can lead to the oxidation of the sulfur atom. Using freshly distilled/sparged solvents can mitigate this.

  • Photodegradation: Are you working on an open bench under bright laboratory lights? Many heterocyclic compounds are light-sensitive.[8] Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil. Run a parallel experiment in the dark to confirm if light is the issue.

Q: My HPLC analysis shows multiple new peaks after a forced degradation study. How do I proceed with identification?

A: This is the expected outcome of a successful stress test. The key is systematic characterization.

  • Prioritize Major Degradants: Focus on peaks that represent >0.1% of the total peak area.

  • Mass Spectrometry is Key: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • An increase of +16 AMU (Atomic Mass Units) relative to the parent compound strongly suggests the formation of an S-oxide .

    • An increase of +32 AMU suggests the formation of an S,S-dioxide (sulfone) .

    • An increase of +18 AMU suggests a hydrolysis product where water has been added to the molecule, often followed by fragmentation or rearrangement.

  • Compare Stress Conditions: Analyze which degradants appear under specific conditions. The peak that appears only in the H₂O₂ sample is almost certainly an oxidation product. Peaks appearing in both acid and base hydrolysis are likely hydrolytic products. This helps in proposing structures.

Q: I am seeing inconsistent stability results between different batches of the compound. What should I investigate?

A: Batch-to-batch variability in stability often points to impurities.

  • Check for Residual Catalysts or Reagents: Impurities from the synthesis, such as residual acid, base, or metal catalysts, can accelerate degradation. Use a high-purity analytical method like HPLC-UV or LC-MS to compare the impurity profiles of the different batches.

  • Evaluate Physical Form: Is there a difference in the crystalline form (polymorphism) between batches? Different polymorphs can have different stabilities. Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can investigate this.

  • Review Handling History: Ensure that both batches were handled and stored under identical conditions since they were synthesized. Inconsistent exposure to light, air, or humidity can easily account for the observed differences.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental and theoretical concepts, we have developed the following diagrams.

G Forced Degradation Experimental Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization start Obtain High-Purity This compound prep_sol Prepare Stock Solution (e.g., in ACN or MeOH) start->prep_sol acid Acid Hydrolysis (HCl) prep_sol->acid base Base Hydrolysis (NaOH) prep_sol->base oxid Oxidation (H2O2) prep_sol->oxid therm Thermal (Dry Heat) prep_sol->therm photo Photolytic (UV/Vis Light) prep_sol->photo control Control Sample (No Stressor) prep_sol->control analysis Stability-Indicating HPLC-UV/MS Analysis of All Samples acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis quant Quantify Degradation (% Loss of Parent) analysis->quant id Identify Major Degradants (Using MS Data) quant->id path Propose Degradation Pathways id->path

Caption: A typical workflow for conducting a forced degradation study.

G Hypothetical Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Alkaline) parent This compound sox S-Oxide Derivative (+16 AMU) parent->sox Oxidation (e.g., H₂O₂) ring_open Ring-Opened Intermediate (e.g., o-mercaptobenzamide derivative) parent->ring_open Hydrolysis (e.g., NaOH) sulfone S,S-Dioxide (Sulfone) (+32 AMU) sox->sulfone Further Oxidation final_hydro Further Degradation Products ring_open->final_hydro

Caption: Hypothetical degradation pathways for the target molecule.

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for stress testing. It must be adapted based on the observed stability of the compound.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Materials:

  • This compound (high purity, >98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV/PDA and Mass Spectrometer (MS) detectors

  • ICH-compliant photostability chamber

  • Calibrated oven

  • pH meter

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or MeOH) to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation (perform in duplicate):

    • Control: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. Store protected from light at 2-8°C.

    • Acid Hydrolysis: Mix equal volumes of stock solution and 2 M HCl to achieve a final concentration of 0.1 mg/mL in 1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of stock solution and 2 M NaOH to achieve a final concentration of 0.1 mg/mL in 1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points where 5-20% degradation is expected (this may be much faster than acid hydrolysis). Neutralize with an equivalent amount of HCl before analysis.

    • Oxidation: Mix stock solution with an appropriate volume of 30% H₂O₂ and diluent to achieve a final concentration of 0.1 mg/mL in ~3% H₂O₂. Store at room temperature, protected from light. Monitor at regular intervals (e.g., 2, 6, 24 hours).

    • Thermal Degradation: Place a known amount of the solid compound in a vial and store in an oven at 80°C for 48 hours. Also, prepare a solution sample (0.1 mg/mL) and keep it at 60°C. Analyze both.

    • Photostability: Expose both solid and solution (0.1 mg/mL) samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in foil and placed in the same chamber.

  • Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent peak from all major degradation products.

    • Calculate the percentage of degradation for each condition.

    • Use the MS data to propose structures for the observed degradation products.

References

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed.
  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentr
  • SAFETY D
  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes.
  • Suggested mechanism of photostabilization of benzothiazole as UV absorber.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.
  • SAFETY D
  • 6-(4-Hydroxy-2-methylphenyl)
  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionaliz
  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). INCHEM.
  • Research progress of thiazole flavor compounds. CABI Digital Library.
  • 2,1,3-Benzothiadiazole-4-carboxylic acid Safety D
  • 2,1,3-BENZOTHIADIAZOLE-4-CARBOXYLIC ACID Product Description. ChemicalBook.
  • Forced Degrad
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degrad
  • Development of forced degradation and stability indic
  • REVIEW: FORCE DEGRAD

Sources

Optimizing Reaction Conditions for Isothiazole Ring Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the synthesis of the isothiazole ring, a crucial scaffold in medicinal chemistry and materials science.[1][2] Authored from the perspective of a Senior Application Scientist, this resource offers troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during isothiazole synthesis.

Core Principles of Isothiazole Synthesis

The formation of the isothiazole ring typically involves the construction of the S-N bond as a key step. Numerous synthetic strategies exist, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.[1][3] Common approaches include the oxidative cyclization of enamino-thiones and related precursors.[4]

Frequently Asked Questions (FAQs)

Q1: My isothiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

A: Low yields in heterocyclic synthesis are a common issue and can often be attributed to several factors.[5] A systematic approach to troubleshooting is recommended.[5]

  • Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can lead to undesirable side reactions or inhibit the desired transformation.[5][6] Always ensure you are using reagents and solvents of appropriate purity, and dry your solvents when necessary.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that can significantly impact the yield.[5][6] It is advisable to perform small-scale trial reactions to identify the optimal conditions without committing large quantities of materials.[5]

  • Atmospheric Conditions: Many organic reactions are sensitive to moisture and oxygen.[5] If your synthesis is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[5]

  • Product Decomposition: The target isothiazole may be unstable under the reaction or workup conditions.[7][8] Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if product degradation is occurring over time.[7]

Q2: I am observing the formation of a tar-like substance in my reaction. What is the likely cause and how can I prevent it?

A: Tar formation is often a sign of polymerization or extensive decomposition of starting materials or intermediates, a common issue in reactions that are acid-catalyzed.[7] To mitigate this, consider the following:

  • Temperature Control: Excessive heat can promote unwanted side reactions. Try running the reaction at a lower temperature.

  • Catalyst Loading: If using a catalyst, reducing the amount may slow down the decomposition pathways.

  • Slow Addition of Reagents: Adding a reactive reagent slowly can help to control the reaction rate and minimize the buildup of unstable intermediates.

Q3: How can I effectively monitor the progress of my isothiazole synthesis?

A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[6] This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[6]

Troubleshooting Guide: Specific Synthetic Methods

The Hurd-Mori Reaction

The Hurd-Mori reaction is a well-established method for synthesizing 1,2,3-thiadiazoles, which can be considered structural relatives of isothiazoles.[2][9] The reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[10]

Problem: Low yield in a Hurd-Mori type synthesis for an isothiazole precursor.

  • Cause: The success of the ring closure can be highly dependent on the nature of substituents on the precursor.[11] Electron-withdrawing groups may favor the cyclization, while electron-donating groups can lead to poor conversion.[11]

  • Solution: If possible, modify the substituents on your starting material to be more electron-withdrawing.

Table 1: Troubleshooting Low Yields in Isothiazole Synthesis

Observation Potential Cause Suggested Action
Starting material remains after extended reaction time.Insufficient activation energy or catalyst deactivation.Gradually increase the reaction temperature. Add a fresh portion of the catalyst if applicable.
Multiple spots on TLC, difficult to purify.Formation of side products or isomers.Re-evaluate the reaction conditions (solvent, temperature, catalyst).[6] Consider purification by column chromatography or recrystallization.[6]
Product decomposes during workup.Product instability to acidic or basic conditions.Use a milder workup procedure. Consider extraction with a less polar solvent and washing with neutral water.

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-H Arylation of an Isothiazole

This protocol provides a general workflow for the functionalization of a pre-formed isothiazole ring.

  • Reaction Setup: In an oven-dried reaction vessel, combine the isothiazole (1.0 equiv.), the aryl boronic acid or pinacol boronate ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).[12]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.[12]

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).[12]

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.[12]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and perform an appropriate workup. The crude product can then be purified by column chromatography or recrystallization.

Visualization of Key Processes

Diagram 1: General Troubleshooting Workflow for Low Reaction Yield

Troubleshooting Low Yield Low Yield Low Yield Check Purity Assess Starting Material Purity Low Yield->Check Purity Optimize Conditions Optimize Reaction Conditions (Temp, Time) Low Yield->Optimize Conditions Inert Atmosphere? Ensure Inert Atmosphere Low Yield->Inert Atmosphere? Product Stable? Check Product Stability Low Yield->Product Stable?

Caption: A simplified workflow for troubleshooting low yields in isothiazole synthesis.

Diagram 2: Key Steps in a Catalytic C-H Functionalization

Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl Halide C-H Activation C-H Activation Oxidative Addition->C-H Activation Isothiazole Reductive Elimination Reductive Elimination C-H Activation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Functionalized Isothiazole

Caption: A conceptual diagram of a palladium-catalyzed C-H functionalization cycle.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
  • BenchChem. (2025). troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Various Authors. (n.d.). Product Class 15: Isothiazoles. Science of Synthesis.
  • Various Authors. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Isothiazole synthesis - US3498995A.
  • ChemicalBook. (2022, January 24). Synthesis of Isothiazole.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14).
  • ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
  • MDPI. (2024, June 21). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
  • Royal Society of Chemistry. (2024, August 22). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Canadian Science Publishing. (n.d.).
  • Books. (2024, July 24).
  • ResearchGate. (2025, August 6). The Chemistry of Isothiazoles [Request PDF].
  • National Institutes of Health. (n.d.). Synthesis of Pyrrolo[2,3-d][5][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
  • Google Patents. (n.d.).
  • Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
  • Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • ResearchGate. (2025, August 7). Isothiazoles (1,2-Thiazoles)
  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles.
  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Isothiazole.
  • Royal Society of Chemistry. (n.d.). Isothiazoles (1,2-thiazoles)

Sources

"troubleshooting low yields in Benzo[c]isothiazole-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzo[c]isothiazole-4-carboxylic acid

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing syntheses for this and related heterocyclic scaffolds. Benzo[c]isothiazoles, also known as 2,1-benzisothiazoles, are valuable structural motifs in medicinal chemistry. However, their synthesis can be challenging, often plagued by low yields stemming from issues with starting material stability, cyclization efficiency, and side-product formation.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered in the laboratory.

Proposed Synthetic Pathway: A Reference Framework

To effectively troubleshoot, we must first establish a common synthetic frame of reference. While multiple routes to the benzo[c]isothiazole core may exist, a plausible and logical pathway starting from commercially available materials is outlined below. This multi-step synthesis provides several critical junctures where yield loss can occur, and it will serve as the basis for our troubleshooting guide.

G A 2-Amino-3-methylbenzoic acid B Diazotization & Thiolation (e.g., NaNO₂, HCl then KSCN) A->B C 2-Mercapto-3-methylbenzoic acid B->C D Amidation (e.g., SOCl₂, then NH₄OH) C->D E 2-Mercapto-3-methylbenzamide D->E F Oxidative N-S Cyclization (e.g., I₂, Base) E->F G 4-Methylbenzo[c]isothiazol-3(2H)-one F->G H Side-Chain Oxidation (e.g., KMnO₄) G->H I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

Section 1: Starting Material and Intermediate Stability

Question 1: My yield of 2-Mercapto-3-methylbenzoic acid (Intermediate C) is very low after the Sandmeyer-type reaction. What's going wrong?

Answer: This is a common bottleneck. The conversion of an amino group to a thiol via a diazonium salt is sensitive and can lead to multiple side products.

  • Potential Cause 1: Diazonium Salt Instability. The diazonium salt intermediate is thermally unstable. If the temperature during diazotization rises above 0-5°C, the salt will decompose, leading to phenols and other byproducts.

    • Solution: Maintain strict temperature control. Use an ice-salt bath and monitor the internal reaction temperature closely. Add the sodium nitrite solution slowly and sub-surface to prevent localized heating.

  • Potential Cause 2: Thiol Oxidation. The target mercaptan is highly susceptible to oxidation, especially during workup, where it can dimerize to form a disulfide (2,2'-dithiobis(3-methylbenzoic acid)).[1]

    • Solution: Perform the workup under an inert atmosphere (Nitrogen or Argon) if possible. Use degassed solvents. During extraction, consider adding a mild reducing agent like sodium bisulfite to the aqueous layer to minimize oxidation. Proceed to the next step (Amidation) as quickly as possible with the crude or minimally purified thiol.

Question 2: During the amidation of 2-Mercapto-3-methylbenzoic acid, I get a complex mixture and very little of the desired amide (Intermediate E). Why?

Answer: The presence of a reactive thiol group complicates the standard conversion of a carboxylic acid to an amide.

  • Potential Cause: Thiol Reactivity with Thionyl Chloride. If you are using thionyl chloride (SOCl₂) to form the acyl chloride, the thiol group can react with it, leading to undesired sulfur-based side products.

    • Solution 1 (Protection): Consider protecting the thiol group before amidation. An acid-labile protecting group like trityl (Tr) or a base-labile one like an acetate could work. However, this adds steps to the synthesis.

    • Solution 2 (Alternative Coupling Agents): Bypass the acyl chloride intermediate entirely. Use modern peptide coupling reagents that are chemoselective for the carboxylic acid over the thiol. Examples include HATU, HBTU, or EDC with HOBt. These reactions are typically run under milder, neutral pH conditions which also helps prevent thiol oxidation.

Section 2: The Critical N-S Ring Closure

Question 3: My oxidative cyclization step to form the benzo[c]isothiazole ring (Intermediate G) is failing, resulting in low conversion and multiple spots on TLC.

Answer: The intramolecular oxidative S-N bond formation is the most critical and often lowest-yielding step in this synthesis.[2] Success depends on a delicate balance of factors.

  • Potential Cause 1: Incorrect Oxidant or Stoichiometry. The choice and amount of oxidant are crucial. Too little oxidant leads to incomplete reaction, while too much can lead to over-oxidation or degradation of the desired product.[1]

    • Solution: Iodine (I₂) is a common and effective oxidant for this transformation. Start with 1.1-1.2 equivalents. Other systems like Cu(II) salts or even air/O₂ with a suitable catalyst can be explored.[2] Monitor the reaction by TLC to track the disappearance of the starting material and the appearance of the product.

  • Potential Cause 2: Suboptimal Base. A base is required to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the oxidized sulfur species. The wrong base can cause side reactions.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point. Inorganic bases like K₂CO₃ can also be effective, but solubility can be an issue. The pKa of the base should be sufficient to deprotonate the amide but not so strong as to cause undesired side reactions.

  • Potential Cause 3: Unfavorable Reaction Kinetics. Intramolecular reactions are highly dependent on concentration. If the concentration is too high, intermolecular reactions (polymerization) can dominate, leading to insoluble materials and low yields.

    • Solution: Run the reaction under high-dilution conditions. A good starting point is a concentration of 0.01-0.05 M. This can be achieved by the slow addition of the substrate and oxidant via syringe pump to a larger volume of refluxing solvent.

G Start Low Yield in Cyclization Step (F) Q1 Is Starting Material Consumed? (Check TLC) Start->Q1 A1_No Incomplete Reaction Q1->A1_No No A1_Yes Complex Mixture / Byproducts Q1->A1_Yes Yes Sol1 Increase Reaction Time/Temp Increase Oxidant (to 1.2 eq) Check Reagent Purity A1_No->Sol1 Q2 Is Polymerization Evident? (Insoluble material) A1_Yes->Q2 Sol2 Run at High Dilution (Slow Addition) Lower Concentration Q2->Sol2 Yes Sol3 Optimize Base (pKa, type) Optimize Solvent Try Different Oxidant (e.g., Cu(II)) Q2->Sol3 No

Caption: Troubleshooting workflow for the oxidative N-S cyclization step.

Section 3: Final Functional Group Transformation

Question 4: The final oxidation of the methyl group to a carboxylic acid (Step H) is destroying the heterocycle and giving me a very low yield of the final product.

Answer: This is a classic challenge of late-stage functionalization. The benzo[c]isothiazole ring is susceptible to strong oxidizing conditions.

  • Potential Cause: Harsh Oxidation Conditions. Strong oxidants like potassium permanganate (KMnO₄) under harsh heating can readily cleave the heterocyclic ring, especially the relatively weak N-S bond.

    • Solution 1 (Milder Conditions): If using KMnO₄, run the reaction at the lowest possible temperature that still allows for conversion. Maintain a basic pH (using NaOH or NaHCO₃) during the reaction, as this can sometimes help stabilize the heterocycle. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may facilitate the reaction under milder conditions.

    • Solution 2 (Alternative Reagents): Explore alternative, milder oxidation methods. A multi-step approach might be necessary, such as radical bromination of the methyl group with NBS followed by hydrolysis, but this adds complexity. Catalytic oxidation using RuO₄ (generated in situ from RuCl₃ with an oxidant like NaIO₄) can sometimes be effective at lower temperatures.

    • Solution 3 (Change Synthetic Strategy): If late-stage oxidation remains problematic, the most robust solution is to revise the entire synthetic route. Start with a precursor that already has the carboxylic acid (or a precursor like an ester or nitrile) in the correct position. For example, starting from 2-amino-3-cyanobenzoic acid would be a more convergent and likely higher-yielding overall strategy.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective troubleshooting is impossible without accurately monitoring the reaction's progress.[1]

  • Preparation: On a silica TLC plate, draw a light pencil line ~1 cm from the bottom. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (R).

  • Spotting: Dissolve a tiny amount of your starting material in a suitable solvent. Use a capillary tube to apply a small spot to the SM lane. For the reaction mixture, take a small aliquot (~5-10 µL) with a capillary, dilute it in a vial with a few drops of solvent, and spot it on the R lane. Spot both the SM and R samples on top of each other in the Co lane.

  • Development: Choose an appropriate solvent system (eluent), such as 30% Ethyl Acetate in Hexanes. Pour a small amount into a developing chamber, cover, and let it saturate. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the pencil line.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[1] Circle the spots.

  • Analysis: The disappearance of the SM spot in the R lane and the appearance of a new spot (the product) indicates the reaction is proceeding. The co-spot helps confirm the identity of the starting material spot in the reaction lane.

Protocol 2: High-Dilution Oxidative Cyclization (Reference Procedure)

This protocol is a starting point for optimizing the key ring-forming reaction (Step F).

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 100 mL of anhydrous Acetonitrile.

  • Reagent Preparation:

    • Solution A: In a separate 50 mL flask, dissolve 1.0 equivalent of 2-Mercapto-3-methylbenzamide (Intermediate E) in 25 mL of anhydrous Acetonitrile.

    • Solution B: In another 50 mL flask, dissolve 1.2 equivalents of Iodine (I₂) and 2.5 equivalents of Triethylamine in 25 mL of anhydrous Acetonitrile.

  • Reaction: Bring the Acetonitrile in the main reaction flask to a gentle reflux. Using two separate syringe pumps, add Solution A and Solution B simultaneously to the refluxing solvent over a period of 4 hours.

  • Monitoring & Workup: After the addition is complete, allow the mixture to reflux for another hour. Monitor the reaction by TLC.[1] Once complete, cool the reaction to room temperature, remove the solvent under reduced pressure, and proceed with a standard aqueous workup and chromatographic purification.

Frequently Asked Questions (FAQs)

  • Q: My starting 2-aminothiophenol derivative is dark and looks impure. Can I still use it?

    • A: It is highly recommended to use pure starting materials. Thiols, especially aminothiols, are prone to air oxidation, which forms disulfides and other colored impurities.[1] Using impure material is a common cause of low yields.[3] Consider purifying it by distillation or recrystallization before use, and always handle it under an inert atmosphere.

  • Q: What is the best solvent for the cyclization reaction?

    • A: The ideal solvent should be inert to the reaction conditions and fully dissolve the starting material. Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are good starting points. The choice can significantly impact reaction rates and side products, so screening different solvents may be necessary for optimization.

  • Q: How do I remove disulfide byproducts?

    • A: Disulfides can sometimes be removed by washing the organic layer with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. If that fails, column chromatography is usually effective, as the disulfide is typically much less polar than the corresponding thiol or the cyclized product.

References

"side reaction products in benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond simple protocols to explain the causality behind these issues, offering field-proven insights to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction mixture is turning dark and forming an insoluble, tar-like substance, leading to a very low yield. What's causing this?

Answer: The formation of dark, insoluble materials is a classic sign of polymerization and oxidative degradation of your starting material, 2-aminothiophenol.[1] This is one of the most common challenges in benzothiazole synthesis due to the high reactivity of the 2-aminothiophenol scaffold.

Root Causes:

  • Oxidation of 2-Aminothiophenol: The thiol (-SH) group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This leads to the formation of a disulfide-linked dimer (2,2'-dithiobis(aniline)), which can further polymerize into intractable tars.[1][2]

  • Harsh Reaction Conditions: High temperatures or the use of strong, non-specific oxidizing agents can accelerate the degradation and polymerization of the starting material and intermediates.[1]

Troubleshooting & Optimization Protocol:

  • Starting Material Quality:

    • Use Freshly Purified 2-Aminothiophenol: Whenever possible, purify commercially available 2-aminothiophenol by distillation or recrystallization immediately before use. This removes any pre-existing oxidized impurities.[1][3]

    • Proper Storage: Store 2-aminothiophenol under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation during storage.

  • Reaction Atmosphere Control:

    • Inert Atmosphere: Set up your reaction under a nitrogen or argon atmosphere. This involves using standard Schlenk line techniques to degas your solvent and flush the reaction vessel.[1][3] This is the most critical step to prevent oxidative polymerization.

  • Temperature Management:

    • Avoid Excessive Heat: High temperatures can promote unwanted side reactions. Consider running the reaction at a lower temperature for a longer duration or using stepwise heating to maintain control.[1]

  • Choice of Reagents:

    • Mild Oxidants: If your specific synthesis route requires an oxidant for the final cyclization step, select a milder reagent. In some cases, controlled exposure to air can be a sufficient and gentle oxidant.[1]

Issue 2: My characterization (NMR/MS) shows the presence of a benzothiazoline intermediate, but not my desired benzothiazole. Why is the reaction stalling?

Answer: The formation and isolation of a benzothiazoline intermediate indicate that the initial condensation between 2-aminothiophenol and the carbonyl compound has occurred, but the final aromatization step (oxidation) is incomplete.[1][2]

Root Causes:

  • Insufficient Oxidant: The oxidizing agent may be too weak, or you may be using an insufficient stoichiometric amount to drive the conversion of the benzothiazoline to the aromatic benzothiazole.[1]

  • Reaction Time: The reaction may not have been allowed to run long enough for the final, often slower, oxidation step to reach completion.[1]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the final aromatization step, making it less favorable.[1]

Troubleshooting & Optimization Protocol:

  • Oxidant Selection and Stoichiometry:

    • Review your chosen oxidant. For many syntheses from aldehydes, catalysts like a hydrogen peroxide/hydrochloric acid system (H₂O₂/HCl) are effective.[4][5]

    • Ensure you are using the correct stoichiometry. It may be necessary to perform a small optimization screen to determine the ideal amount of oxidant for your specific substrate.

  • Reaction Monitoring:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to closely monitor the reaction's progress. Spot the reaction mixture alongside your starting materials and, if available, a standard of the benzothiazoline intermediate. The disappearance of the intermediate spot and the appearance of the final product spot will indicate completion.[2][3]

  • Extended Reaction Time/Temperature Adjustment:

    • If the reaction appears to have stalled, try extending the reaction time.

    • A modest increase in temperature might also facilitate the final oxidation, but be cautious of promoting side reactions as discussed in Issue 1.

Issue 3: I'm observing a significant byproduct with a higher molecular weight than my target molecule, suggesting dimerization. How can this be prevented?

Answer: Dimerization occurs when reaction intermediates react with each other (intermolecularly) instead of cyclizing (intramolecularly) to form the desired benzothiazole.[1] This is a competing reaction pathway that can become significant under certain conditions.

Root Causes:

  • Concentration Effects: High concentrations of reactants increase the probability of intermolecular collisions, which can favor dimerization over the desired intramolecular cyclization.[1]

  • Reaction Pathway Competition: The specific reaction conditions (solvent, temperature, catalyst) may inadvertently favor the kinetics of the intermolecular pathway.

Troubleshooting & Optimization Protocol:

  • Adjust Reactant Concentration:

    • High Dilution: Perform the reaction at a lower concentration. By increasing the solvent volume, you decrease the likelihood of two reactive intermediates encountering each other, thus favoring the intramolecular cyclization.

    • Slow Addition: If using a particularly reactive reagent, add it slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reactive species low.

  • Solvent and Temperature Optimization:

    • Experiment with different solvents. A solvent that better solvates the transition state for the intramolecular cyclization can help favor the desired pathway.

    • Adjusting the temperature can also alter the relative rates of the competing intramolecular and intermolecular reactions.

Summary of Reaction Conditions

IssueContributing FactorsRecommended Solutions
Polymerization/Tar Formation Air (Oxygen) Exposure, High Temperature, Impure Starting MaterialsUse freshly purified 2-aminothiophenol, conduct reaction under an inert atmosphere (N₂ or Ar), control temperature carefully.[1][3]
Incomplete Cyclization Insufficient Oxidant, Short Reaction Time, Steric HindranceUse a more efficient or higher stoichiometry of oxidant, monitor reaction by TLC until completion, consider a modest temperature increase.[1][2]
Dimerization High Reactant ConcentrationRun the reaction under high dilution conditions, use slow addition of reagents.[1]

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired synthetic route versus common side reaction pathways.

Primary Synthesis Pathway

This diagram shows the generally accepted mechanism for the condensation of 2-aminothiophenol with an aldehyde to form the benzothiazoline intermediate, followed by oxidation to the final benzothiazole product.[6]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base + Aldehyde Aldehyde Aldehyde Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Desired Benzothiazole Product Benzothiazoline->Benzothiazole [Oxidant]

Caption: Desired pathway for benzothiazole synthesis.

Side Reaction: Oxidative Dimerization of Starting Material

This diagram illustrates the primary cause of tar formation, where 2-aminothiophenol is oxidized to form a disulfide dimer, which can then lead to polymerization.

G 2-ATP_1 2-Aminothiophenol Dimer Disulfide Dimer 2-ATP_1->Dimer [O2] Oxidation 2-ATP_2 2-Aminothiophenol 2-ATP_2->Dimer Polymer Polymeric Byproducts (Tar) Dimer->Polymer Further Oxidation

Caption: Oxidative degradation of 2-aminothiophenol.

References

  • Preventing side reactions during the synthesis of benzothiazole deriv
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Troubleshooting low yield in benzothiazole synthesis
  • Troubleshooting guide for the synthesis of fluorin
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH.
  • Benzothiazole synthesis - Organic Chemistry Portal.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PubMed Central.

Sources

Technical Support Center: Enhancing Carboxylic Acid Compound Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to improve the solubility of carboxylic acid compounds. The methodologies described herein are grounded in established scientific principles to ensure reliable and reproducible results in your laboratory.

I. Foundational Principle: The Role of pH and pKa

The solubility of carboxylic acids is intrinsically linked to their ionization state, which is governed by the solution's pH and the compound's pKa. The pKa is the pH at which the compound exists in a 50:50 ratio of its un-ionized (protonated, R-COOH) and ionized (deprotonated, R-COO⁻) forms. The un-ionized form is typically less soluble in aqueous media, while the ionized carboxylate salt is significantly more soluble.[1][2] This relationship is described by the Henderson-Hasselbalch equation.[3][4]

Diagram: Ionization Equilibrium of Carboxylic Acids

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Low_Solubility R-COOH (Un-ionized) Poorly Water-Soluble High_Solubility R-COO⁻ + H⁺ (Ionized Carboxylate) Highly Water-Soluble Low_Solubility->High_Solubility + Base (e.g., NaOH) - H⁺ High_Solubility->Low_Solubility + Acid (e.g., HCl) + H⁺

Caption: The equilibrium between the un-ionized carboxylic acid and the ionized carboxylate salt.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

A. pH Adjustment

Question 1: I'm trying to dissolve my carboxylic acid compound in an aqueous buffer, but it remains insoluble. What should I do?

Answer:

This is a common issue and can typically be resolved by adjusting the pH of your solution.

  • Causality: The solubility of a carboxylic acid increases dramatically when the pH of the solution is raised above its pKa, leading to the formation of the more soluble carboxylate salt.[2] As a general rule, for sufficient ionization and solubilization, the pH should be adjusted to at least 2 units above the pKa of the carboxylic acid.

  • Troubleshooting Protocol:

    • Determine the pKa: If the pKa of your compound is unknown, you can find it in the literature or use computational prediction tools. The pKa of most simple carboxylic acids is in the range of 4-5.[5][6]

    • Prepare a Slurry: Create a slurry of your carboxylic acid compound in water or your desired buffer.

    • Titrate with Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise.

    • Monitor pH and Dissolution: Continuously monitor the pH of the solution. You should observe the compound dissolving as the pH increases.

    • Final pH Adjustment: Continue adding the base until all of the solid has dissolved and the pH is in a stable range, ideally 2 or more units above the pKa.

Question 2: My compound dissolves at a high pH, but it precipitates when I try to bring the pH back down for my experiment. How can I prevent this?

Answer:

This occurs when the pH drops below the pKa, causing the soluble carboxylate salt to revert to the less soluble un-ionized acid form.[7]

  • Causality: The equilibrium shown in the diagram above is reversible. If your experimental conditions require a lower pH, you may need to consider alternative solubilization strategies.

  • Troubleshooting Steps:

    • Determine Minimum Required pH: Identify the highest pH at which your experiment remains viable. If this pH is still above the pKa of your compound, you may be able to maintain its solubility.

    • Consider Co-solvents: If the pH must be below the pKa, the addition of a co-solvent may be necessary to keep the un-ionized form of the acid in solution. (See Section C on Co-solvents).

    • Complexation: Cyclodextrins can encapsulate the non-polar portion of the carboxylic acid, increasing its solubility even at a lower pH. (See Section D on Complexation).

B. Salt Formation

Question 3: I want to create a solid, soluble salt form of my carboxylic acid for easier handling and formulation. How do I choose the right counter-ion?

Answer:

Selecting an appropriate counter-ion is a critical step in salt formation, as it significantly impacts the properties of the resulting salt, such as solubility, stability, and hygroscopicity.[8]

  • Causality: The formation of a stable salt requires a significant difference in pKa between the carboxylic acid and the base used to form the salt (the counter-ion's conjugate acid). A general guideline is a ΔpKa (pKa of the base's conjugate acid - pKa of the carboxylic acid) of at least 3 units to ensure complete proton transfer and a stable ionic interaction.[9]

  • Counter-ion Selection Protocol:

    • Determine the pKa of your Carboxylic Acid: As with pH adjustment, knowing the pKa is the first step.

    • Consult Lists of Pharmaceutically Acceptable Counter-ions: For drug development applications, it is crucial to use counter-ions that are generally recognized as safe (GRAS). Common choices for forming salts with carboxylic acids include sodium, potassium, calcium, magnesium, and various amines like tromethamine and meglumine.[9][10]

    • Consider the Desired Properties:

      • For Maximum Solubility: Small, inorganic cations like sodium and potassium generally form highly soluble salts.[11][12]

      • To Avoid Hygroscopicity: Sometimes, highly soluble salts can be very hygroscopic (readily absorb moisture from the air), which can be problematic for solid dosage forms. In such cases, a less soluble, more crystalline salt with a different counter-ion might be preferable.

      • Impact of Alkyl Chains: For amine counter-ions, increasing the length of alkyl chains can decrease the solubility of the resulting salt due to increased lipophilicity.[8]

Question 4: I've mixed my carboxylic acid with a base in solution, but I'm having trouble isolating a solid salt. What could be the problem?

Answer:

The inability to isolate a solid salt can stem from several factors, including solvent choice and the intrinsic properties of the salt itself.

  • Causality: A successful crystallization requires the salt to be less soluble in the chosen solvent system than the starting materials. If the salt is highly soluble, it will remain in solution.

  • Troubleshooting Protocol:

    • Solvent Selection:

      • Start by dissolving the carboxylic acid in a suitable organic solvent.

      • Dissolve the chosen base in a separate portion of the same or a miscible solvent.

      • Combine the two solutions. If a precipitate does not form immediately, it may be necessary to use an anti-solvent.

    • Anti-solvent Addition: An anti-solvent is a solvent in which the salt has poor solubility. Slowly add the anti-solvent to the solution containing your dissolved salt until turbidity (cloudiness) is observed, which indicates the onset of precipitation. Then, allow the solution to stand to promote crystal growth.

    • Evaporation: If an anti-solvent is not effective, slow evaporation of the solvent can concentrate the salt to the point of precipitation.[13]

    • Cooling: Cooling the solution can also reduce the solubility of the salt and induce crystallization.

C. Co-solvents

Question 5: My carboxylic acid is not soluble enough in aqueous buffers, even with pH adjustment. Can I use a co-solvent, and how do I choose one?

Answer:

Yes, using a co-solvent is a common and effective strategy. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for dissolving less polar compounds.[14]

  • Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Less polar molecules, like the un-ionized form of a carboxylic acid, can be difficult to accommodate within this network. A co-solvent disrupts this network, lowering the overall polarity of the solvent system and enhancing the solubility of the carboxylic acid.[15]

  • Co-solvent Selection and Protocol:

    • Screen Common Co-solvents: Start with commonly used, pharmaceutically acceptable co-solvents.

    • Prepare Stock Solutions: Create a concentrated stock solution of your carboxylic acid in each co-solvent.

    • Titrate with Aqueous Buffer: Gradually add your aqueous buffer to a small volume of the co-solvent stock solution, observing for any signs of precipitation. The co-solvent system that tolerates the highest percentage of the aqueous phase before precipitation is likely the most suitable.

    • Consider the Application: For parenteral (injectable) formulations, the choice of co-solvents is more restricted due to toxicity concerns.[16] Always consult regulatory guidelines for acceptable excipients.[17]

Table 1: Common Co-solvents for Pharmaceutical Formulations

Co-solventTypical Concentration Range (%)Notes
Ethanol5 - 40Can cause pain on injection at high concentrations.
Propylene Glycol (PG)10 - 60A versatile and commonly used co-solvent.[2]
Polyethylene Glycol (PEG 300/400)10 - 50Low molecular weight PEGs are common in oral and parenteral formulations.[2]
GlycerinUp to 50Often used to increase viscosity as well as solubility.
Dimethyl Sulfoxide (DMSO)Application-dependentA very strong solvent, but toxicity limits its use in final drug products.
D. Complexation with Cyclodextrins

Question 6: I've heard about using cyclodextrins to improve solubility. How does this work, and is it suitable for my carboxylic acid?

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment.[18]

  • Causality: The hydrophobic cavity of the cyclodextrin encapsulates the non-polar portion of the carboxylic acid molecule. The hydrophilic exterior of the cyclodextrin then interacts with water, rendering the entire complex water-soluble.[18] This is particularly useful for increasing the solubility of the un-ionized form of the carboxylic acid.

  • Experimental Protocol for Complexation:

    • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.

    • Kneading Method:

      • Create a paste of the cyclodextrin with a small amount of water.

      • Slowly add the carboxylic acid to the paste and knead thoroughly in a mortar and pestle.

      • Dry the resulting mixture (e.g., in a vacuum oven) and lightly grind the solid.[19]

    • Freeze-Drying (Lyophilization) Method:

      • Dissolve the cyclodextrin and the carboxylic acid in water (pH may need to be adjusted to dissolve the acid initially).

      • Freeze the solution and then lyophilize it to remove the water, leaving a solid powder of the inclusion complex.[20]

    • Solubility Assessment: Compare the aqueous solubility of the resulting complex to that of the free carboxylic acid.

E. Use of Surfactants

Question 7: When should I consider using a surfactant, and how do I select the right one?

Answer:

Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), form micelles in solution. These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly soluble compounds.[21]

  • Causality: The hydrophobic core of the micelle provides a favorable environment for the non-polar parts of the carboxylic acid molecule, effectively dissolving it within the micelle. The hydrophilic shell of the micelle then allows it to be soluble in the aqueous medium.[21]

  • Selection and Protocol:

    • Choose a Surfactant: Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F-127) are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.

    • Determine the CMC: The CMC is a critical parameter. You need to use the surfactant at a concentration above its CMC to ensure micelle formation. CMCs for many common surfactants are available in the literature.[22][23]

    • Solubilization Procedure:

      • Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

      • Add your carboxylic acid compound to this solution and stir until it dissolves. Gentle heating may be required to facilitate the process.

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeApproximate CMC (in water)
Sodium Dodecyl Sulfate (SDS)Anionic8.3 mM[22]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92 mM
Polysorbate 20 (Tween® 20)Non-ionic~0.06 mM
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM
Poloxamer 407 (Pluronic® F-127)Non-ionic~0.7% w/v

Note: CMC values can be affected by temperature, pH, and the presence of other solutes.[22]

III. Strategic Workflow for Solubility Enhancement

For a systematic approach to improving the solubility of a novel carboxylic acid compound, consider the following workflow.

Diagram: Solubility Enhancement Workflow

G Start Start: Poorly Soluble Carboxylic Acid pKa_Det Determine pKa Start->pKa_Det pH_Adj pH Adjustment (pH > pKa + 2) pKa_Det->pH_Adj Soluble Solubility Achieved pH_Adj->Soluble Yes Not_Soluble Insoluble or Precipitates at Required pH pH_Adj->Not_Soluble No Salt_Formation Salt Formation Screening Not_Soluble->Salt_Formation Co_Solvent Co-solvent Screening Not_Soluble->Co_Solvent Complexation Cyclodextrin Complexation Not_Soluble->Complexation Surfactant Surfactant Screening Not_Soluble->Surfactant Final_Formulation Optimized Formulation Salt_Formation->Final_Formulation Co_Solvent->Final_Formulation Complexation->Final_Formulation Surfactant->Final_Formulation

Caption: A decision tree for selecting a solubility enhancement strategy.

IV. References

  • Fiveable. Carboxylate Salts Definition - Organic Chemistry Key Term. Accessed December 31, 2025.

  • Wikipedia. Critical micelle concentration. Accessed December 31, 2025.

  • Quora. Why is sodium carboxylate salt so soluble?. August 6, 2016.

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson. Accessed December 31, 2025.

  • BioFuran Materials. Carboxylates Applications and Uses Explained. June 5, 2025.

  • YouTube. 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. October 10, 2022.

  • YouTube. Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. March 8, 2021.

  • Chemistry LibreTexts. 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. May 22, 2021.

  • PDF Free Download. Salt Selection and Optimisation Procedures for Pharmaceutical New. Accessed December 31, 2025.

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. August 27, 2024.

  • National Institutes of Health. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery. June 6, 2019.

  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry. July 24, 2014.

  • ResearchGate. Critical micelle concentration (CMC) for different surfactants in... | Download Scientific Diagram. Accessed December 31, 2025.

  • National Institutes of Health. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Accessed December 31, 2025.

  • YouTube. Understanding Critical Micelle Concentration (CMC) | Surfactant Chemistry Explained. October 9, 2024.

  • Pharmatech - Rx. Henderson Hasselbalch Equation. November 21, 2024.

  • IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Accessed December 31, 2025.

  • PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. January 2012.

  • Global Pharmaceutical Studies Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Accessed December 31, 2025.

  • Pharmaceutical Scientist. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. December 1, 2009.

  • PharmTech. Excipient Selection In Parenteral Formulation Development. March 3, 2013.

  • PubMed. Ethical observations on the choice of parenteral solvents. Choice of parenteral solvent.. December 2008.

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed December 31, 2025.

  • Google Patents. Process for the preparation of a carboxylic acid salt - European Patent Office. Accessed December 31, 2025.

  • OUCI. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Accessed December 31, 2025.

  • National Institutes of Health. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Accessed December 31, 2025.

  • Benchchem. Preventing precipitation of Pentetic acid complexes in solution.. Accessed December 31, 2025.

  • National Institutes of Health. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Accessed December 31, 2025.

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. December 12, 2016.

  • ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26[24] (25 °C).. Accessed December 31, 2025.

  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. March 15, 2024.

  • Bluefield Esports. Carboxylic Acid Acidity And Ph. Accessed December 31, 2025.

  • OUCI. Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications. Accessed December 31, 2025.

  • Scribd. Pka Table | PDF | Carboxylic Acid | Functional Group. Accessed December 31, 2025.

  • University of Wisconsin. Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Accessed December 31, 2025.

  • Master Organic Chemistry. The pKa Table Is Your Friend. June 18, 2010.

  • YouTube. pKa values of common acids. June 18, 2019.

  • CPHI Online. Co-solvency and anti-solvent method for the solubility enhancement. October 30, 2024.

  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants.. Accessed December 31, 2025.

  • Benchchem. Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates. Accessed December 31, 2025.

  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation. Accessed December 31, 2025.

  • ResearchGate. (PDF) Principles of Salt Formation. August 6, 2025.

  • National Institutes of Health. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Accessed December 31, 2025.

  • Asian Journal of Pharmaceutics. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Accessed December 31, 2025.

  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Accessed December 31, 2025.

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Accessed December 31, 2025.

  • Pharmaceutical Technology. Salt Selection in Drug Development. Accessed December 31, 2025.

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. April 18, 2019.

  • Google Patents. US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions. Accessed December 31, 2025.

Sources

"storage conditions for maintaining Benzo[c]isothiazole-4-carboxylic acid integrity"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzo[c]isothiazole-4-carboxylic acid

Introduction: this compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The integrity of this compound is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive framework for its storage, handling, and troubleshooting, grounded in established chemical principles and safety protocols. Our goal is to empower researchers to maintain the compound's structural integrity from vial to reaction.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored in a freezer at or below -20°C.[2] The container must be tightly sealed and placed within a desiccator containing a suitable drying agent (e.g., silica gel). This multi-barrier approach mitigates the two primary risks to integrity: thermal degradation and hydrolysis. Lower temperatures slow down any potential decomposition kinetics, while a dry environment prevents moisture-induced reactions with the carboxylic acid group or the isothiazole ring.

Q2: The Safety Data Sheet (SDS) mentions storing at "Room Temperature." Why do you recommend freezer storage?

Some supplier data may indicate room temperature storage for shipping and short-term holding.[3] However, as application scientists, we recommend more stringent conditions for long-term research use to guarantee the highest possible purity over the entire lifespan of the compound. For a sensitive heterocyclic molecule, freezer storage is the gold standard for preserving integrity and ensuring experiment-to-experiment consistency.

Q3: Is this compound sensitive to light or atmospheric conditions?

Yes. Heterocyclic compounds, particularly those with aromatic systems like thiazoles, can be susceptible to UV-induced photodegradation.[4] Therefore, the compound should always be stored in an amber vial or a container protected from light. Furthermore, it should be kept in a tightly sealed container to prevent oxidation or reaction with atmospheric moisture.[5][6] For highly sensitive experiments, backfilling the vial with an inert gas like argon or nitrogen is a recommended practice.

Q4: How should I prepare and store solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent (e.g., DMSO, DMF). To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is critical to create single-use aliquots. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Before use, allow an aliquot to equilibrate to room temperature completely before opening to prevent condensation from forming inside the vial.

Q5: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Due to its hazard profile—causing skin, eye, and potential respiratory irritation—comprehensive PPE is required.[5] Always handle this compound inside a certified chemical fume hood.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Not typically required if handled within a fume hood. If weighing outside a fume hood, a NIOSH-approved respirator may be necessary.[7]

Part 2: Troubleshooting Guide for Experimental Integrity

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
Compound has changed color (e.g., yellowing) or has a clumpy texture. Chemical Degradation: This is a strong indicator of decomposition, likely caused by exposure to light, moisture, or elevated temperatures.Action: Do not use the compound. Discard it according to hazardous waste protocols and procure a fresh supply. Rationale: A visible change in physical properties signals a change in chemical identity. Using degraded material will lead to failed reactions and unreliable data.
Poor or inconsistent solubility in recommended solvents (e.g., DMSO). 1. Compound Degradation: Degraded material may polymerize or form insoluble byproducts. 2. Insufficient Solvent Purity: Using a non-anhydrous solvent can impede the dissolution of a moisture-sensitive compound.Action: 1. Perform a quality control check (e.g., LC-MS) on the stock material to verify its identity and purity. 2. Use fresh, anhydrous-grade solvent. Gentle warming or sonication can aid dissolution, but avoid overheating.
Non-reproducible or inconsistent results in biological assays or chemical reactions. Compound Instability: The compound may be degrading in the assay medium or upon repeated freeze-thaw cycles. The carboxylic acid moiety makes it susceptible to pH changes.Action: 1. Prepare fresh solutions from solid stock for each experiment. 2. Minimize the time the compound spends in aqueous buffers before analysis. 3. Verify the pH of your reaction or assay buffer is compatible with the compound's stability.
Reaction failure or formation of unexpected byproducts. Chemical Incompatibility: The compound is reacting with other components in the mixture.Action: Review your reaction scheme. Avoid strong oxidizing agents, strong acids, and strong bases, as these are known to be incompatible with similar benzothiazole structures and can cause decomposition or unwanted side reactions.[6][7]

Part 3: Key Experimental Protocols

Adherence to standardized protocols is essential for maintaining compound integrity.

Protocol 1: Handling and Weighing of Solid Compound
  • Equilibration: Before opening, remove the sealed container from the freezer and place it in a desiccator for at least 30-60 minutes. This allows the compound to reach room temperature without attracting atmospheric moisture.

  • Environment: Perform all manipulations within a chemical fume hood.

  • Weighing: Briefly open the container and quickly weigh the desired amount of powder onto creased weighing paper or directly into a tared vial.

  • Sealing: Immediately and tightly reseal the main container. If the vial was not backfilled with inert gas previously, consider doing so now.

  • Storage: Promptly return the main container to the recommended freezer storage conditions.[2]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of this compound (M.W. ~179.18 g/mol ) required. For 1 mL of a 10 mM solution, you will need 1.79 mg.

  • Solvent: Use a brand new, sealed bottle of anhydrous, high-purity DMSO.

  • Dissolution: Add the weighed solid to a sterile, amber microcentrifuge tube or glass vial. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. A clear, homogenous solution should result.

  • Aliquoting & Storage: Immediately divide the stock solution into smaller, single-use aliquots in properly labeled, tightly sealed amber vials. Store at -20°C or below.

Part 4: Data Summary & Workflow Visualization

Table of Recommended Storage Conditions
ParameterSolid CompoundIn Solution (e.g., DMSO)Rationale
Temperature -20°C or lower[2]-20°C or -80°CMinimizes thermal degradation kinetics.
Atmosphere Tightly sealed, desiccated[3]Tightly sealed, minimal headspacePrevents hydrolysis and oxidation.
Light Amber vial / protected from light[6]Amber vial / protected from lightPrevents UV-induced photodegradation.[4]
Handling Equilibrate to RT before openingThaw completely to RT before openingPrevents condensation and moisture contamination.
Compound Handling & Experimental Workflow

G cluster_storage Phase 1: Storage & Preparation cluster_experiment Phase 2: Experimental Use cluster_troubleshooting Contingency Receive Receive Compound Inspect Inspect Vial Seal & Compound Appearance Receive->Inspect Store Store Solid at -20°C in Desiccator (Dark) Inspect->Store If OK Contact Contact Supplier/ Discard Compound Inspect->Contact If Damaged or Discolored Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Prepare Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot Store_Sol Store Aliquots at -20°C (Dark) Aliquot->Store_Sol Thaw Thaw Single Aliquot Completely to RT Store_Sol->Thaw Use Use in Experiment Thaw->Use Discard Discard Unused Portion of Aliquot Use->Discard

Caption: Workflow for maintaining compound integrity from receipt to experimental use.

References

  • Vertex AI Search. (2024). Safety Data Sheet.
  • Vertex AI Search. (2024). 1 - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Saarpor Klaus Eckard GmbH. (2018). Safety Data Sheet.
  • ChemicalBook. (n.d.). 3529-57-5(2,1,3-BENZOTHIADIAZOLE-4-CARBOXYLIC ACID) Product Description.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 3622-04-6|Benzothiazole-2-carboxylic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • Ivanova, Y., et al. (2024).
  • MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • NIH. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC.
  • ResearchGate. (2002). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • NIH. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC.
  • NIH. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC.
  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • BuyMolecule.com. (n.d.). Buy Benzo[c]isothiazole-6-carboxylic acid.

Sources

Technical Support Center: Purification of Carboxylic Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carboxylic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure carboxylic acids from synthetic reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your purification workflows.

Understanding the Challenge: Common Impurities in Carboxylic Acid Synthesis

Before selecting a purification method, it is crucial to understand the nature of the impurities you are dealing with. The synthetic route and work-up conditions will dictate the impurity profile.

Typical impurities can include:

  • Unreacted Starting Materials: Such as alcohols or alkyl halides.[1]

  • Side Products: Including esters from reactions with alcohol solvents or residual acid chlorides.[2][3]

  • Catalysts: Both organic and inorganic catalysts used in the synthesis.

  • Reagents: Excess oxidizing or reducing agents.[1]

  • Solvents: Residual solvents from the reaction or initial work-up.[4]

  • Water: Often present, especially in hydrolysis reactions.[4][5]

The choice of purification method will depend on the physical and chemical properties of your target carboxylic acid versus those of the impurities.

Troubleshooting and FAQ Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of carboxylic acids.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid carboxylic acids. It relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carboxylic acid is not dissolving in the hot solvent. What should I do?

A1: This indicates that the solvent is not a good choice for your compound. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If your compound is insoluble even in the boiling solvent, you should select a more appropriate solvent.

  • Causality: "Like dissolves like" is a fundamental principle. If your carboxylic acid is highly polar, a non-polar solvent will not be effective.

  • Troubleshooting Steps:

    • Check Polarity: Assess the polarity of your carboxylic acid and choose a solvent with a similar polarity.

    • Solvent Screening: Test a small amount of your crude product in various solvents to find one that provides the desired solubility profile.[6]

    • Mixed Solvent Systems: If a single solvent is not effective, consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat the mixture to get a clear solution and then cool to crystallize.[7]

Q2: I've cooled my solution, but no crystals are forming. What's wrong?

A2: Crystal formation, or nucleation, can sometimes be slow to initiate. This can be due to a supersaturated solution that is too stable or the presence of impurities that inhibit crystal growth.

  • Causality: Crystallization requires an initial nucleation event, which is the formation of a small, stable aggregate of molecules. This is followed by crystal growth.[7]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[6]

      • Seed Crystals: Add a tiny crystal of the pure carboxylic acid to the solution to provide a template for crystal growth.[8]

    • Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

    • Extended Cooling: Allow the solution to stand in an ice bath for a longer period.

Q3: My recrystallized product is still impure. What can I do?

A3: This can happen if the impurities have similar solubility profiles to your product or if they were trapped within the crystal lattice during rapid crystallization.

  • Causality: Slow cooling allows for the formation of a more ordered and pure crystal lattice. Rapid cooling can trap impurities.[7]

  • Troubleshooting Steps:

    • Repeat Recrystallization: A second recrystallization can significantly improve purity.

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.

    • Wash Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]

    • Consider an Alternative Method: If recrystallization is ineffective, consider another purification technique like acid-base extraction or chromatography.

Data Presentation: Common Solvents for Carboxylic Acid Recrystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar, low molecular weight carboxylic acids.[8][9]
EthanolHigh78A versatile solvent for many organic compounds.
Acetic AcidHigh118Can be useful for aromatic carboxylic acids.[6]
TolueneLow111Suitable for less polar carboxylic acids.[6]
Hexane/Ethyl AcetateVariesVariesA common mixed solvent system.
Experimental Protocol: General Recrystallization of a Solid Carboxylic Acid
  • Solvent Selection: Choose a suitable solvent where the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization: Recrystallization Workflow

G start Crude Solid Carboxylic Acid solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling crystal_check Crystals Formed? cooling->crystal_check induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No filtration Vacuum Filtration crystal_check->filtration Yes induce_crystallization->cooling washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Carboxylic Acid drying->end

Caption: Workflow for the recrystallization of a solid carboxylic acid.

Section 2: Acid-Base Extraction

This liquid-liquid extraction technique is highly effective for separating carboxylic acids from neutral or basic impurities. It leverages the acidic nature of the carboxyl group.[2][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After adding a base and shaking, I have a thick emulsion that won't separate. What should I do?

A1: Emulsion formation is a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.[11][12]

  • Causality: An emulsion is a stable mixture of two immiscible liquids.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: Filter the mixture through a pad of Celite or glass wool.

Q2: I've acidified the aqueous layer, but my carboxylic acid is not precipitating. Why?

A2: This usually means your carboxylic acid has some solubility in the acidic aqueous solution, or you have not added enough acid.

  • Causality: The carboxylic acid will only precipitate if its concentration exceeds its solubility in the aqueous medium.

  • Troubleshooting Steps:

    • Check pH: Ensure the aqueous layer is sufficiently acidic. The pH should be at least 2-3 units below the pKa of your carboxylic acid to ensure it is fully protonated.[13]

    • Back-Extraction: If the acid is water-soluble, you will need to extract it from the acidified aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[14]

    • Cooling: Cool the acidified solution in an ice bath to decrease the solubility of your product.

Q3: My yield is very low after the extraction. Where did my product go?

A3: Low yield can result from incomplete extraction at either the basification or acidification step, or from performing too few extractions.

  • Causality: The distribution of a solute between two immiscible phases is governed by its partition coefficient. Multiple extractions are more efficient than a single extraction with the same total volume of solvent.

  • Troubleshooting Steps:

    • pH Control: Re-check the pH at both the basification and acidification steps to ensure complete conversion to the salt and back to the free acid, respectively.[13]

    • Multiple Extractions: Perform at least three extractions at each stage to ensure complete transfer of the carboxylic acid between phases.

    • Solvent Choice: Ensure you are using an appropriate organic solvent in which your carboxylic acid is highly soluble.

Experimental Protocol: Acid-Base Extraction of a Carboxylic Acid
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[15]

  • Basification: Add a dilute aqueous base (e.g., NaHCO₃ or NaOH solution) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake gently to mix the layers.[10][15]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the carboxylate salt into a clean flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh aqueous base, combining the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with litmus or pH paper).[16] The carboxylic acid should precipitate out.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.[10]

    • If no solid precipitates (or an oil forms): Extract the acidified aqueous solution with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.[14]

Visualization: Acid-Base Extraction Logic

G start Crude Mixture in Organic Solvent add_base Extract with aq. Base (e.g., NaHCO3) start->add_base separate_layers1 Separate Layers add_base->separate_layers1 aq_layer1 Aqueous Layer (Carboxylate Salt) separate_layers1->aq_layer1 org_layer1 Organic Layer (Neutral/Basic Impurities) separate_layers1->org_layer1 acidify Acidify Aqueous Layer (e.g., HCl) aq_layer1->acidify product_check Product Precipitates? acidify->product_check filter Filter Solid product_check->filter Yes back_extract Back-extract with Organic Solvent product_check->back_extract No end Pure Carboxylic Acid filter->end dry_org Dry Organic Layer back_extract->dry_org evaporate Evaporate Solvent dry_org->evaporate evaporate->end

Caption: Decision tree for isolating a carboxylic acid via acid-base extraction.

Section 3: Distillation

Distillation is suitable for purifying liquid carboxylic acids that are thermally stable. It separates components based on differences in their boiling points.[17]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carboxylic acid seems to be decomposing during distillation. What can I do?

A1: Many carboxylic acids have high boiling points and can decompose at atmospheric pressure.

  • Causality: Thermal decomposition occurs when the temperature required for boiling exceeds the temperature at which the molecule is stable.

  • Troubleshooting Steps:

    • Vacuum Distillation: Use vacuum distillation to lower the boiling point of your compound.[18] This is the most common solution.

    • Check for Contaminants: Certain impurities can catalyze decomposition. Consider a preliminary purification step like an acid-base extraction.

Q2: I'm trying to remove water from my carboxylic acid, but simple distillation isn't working.

A2: Water can form an azeotrope with some carboxylic acids, meaning they boil at a constant temperature and composition, making separation by simple distillation difficult.[19]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and whose vapor has the same composition as the liquid.[19]

  • Troubleshooting Steps:

    • Azeotropic Distillation: Add an entrainer such as toluene or hexane.[5][20] This will form a new, lower-boiling azeotrope with water, which can be removed using a Dean-Stark apparatus. The entrainer co-distills with the water, and upon condensation, they separate, allowing the water to be collected and the entrainer to be returned to the distillation flask.[5]

Section 4: Chromatography

Chromatography is a versatile technique for purifying carboxylic acids, especially for small-scale preparations or when other methods fail.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carboxylic acid is streaking on the silica gel TLC plate/column. How can I get a clean separation?

A1: Streaking is a common issue when running carboxylic acids on silica gel due to strong interactions between the acidic compound and the acidic silica surface.

  • Causality: The polar carboxyl group can bind strongly and irreversibly to the silica gel, leading to poor elution and band tailing.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent.[21] This protonates the silica surface and the carboxylate anion, reducing the strong interaction and leading to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase column (C18).[22] Reversed-phase chromatography is often very effective for purifying polar compounds like carboxylic acids.[22]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my carboxylic acid?

A2: The choice depends on the polarity of your carboxylic acid and the impurities.

  • Normal-Phase (e.g., Silica Gel): The stationary phase is polar, and the mobile phase is non-polar. It is suitable for separating your carboxylic acid from less polar impurities. Remember to add acid to the mobile phase to prevent streaking.[21]

  • Reversed-Phase (e.g., C18): The stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[22] This is often the preferred method for purifying polar carboxylic acids, as it can provide excellent resolution.[22]

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • van der Bruggen, B., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • National Renewable Energy Laboratory. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved from [Link]

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Britannica. (2025). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Potency of Benzothiazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the benzothiazole scaffold has earned its designation as a "privileged structure." This bicyclic system, formed by the fusion of a benzene and a thiazole ring, is a recurring motif in a vast array of biologically active compounds.[1][2][3] The true therapeutic versatility of benzothiazole, however, is unlocked through the precise placement of functional groups on its core structure. This guide offers a comprehensive, data-driven comparison of the biological activities of key benzothiazole isomers, providing researchers and drug development professionals with the in-depth insights necessary to navigate the complexities of structure-activity relationships.

This document moves beyond a simple cataloging of compounds and their effects. It is designed to provide a causal understanding of how isomeric variations translate into tangible differences in antimicrobial, anticancer, and anticonvulsant efficacy. By grounding our discussion in established experimental protocols and quantitative data, we aim to equip researchers with the knowledge to make informed decisions in the design of novel, potent, and selective therapeutics.

The Isomeric Imperative: How Substituent Placement Dictates Biological Function

The pharmacological profile of a benzothiazole derivative is profoundly influenced by the position of its substituents. The steric and electronic properties of these appended groups, dictated by their location on the benzothiazole ring, govern the molecule's interaction with its biological target. This structure-activity relationship (SAR) is a cornerstone of rational drug design, and we will explore its implications across several key therapeutic domains.[4]

Antimicrobial Activity: A Tale of Positional Isomers

Benzothiazole derivatives have long been investigated for their potent antimicrobial properties.[2][5] The strategic placement of substituents can significantly enhance their activity against a spectrum of bacterial and fungal pathogens.

A recent study highlighted the antibacterial potential of various substituted benzothiazole derivatives, noting that substitutions at the 2nd, 5th, and 6th positions can enhance antibacterial action.[6] For instance, the presence of electron-withdrawing and electron-releasing groups at the 5th and 6th positions has been shown to be beneficial.[6] Another study demonstrated that benzothiazole derivatives of isatin exhibited better antibacterial activity against Gram-negative strains than Gram-positive ones.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard and reproducible technique for determining MIC values.[7][8][9]

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzothiazole isomers are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Table 1: Comparative Antimicrobial Activity of Benzothiazole Isomers

Compound IDKey Substituents and PositionsTarget OrganismMIC (µg/mL)Reference
BTZ-Isatin Hybrid (41c)Isatin at position 2E. coli3.1[6]
BTZ-Isatin Hybrid (41c)Isatin at position 2P. aeruginosa6.2[6]
Ciprofloxacin (Standard)-E. coli12.5[6]
Phenyl Urea Analog (83a)Phenyl urea at position 2E. faecalis8[6]
Phenyl Urea Analog (83b)Phenyl urea at position 2S. aureus8[6]
Triclocarban (Standard)-S. aureus16[6]

This data is compiled from the cited literature to illustrate the impact of different substituent patterns.

The data clearly demonstrates the potent antibacterial activity of certain benzothiazole derivatives, in some cases surpassing that of the standard drug, ciprofloxacin.[6]

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Standardized Microbial Inoculum (5x10^5 CFU/mL) C Inoculation of Microtiter Plate A->C B Serial Dilution of Benzothiazole Isomers B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Growth Inhibition D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cell Proliferation

The benzothiazole scaffold is a key component in the development of novel anticancer agents.[5] The isomeric placement of substituents can significantly impact cytotoxicity and the underlying mechanism of action.

Research has indicated that substitutions at the 2 and 6-positions of the benzothiazole ring are particularly important for anticancer activity.[10] For example, a group-based quantitative structure-activity relationship (GQSAR) analysis of 41 benzothiazole derivatives revealed that the presence of hydrophobic groups on the R1 fragment (at position 2) can potentiate anticancer activity.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with varying concentrations of the benzothiazole isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent, such as DMSO.[15]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength between 550 and 600 nm.[12] The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Table 2: Comparative Anticancer Activity (IC50) of Benzothiazole Isomers against MCF-7 Breast Cancer Cells

Compound IDKey Substituents and PositionsIC50 (µM)Reference
5g2-(substituted piperidine), 6-(substituted amide)2.8 ± 0.1[10]
9i2-(substituted piperidine), 6-(substituted amide)3.9 ± 0.1[10]
9j2-(monomethylated piperidine), 6-(substituted amide)4.2 ± 0.9[10]
102-(tertiary amine), 6-(substituted amide)5.3 ± 1.1[10]

This data is from a study on benzothiazole-based Hsp90 C-terminal-domain inhibitors and illustrates the impact of substitutions at the 2 and 6-positions.[10]

The data suggests that specific substitutions on the piperidine ring at the 2-position can influence the antiproliferative activity of these benzothiazole derivatives.[10]

anticancer_pathway cluster_drug Drug Action cluster_cell Cellular Response cluster_outcome Outcome Drug Substituted Benzothiazole Isomer EGFR Inhibition of Epidermal Growth Factor Receptor (EGFR) Drug->EGFR Hsp90 Inhibition of Heat Shock Protein 90 (Hsp90) Drug->Hsp90 Apoptosis Induction of Apoptosis EGFR->Apoptosis Hsp90->Apoptosis Outcome Cancer Cell Death Apoptosis->Outcome

Caption: Putative Anticancer Mechanisms of Benzothiazole Derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Benzothiazole derivatives have shown promise as anticonvulsant agents, with their activity being highly dependent on their substitution patterns.[16][17][18][19]

Structure-activity relationship studies have revealed that substitutions on the N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide scaffold are crucial for anticonvulsant activity.[16] It was observed that 3-substituted derivatives had better anticonvulsant activity compared to 4-substituted derivatives.[16] Furthermore, a p-Cl group on the benzene sulfonamide moiety exhibited better activity than p-Br or p-F groups.[16]

Experimental Protocol: Maximal Electroshock (MES) Test

The maximal electroshock (MES) test is a widely used preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[20][21][22][23][24]

  • Animal Preparation: The test compound is administered to rodents (typically mice or rats) via oral or intraperitoneal injection.

  • Electroshock Application: At the time of peak effect of the compound, a brief electrical stimulus (e.g., 60 Hz alternating current, 50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[21][22]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.[21]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated to quantify the anticonvulsant activity.[21]

Table 3: Comparative Anticonvulsant Activity of Benzothiazole Isomers

Compound IDKey Substituents and PositionsAnimal ModelAnticonvulsant ActivityReference
83-substituted benzene sulfonamideMouse (PTZ test)Most potent[16]
93-substituted benzene sulfonamide with p-ClMouse (MES test)Better flexion and recovery than standard[16]
103-substituted benzene sulfonamideMouse (PTZ test)Potent[16]

This data is based on a study of novel benzothiazole coupled sulfonamide derivatives and highlights the superior activity of 3-substituted isomers.[16]

Conclusion: A Strategic Approach to Benzothiazole-Based Drug Discovery

This comparative guide underscores the critical importance of isomeric differentiation in the design of benzothiazole-based therapeutics. The evidence clearly indicates that subtle modifications in the substitution pattern on the benzothiazole scaffold can lead to substantial changes in biological activity. A thorough understanding of these structure-activity relationships, grounded in robust experimental data, is essential for the rational design of next-generation drugs.

For researchers in medicinal chemistry and drug development, the path forward is clear: a focus on the nuanced effects of isomeric positioning will be instrumental in unlocking the full therapeutic potential of the versatile benzothiazole nucleus. This guide serves as a foundational resource to inform and inspire the continued exploration of this remarkable scaffold in the pursuit of novel treatments for a wide range of human diseases.

References

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Benzothiazole analogues and their biological aspects: A Review.
  • Synthesis, Neurotoxicity and Anticonvulsant Study of Some Benzothiazole Analogs. Bentham Science.
  • Anticonvulsant and neurological profile of benzothiazoles: a mini-review. PubMed.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Biological Screening and Structure Activity relationship of Benzothiazole.
  • Synthesis and various biological activities of benzothiazole derivative: A review.
  • MTT assay protocol. Abcam.
  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar.
  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. Benchchem.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PubMed Central.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies. Asian Journal of Chemistry.
  • Assessment and evaluation of methods used for antimicrobial activity assay.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Methods for in vitro evaluating antimicrobial activity: A review.
  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Deriv

Sources

The Benzothiazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and inflammation, also positions them as key culprits in numerous pathologies, most notably cancer. The central challenge in developing kinase inhibitors lies not in achieving potency, but in attaining selectivity. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects and associated toxicities.

This guide provides a comparative analysis of kinase inhibitors built around the benzothiazole scaffold, a heterocyclic motif that has proven to be a "privileged structure" in medicinal chemistry. Due to a scarcity of publicly available data on the specific kinase inhibitory activity of Benzo[c]isothiazole-4-carboxylic acid, this guide will focus on its more extensively studied structural isomer, the benzo[d]thiazole (hereafter referred to as benzothiazole) core. We will objectively compare the performance of benzothiazole-based inhibitors against other well-established inhibitors for several key kinase targets: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK). This analysis is supported by experimental data from peer-reviewed literature, detailed methodologies for key assays, and visualizations of relevant signaling pathways and mechanisms of action.

The Benzothiazole Advantage: A Structural Perspective

The benzothiazole ring system offers a rigid, planar scaffold with diverse points for chemical modification. This structural versatility allows for the fine-tuning of steric and electronic properties to achieve specific interactions within the kinase ATP-binding pocket and adjacent regions, thereby enhancing both potency and selectivity. Its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions makes it an ideal anchor for designing targeted kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

This section will delve into a head-to-head comparison of benzothiazole-based inhibitors with other notable inhibitors for specific kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC). Inhibition of EGFR has been a successful therapeutic strategy for over two decades.

dot

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF Ligand EGF->EGFR PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Inhibitor Comparison: EGFR

Inhibitor ClassCompound ExampleMechanism of ActionTarget(s)IC50 (Enzymatic)Cellular Potency (Example)
Benzothiazole-based Compound 22[1]ATP-Competitive, ReversibleEGFR, VEGFR-20.15 µM (EGFR)IC50: 0.73-0.89 µM (MCF-7)[1]
Anilinoquinazoline GefitinibATP-Competitive, ReversibleEGFR33 nM[2]IC50: 54 nM (EGF-stimulated growth)[2]
Pyrimidyl-amino-pyrimidine OsimertinibATP-Competitive, Irreversible (covalent)EGFR (mutant selective)-Potent against T790M mutant NSCLC[3][4]

Discussion:

Benzothiazole derivatives have been developed as potent EGFR inhibitors. For instance, a series of benzothiazole-based compounds linked to amino acid esters demonstrated significant EGFR inhibitory activity, with some compounds showing IC50 values in the low micromolar range, comparable to the established inhibitor Erlotinib[1]. These compounds act as classical ATP-competitive inhibitors.

In comparison, Gefitinib , a first-generation anilinoquinazoline inhibitor, exhibits high potency with a reversible, ATP-competitive mechanism[2]. However, its efficacy can be limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.

This challenge led to the development of third-generation inhibitors like Osimertinib , which forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR[4]. This irreversible mechanism allows it to overcome T790M-mediated resistance and provides a more durable clinical response. Furthermore, Osimertinib was designed to be selective for mutant forms of EGFR over the wild-type, thereby reducing some of the toxicities associated with first and second-generation inhibitors[5][6][7].

The benzothiazole scaffold offers a promising platform for developing both reversible and potentially irreversible EGFR inhibitors, with the opportunity to optimize for selectivity against resistance-conferring mutations.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a major focus of drug development. The PI3K family has several isoforms (α, β, δ, γ), and developing isoform-selective inhibitors is a key strategy to enhance the therapeutic window.

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth p38MAPK_Workflow cluster_workflow Inhibitor Screening Workflow EnzymaticAssay Enzymatic Kinase Assay (e.g., ADP-Glo) CellularAssay Cell-Based Assay (e.g., TNF-α release in hPBMCs) EnzymaticAssay->CellularAssay Determine IC50 SelectivityPanel Kinase Selectivity Panel CellularAssay->SelectivityPanel Confirm cellular activity InVivoModel In Vivo Efficacy Model (e.g., Collagen-Induced Arthritis) SelectivityPanel->InVivoModel Assess off-target effects LeadOptimization Lead Optimization InVivoModel->LeadOptimization Evaluate in vivo efficacy Kinase_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate (Peptide/Protein) Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Cells Cancer Cell Line Inhibitor_Cell Add Inhibitor Cells->Inhibitor_Cell Stimulation Stimulate Pathway (e.g., with EGF) Inhibitor_Cell->Stimulation ViabilityAssay Cell Viability Assay (e.g., MTT) Inhibitor_Cell->ViabilityAssay Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot for Phospho-protein Lysis->WesternBlot

Sources

A Comparative Analysis of Isothiazole and Benzothiazole Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the isothiazole and benzothiazole scaffolds, two pivotal heterocyclic structures in medicinal chemistry. We will delve into their distinct structural features, physicochemical properties, synthetic strategies, and diverse biological applications to inform rational drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds for therapeutic innovation.

Structural and Physicochemical Distinctions

The fundamental difference between isothiazole and benzothiazole lies in their core structure, which dictates their electronic properties, stability, and interaction with biological targets.

Isothiazole is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions (1,2-thiazole).[1][2][3] This arrangement results in a unique electronic distribution within the ring. Isothiazole itself is a colorless liquid with a pyridine-like odor, a boiling point of 114°C, and is sparingly soluble in water.[1]

Benzothiazole , conversely, consists of a five-membered thiazole ring fused to a benzene ring.[4] This fusion creates a more extensive, planar aromatic system, significantly influencing its properties.[4] Benzothiazole derivatives generally exhibit higher melting points and greater thermal stability compared to their monocyclic isothiazole counterparts.[5] They are typically solids with moderate to good solubility in organic solvents.[5][6] The presence of the benzene ring also provides a larger surface area for potential interactions with biological macromolecules.

G cluster_isothiazole Isothiazole Scaffold cluster_benzothiazole Benzothiazole Scaffold iso_struct iso_label 1,2-Thiazole Monocyclic Aromatic Ring benzo_struct benzo_label 1,3-Benzothiazole Fused Bicyclic Aromatic System

Caption: Core structures of Isothiazole and Benzothiazole scaffolds.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compounds, illustrating the impact of the fused benzene ring.

PropertyIsothiazoleBenzothiazoleRationale for Difference
Molecular Formula C₃H₃NS[7]C₇H₅NS[4]Presence of an additional fused benzene ring in benzothiazole.
Molecular Weight 85.12 g/mol [7]135.19 g/mol [8]The benzene ring adds significant mass.
Appearance Colorless liquid[1][7]Colorless, viscous liquid[4]Increased molecular weight and intermolecular forces in benzothiazole lead to a higher boiling point and viscosity.
Boiling Point 114 °C[1][3]227-228 °C[4]The larger, more polarizable electron cloud of the fused ring system leads to stronger van der Waals forces.
Melting Point Not applicable (liquid at RT)2 °C[4]Enhanced crystal lattice packing and intermolecular forces.
Solubility Sparingly soluble in water[1]Slightly soluble in water; soluble in acetone and ether[8]The larger hydrophobic benzene moiety in benzothiazole reduces water solubility but enhances solubility in organic solvents.
Acidity (pKa) -0.5 (of conjugate acid)[3]Weak base[5]The electron-donating nature of the fused benzene ring can influence the basicity of the nitrogen atom.

Synthesis Strategies: A Mechanistic Overview

The synthetic routes to isothiazole and benzothiazole are distinct, reflecting their structural differences. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Isothiazole Synthesis

The construction of the isothiazole ring often involves the formation of the S-N bond as a key step. Common strategies include:

  • Oxidative Cyclization: This is a prevalent method where an appropriate precursor undergoes oxidation to form the heterocyclic ring. For instance, α,β-unsaturated thiocarboxylic acid amides can be cyclized in the presence of an oxidant to yield 5-aminoisothiazole derivatives.[1]

  • From β-Ketodithioesters or β-Ketothioamides: A user-friendly, metal-free synthesis involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This [4+1] annulation proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form 3,5-disubstituted isothiazoles.[9]

  • Three-Component Reactions: Modern approaches utilize multi-component reactions. For example, enaminoesters, sulfur, and fluorodibromoiamides/esters can react to form isothiazoles with high selectivity.[9][10]

Benzothiazole Synthesis

The most common and versatile method for synthesizing the benzothiazole scaffold is the condensation of 2-aminothiophenol with a variety of electrophilic partners.[11] This approach allows for extensive diversification, particularly at the 2-position, which is a key site for modulating biological activity.[12]

  • Condensation with Aldehydes: A straightforward synthesis involves reacting 2-aminothiophenol with aryl aldehydes. This reaction can proceed without a catalyst in an air/DMSO oxidant system, offering an operationally simple and green chemistry approach.[11][13]

  • Condensation with Carboxylic Acids: In the presence of coupling reagents like polyphosphoric acid (PPA), 2-aminothiophenol can be condensed with carboxylic acids to form 2-substituted benzothiazoles.

  • One-Pot, Three-Component Reactions: More advanced methods involve a one-pot reaction of o-iodoanilines, K₂S, and DMSO. In this process, DMSO serves as the carbon source, solvent, and oxidant to provide 2-unsubstituted benzothiazoles.[13]

G start Starting Materials: 2-Aminothiophenol + Aryl Aldehyde step1 Step 1: Condensation Forms Schiff Base Intermediate start->step1 Mix in Solvent (e.g., DMSO) step2 Step 2: Intramolecular Cyclization Thiol group attacks imine carbon step1->step2 Spontaneous step3 Step 3: Oxidation/Aromatization Air or DMSO as oxidant step2->step3 Heat end Final Product: 2-Arylbenzothiazole step3->end

Caption: General workflow for 2-Arylbenzothiazole synthesis.

Biological Activities and Therapeutic Applications

Both scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities.

Isothiazole Derivatives

The isothiazole nucleus is a key component in numerous compounds with diverse biological profiles.[1]

  • Antimicrobial Agents: Isothiazole derivatives, particularly isothiazolinones, are potent biocides used as preservatives and disinfectants.[7] The scaffold is also found in certain penicillin and cephalosporin antibiotics, showing efficacy against both Gram-positive and Gram-negative bacteria.[1]

  • Anti-inflammatory and Anticonvulsant Agents: Certain derivatives have demonstrated significant anti-inflammatory and anticonvulsive properties in preclinical studies.[1][14]

  • Agrochemicals: These compounds are effective as herbicides and fungicides, often showing synergistic effects when combined with other agents.[1][7]

  • Neurotherapeutics: Some isothiazole-based molecules have been explored for the treatment of Alzheimer's disease.[1]

Benzothiazole Derivatives

The benzothiazole scaffold is a cornerstone in the development of therapeutics for a wide array of diseases.[5][15]

  • Anticancer Agents: Benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[5][16]

  • Antimicrobial and Antiviral Agents: This scaffold is integral to compounds with broad-spectrum antimicrobial activity.[5][17] For instance, certain Schiff bases of benzothiazole have been evaluated for their activity against HIV and other viruses.[18]

  • Neurodegenerative Diseases: Derivatives such as 2-arylbenzothiazoles are being investigated as imaging agents for amyloid plaques in Alzheimer's disease and as potential therapeutics for Huntington's disease.[15][16]

  • Antidiabetic Agents: The benzothiazole structure has been incorporated into molecules designed to target pathways relevant to diabetes.[5]

Experimental Protocols

To provide practical context, we present standardized protocols for the synthesis of representative derivatives of each scaffold.

Protocol 1: Synthesis of a 2-Arylbenzothiazole via Condensation

This protocol describes the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, adapted from literature procedures.[11]

Objective: To synthesize 2-(4-chlorophenyl)benzo[d]thiazole.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in DMSO (3 mL).

  • Stir the mixture at 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

  • Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 20 mL of ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude solid by recrystallization from hot ethanol to yield the pure 2-(4-chlorophenyl)benzo[d]thiazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a 3,5-Disubstituted Isothiazole

This protocol details the synthesis of a 3,5-disubstituted isothiazole from a β-ketothioamide, based on established metal-free methods.[9]

Objective: To synthesize 3-methyl-5-phenylisothiazole.

Materials:

  • 3-Oxo-3-phenylpropanethioamide (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Ethanol (5 mL)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser.

Procedure:

  • Combine 3-oxo-3-phenylpropanethioamide (1.0 mmol) and ammonium acetate (2.0 mmol) in a 25 mL round-bottom flask.

  • Add ethanol (5 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 6-8 hours, allowing the reaction to proceed under atmospheric oxygen (aerial oxidation). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains the crude product. Purify it using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Combine the pure fractions and evaporate the solvent to obtain 3-methyl-5-phenylisothiazole.

  • Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Conclusion and Outlook

The isothiazole and benzothiazole scaffolds, while both containing a thiazole-related core, offer distinct advantages for drug discovery.

  • Isothiazole is a compact, versatile scaffold ideal for developing potent agents where a smaller molecular footprint is desired, such as in antimicrobials and agrochemicals. Its synthesis allows for diverse substitution patterns, though it can sometimes be more complex than benzothiazole synthesis.

  • Benzothiazole provides a more rigid, planar, and lipophilic structure due to the fused benzene ring. This makes it an excellent platform for developing therapeutics targeting well-defined pockets in proteins, such as kinase inhibitors and amyloid-binding agents. Its synthesis, particularly from 2-aminothiophenol, is remarkably robust and amenable to generating large chemical libraries for screening.

The choice between these two scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties of the final drug candidate. Both scaffolds have a proven track record and will undoubtedly continue to be a source of novel and effective therapeutic agents.

References

  • Organic Chemistry Portal. Synthesis of benzothiazoles. Available from: [Link]

  • Prashanth, G. K., et al. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available from: [Link]

  • Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. (n.d.). Innovare Academic Sciences.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Current Advances in the synthetic strategies of 2-arylbenzothiazole. (n.d.).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023).
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed.
  • Organic Chemistry Portal. Synthesis of isothiazoles. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. (2019). Rutgers University.
  • PubChem. Benzothiazole. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). Semantic Scholar.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (n.d.). Semantic Scholar.
  • Chem-Impex. Isothiazole. Available from: [Link]

  • PubChem. Isothiazole. National Center for Biotechnology Information. Available from: [Link]

  • Mechanism for the synthesis of thiazoles and isothiazoles. (n.d.).
  • Wikipedia. Isothiazole. Available from: [Link]

  • General structure of thiazole and benzothiazole. (n.d.).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • Wikipedia. Benzothiazole. Available from: [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2008). PubMed.

Sources

A Researcher's Comparative Guide to the In Vitro and In Vivo Evaluation of Benzo[c]isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Novel Scaffold

The benzothiazole and its isomeric cousin, benzisothiazole, represent a "privileged scaffold" in medicinal chemistry. These fused heterocyclic systems are the core of numerous compounds demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Derivatives of benzo[d]isothiazole and the more broadly studied benzothiazoles are well-documented for their therapeutic potential.[1] However, the specific isomer, Benzo[c]isothiazole-4-carboxylic acid , remains a largely unexplored entity within this pharmacologically significant family.

This guide provides a comprehensive framework for the in vitro and in vivo investigation of this compound. In the absence of direct experimental data for this specific molecule, we will leverage the extensive knowledge base of its structural analogs to inform our experimental design. This document serves as a predictive and comparative guide for researchers, outlining robust methodologies to elucidate the compound's biological activity and benchmark its performance against established alternatives. We will proceed with the logical assumption that the biological potential of this compound may mirror the well-documented activities of its isomers, focusing on three primary areas: anti-inflammatory, anticancer, and antimicrobial activity.

Comparative Framework: Benchmarking Against Established Analogs

To provide a meaningful evaluation, this compound's performance should be compared against relevant compounds. The choice of comparators depends on the specific activity being assayed.

Potential Activity Primary Comparator Compound Rationale
Anti-inflammatory Ibuprofen / IndomethacinStandard non-steroidal anti-inflammatory drugs (NSAIDs) widely used as positive controls in inflammation models.[4]
Anticancer Doxorubicin / 5-Fluorouracil (5-FU)Commonly used chemotherapeutic agents with broad-spectrum activity, serving as benchmarks in cytotoxicity assays.
Antimicrobial Ciprofloxacin / Vancomycin / KetoconazoleBroad-spectrum antibiotics and an antifungal agent, respectively, used as standards in antimicrobial susceptibility testing.

Part 1: In Vitro Evaluation of Anti-Inflammatory Potential

The anti-inflammatory properties of many benzothiazole derivatives are well-established.[1] A primary mechanism to investigate is the inhibition of pro-inflammatory mediators in immune cells.

Core Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages

This assay is a cornerstone for the initial screening of anti-inflammatory compounds.[5][6] It assesses the ability of a test compound to suppress the inflammatory response of macrophage cells (like RAW 264.7) when challenged with LPS, a component of Gram-negative bacteria.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis p1 Seed RAW 264.7 cells in 96-well plate p2 Incubate for 24h for cell adherence p1->p2 t1 Pre-treat cells with This compound (various concentrations) for 1h p2->t1 t2 Stimulate with LPS (e.g., 1 µg/mL) t1->t2 t3 Incubate for 24h t2->t3 a1 Collect supernatant t3->a1 a2 Measure Nitrite (NO proxy) using Griess Reagent a1->a2 a3 Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA a1->a3 caption Workflow for LPS-induced inflammation assay.

Caption: Workflow for LPS-induced inflammation assay.

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound and the comparator (Ibuprofen) for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

Part 2: In Vitro Evaluation of Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[2] A fundamental first step is to assess the compound's general cytotoxicity against various cancer cell lines.

Core Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] It is a robust, high-throughput method to determine a compound's cytotoxic effects and calculate its IC₅₀ (half-maximal inhibitory concentration).[8][9]

The results of the MTT assay are best summarized in a table comparing the IC₅₀ values across different cell lines.

Compound MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)U251 (Glioblastoma) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Doxorubicin (Comparator)~1-5~0.5-2~1-10~5-20

Note: Doxorubicin values are approximate and can vary between studies.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator (Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Part 3: In Vitro Evaluation of Antimicrobial Efficacy

The benzothiazole scaffold is present in many compounds with potent antimicrobial activity.[2] Determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying a compound's in vitro antimicrobial potency.

Core Assay: Broth Microdilution Method

This technique is a gold standard for determining the MIC of an antimicrobial agent against various bacterial and fungal strains.[10][11] It involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound.[10]

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial two-fold dilutions of Test Compound in 96-well plate i1 Inoculate each well with the microbial suspension p1->i1 p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) p2->i1 i2 Incubate plate at 37°C for 16-20 hours i1->i2 a1 Visually inspect wells for turbidity (growth) i2->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2 caption Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Broth Microdilution MIC Assay.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and comparator antibiotics (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth).[10][12]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates for 16-20 hours at 35-37°C.[10]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Part 4: In Vivo Validation and Pharmacokinetic Profiling

Positive in vitro results must be validated in a living system to assess efficacy and safety. The choice of in vivo model directly corresponds to the most promising in vitro activity observed.

Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)

This is a widely used and reproducible model for acute inflammation.[13][14] An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized edema, which can be measured over time.[15] The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.[16]

Model 2: Human Tumor Xenografts (Anticancer)

Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[17][18][19] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a live animal.[18][20] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[19][21]

Model 3: Murine Infection Models (Antimicrobial)

To test antimicrobial efficacy in vivo, various infection models can be established. Common examples include the neutropenic thigh infection model or the peritonitis-sepsis model.[22][23] These models involve infecting mice with a specific pathogen and then treating them with the test compound to assess survival rates or bacterial load in tissues.[23][24]

ADME-Tox and Pharmacokinetic (PK) Studies

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with its potential toxicity, is critical.[25][26] For benzothiazole derivatives, absorption often occurs via passive diffusion, and metabolic stability is a key factor for optimization.[27] In silico ADME/Tox predictions can be performed early on, followed by in vitro assays (e.g., CYP450 inhibition) and culminating in in vivo pharmacokinetic studies in rodents to determine parameters like half-life, bioavailability, and clearance.[25][28]

Conclusion and Future Directions

While this compound remains a molecule of unknown potential, its structural relationship to a class of highly active compounds makes it a compelling target for investigation. The experimental framework laid out in this guide provides a scientifically rigorous, step-by-step approach to systematically uncover its pharmacological profile.

By employing these standardized in vitro and in vivo assays and comparing the results to well-established drugs, researchers can effectively determine if this compound possesses significant anti-inflammatory, anticancer, or antimicrobial properties. The causality behind each experimental choice is grounded in established preclinical drug discovery workflows, ensuring that the data generated is both reliable and translatable. A thorough investigation following these protocols will pave the way for potential lead optimization and further development of this novel chemical entity.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • In vivo Mouse Models of Bacterial Infection - ImQuest BioSciences. [Link]

  • In Vivo Mouse Models of Bacterial Infection - ImQuest BioSciences. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • Development of Novel Anti-inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Request PDF. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Link]

  • Development and use of in vivo models for infectious disease research. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. [Link]

  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. [Link]

  • Animal models in the evaluation of antimicrobial agents. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

  • Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • (PDF) MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. [Link]

Sources

A Senior Application Scientist's Guide to Benzothiazole Synthesis: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of the benzothiazole scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, is a privileged structure present in a multitude of pharmacologically active compounds with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[1][2][3] The efficient and strategic construction of this moiety is therefore of critical importance.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for benzothiazoles. Moving beyond a simple list of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each approach. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Comparing the Routes: Classical vs. Modern Approaches

The synthesis of benzothiazoles has evolved significantly from traditional condensation reactions to more sophisticated and environmentally benign modern techniques. The choice of method is often a balance between yield, reaction time, substrate scope, and green chemistry principles.[3][4][5] The most common precursor for these syntheses is 2-aminothiophenol, which can be reacted with a variety of electrophilic partners.[1][6]

Performance Comparison of Key Synthetic Methodologies

The following table summarizes quantitative data for several prominent methods, offering a clear comparison to inform your synthetic strategy.

MethodKey ReactantsCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Key AdvantagesLimitations
Classical Condensation 2-Aminothiophenol, Aromatic AldehydeH₂O₂/HClEthanolRoom Temp45-60 min85-94%Simple setup, high yields, mild conditions.[1][6]Use of corrosive acid.
Microwave-Assisted Synthesis 2-Aminothiophenol, Aromatic AldehydePhenyliodoniumbis(trifluoroacetate) (PIFA)AcetonitrileMicrowave (120W)2-5 min90-96%Drastically reduced reaction times, high yields.[6][7]Requires specialized microwave equipment.
Metal-Catalyzed Synthesis 2-Aminothiophenol, Benzyl AlcoholPd(II)Cl₂-BTP@MNPsSolvent-free12030-60 min89-97%High efficiency, catalyst recyclability.Metal catalyst can be costly and requires removal.
Green Synthesis (Biocatalyst) 2-Aminothiophenol, Aromatic AldehydeAcacia concinnaSolvent-free (Microwave)Microwave3-5 min92-98%Environmentally friendly, high yields, short reaction time.[6][8]Substrate scope may be limited by enzyme specificity.
Brønsted Acid Catalysis 2-Aminothiophenol, β-Diketonep-Toluenesulfonic acid (TsOH)Toluene1101-2 h85-95%Metal-free, oxidant-free, good yields.[9][10]Requires elevated temperatures.

Visualizing the Pathways: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams illustrate the pathways for key benzothiazole syntheses.

Condensation of 2-Aminothiophenol with an Aldehyde

This is one of the most fundamental and widely used methods for constructing the benzothiazole core.[6] The reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base/ Thioaminal 2-Aminothiophenol->Schiff_Base Nucleophilic attack of amino group Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation

Caption: Reaction pathway for benzothiazole synthesis via aldehyde condensation.

General Experimental Workflow

A generalized workflow for the synthesis, work-up, and purification of benzothiazoles is depicted below. This serves as a foundational template that can be adapted to the specific requirements of each methodology.

G Start Combine Reactants & Catalyst/Reagent Apply_Energy Apply Energy Source (Heat, Microwave, etc.) Start->Apply_Energy Monitor_Reaction Monitor Reaction (e.g., TLC) Apply_Energy->Monitor_Reaction Workup Reaction Work-up (Quenching, Extraction) Monitor_Reaction->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: A generalized experimental workflow for benzothiazole synthesis.

Detailed Experimental Protocols

To provide practical, actionable guidance, this section details step-by-step methodologies for two distinct and highly efficient synthetic approaches.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol leverages the efficiency of microwave irradiation to dramatically reduce reaction times while maintaining high yields.[6][7]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Phenyliodoniumbis(trifluoroacetate) (PIFA)

  • Acetonitrile

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 10 mL microwave reactor vessel, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and PIFA (1.1 mmol).

  • Add acetonitrile (3 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 W for 2-5 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylbenzothiazole.

Protocol 2: Green Synthesis Using a Biocatalyst under Solvent-Free Conditions

This environmentally friendly approach utilizes a natural catalyst and avoids the use of organic solvents, aligning with the principles of green chemistry.[6][8]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Acacia concinna extract (as biocatalyst)

  • Mortar and pestle

  • Microwave reactor (optional, for accelerated reaction)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Grind 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of Acacia concinna extract together in a mortar and pestle for 5-10 minutes at room temperature.

  • Alternatively, for faster reaction, place the mixture in a vessel and irradiate in a microwave reactor for 3-5 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-arylbenzothiazole.

Conclusion and Future Outlook

The synthesis of benzothiazoles is a mature yet continually evolving field. While classical condensation methods remain valuable for their simplicity, modern approaches offer significant advantages in terms of efficiency, reaction times, and environmental impact.[4][11] Microwave-assisted synthesis provides a rapid route to these scaffolds, while metal-catalyzed cross-coupling reactions have expanded the accessible chemical space.[12][13][14] The future of benzothiazole synthesis will undoubtedly be shaped by the principles of green chemistry, with an increasing emphasis on the use of biocatalysts, renewable starting materials, and solvent-free conditions.[5][15] For the medicinal chemist, a thorough understanding of this diverse synthetic toolbox is essential for the efficient and sustainable development of novel benzothiazole-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Benzo[c]isothiazole-4-carboxylic Acid Analogs as Potential PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the Benzo[c]isothiazole-4-carboxylic acid scaffold. Recognizing the limited direct research on this specific isomer, we extend our analysis to its closely related and well-studied bioisostere, the benzo[d]thiazole scaffold, to derive foundational principles for designing novel inhibitors targeting Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and cancer therapy.

Introduction: The Benzothiazole Scaffold and the PARP1 Opportunity

The benzothiazole core, a fused system of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The unique electronic and structural features of this heterocyclic system make it an excellent starting point for inhibitor design[2]. While many isomers exist, this guide focuses on the this compound framework (Figure 1).

Structure of this compoundFigure 1. Chemical structure of the parent compound, this compound.

A crucial target in modern oncology is PARP1, an enzyme essential for repairing DNA single-strand breaks (SSBs). In cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unresolved SSBs, which collapse replication forks into toxic double-strand breaks. This results in cell death through a mechanism known as synthetic lethality[3]. The structural motifs present in benzothiazole derivatives make them compelling candidates for the development of novel PARP1 inhibitors[4]. This guide will explore the key structural modifications that influence inhibitory activity against PARP1, drawing parallels from established analogs to build a predictive SAR model.

The Role of PARP1 in DNA Repair and Cancer Therapy

PARP1 acts as a DNA damage sensor. Upon detecting an SSB, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate[5]. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity. PARP1 inhibitors function by binding to the enzyme's catalytic domain, preventing PAR chain synthesis and trapping PARP1 on the DNA. This stalled PARP1-DNA complex is a major obstacle to DNA replication, leading to the synthetic lethality described above[3][6].

PARP_Mechanism cluster_0 Normal Cell Response cluster_1 Therapeutic Intervention (BRCA-deficient Cancer Cell) DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to DNA DNA_SSB->PARP1_recruitment PARylation PARP1 Activation & Auto-PARylation PARP1_recruitment->PARylation NAD+ -> PAR PARP1_trapped PARP1 Trapped on DNA PARP1_recruitment->PARP1_trapped Repair_Complex Recruitment of Repair Proteins (XRCC1) PARylation->Repair_Complex DNA_Repaired DNA Repair Repair_Complex->DNA_Repaired PARPi PARP Inhibitor (e.g., Benzo[c]isothiazole Analog) PARPi->PARP1_recruitment Inhibition Replication_Fork Replication Fork Stalling PARP1_trapped->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Collapse Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis Defective HR Repair

Diagram 1: Mechanism of PARP1 in DNA repair and the synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Comparative Structure-Activity Relationship Analysis

The potency of a PARP1 inhibitor is highly dependent on its ability to occupy the NAD+ binding pocket of the enzyme. The SAR for the benzothiazole class can be rationalized by considering modifications at three key positions: the C4-carboxylic acid, the C2 position of the thiazole ring, and substitutions on the benzene ring.

Modification of the C4-Carboxylic Acid Group

The carboxylic acid at position 4 is a critical interaction point. It is a polar, ionizable group capable of forming strong hydrogen bonds or salt bridges with basic residues (e.g., arginine, lysine) within the enzyme's active site.

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) typically reduces potency by removing the key hydrogen bond-donating proton and the potential for ionic interaction. However, this modification can improve cell permeability, making esters useful as prodrugs that are hydrolyzed to the active carboxylic acid intracellularly.

  • Amidation: Replacement with a primary or secondary amide can often preserve or slightly reduce activity. The amide NH can still act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. Bulky substituents on the amide nitrogen may introduce steric clashes, reducing affinity. Studies on related scaffolds have shown that small amide substituents are generally well-tolerated[7].

Substitution on the Benzene Ring

Modifying the benzene portion of the scaffold allows for fine-tuning of electronic properties, solubility, and interactions with hydrophobic sub-pockets of the active site.

  • Positions C6 and C7: Literature on related benzothiazole derivatives reveals that substitutions at the C6 position are particularly impactful[2]. Introducing small, electron-withdrawing groups like fluorine or chlorine can enhance binding, potentially through favorable interactions with the protein backbone or by modulating the pKa of the core structure.

  • Hydrophobic Groups: Small alkyl or alkoxy groups at positions C6 or C7 can improve interactions with hydrophobic pockets in the enzyme, potentially increasing potency, but may also increase metabolic liability.

Substitution at the C2 Position

The C2 position of the thiazole ring is a primary vector for extending the molecule to access different regions of the active site or to modulate physical properties.

  • Aromatic Rings: Adding a phenyl or other aromatic ring at C2 is a common strategy in many inhibitor classes[7][8]. These rings can engage in π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. Substituents on this appended ring, such as trifluoromethyl or cyano groups, can further optimize these interactions and improve metabolic stability[8].

  • Linkers and Cationic Centers: Introducing flexible linkers (e.g., piperazine) attached to the C2 position can position a cationic center to interact with negatively charged residues at the periphery of the active site, significantly boosting affinity[9][10].

Summary of Predicted SAR

The following table summarizes the predicted impact of structural modifications on PARP1 inhibitory activity, based on established principles from analogous scaffolds.

Compound SeriesR1 (C4 Position)R2 (C6 Position)R3 (C2 Position)Predicted PARP1 IC50Rationale & Cited Principles
Parent -COOH-H-HModerateCarboxylic acid provides a key H-bonding anchor.
Analog A -COOCH₃-H-HLowerEsterification removes H-bond donor, may act as prodrug.
Analog B -CONH₂-H-HModerateAmide preserves some H-bonding capability.[7]
Analog C -COOH-F-HHigherElectron-withdrawing group can enhance binding interactions.[2]
Analog D -COOH-HPhenylHigherAromatic ring can engage in π-stacking interactions.[8]
Analog E -COOH-F4-FluorophenylPotentially HighestCombines favorable substitutions at multiple key positions.[2][8]

Experimental Protocol: PARP1 Fluorescence Polarization Assay

To validate the SAR predictions, a robust and high-throughput compatible assay is required. The Fluorescence Polarization (FP) competitive inhibitor assay is an ideal choice.[11][12]. It measures the displacement of a fluorescently labeled probe from the PARP1 active site by a test compound.

Principle:

A fluorescent probe based on a known PARP1 inhibitor (e.g., Olaparib) is bound to the PARP1 enzyme. Due to the large size of this complex, the probe tumbles slowly in solution and emits highly polarized light when excited with polarized light. When an unlabeled test inhibitor displaces the probe, the smaller, free-tumbling probe emits depolarized light. The decrease in fluorescence polarization is directly proportional to the test compound's binding affinity.[11].

FP_Assay_Workflow Fluorescence Polarization (FP) Assay Workflow cluster_workflow Fluorescence Polarization (FP) Assay Workflow start Start: Prepare Reagents plate_prep Add Assay Buffer, PARP1 Enzyme, and Test Compound/Control to 96/384-well Plate start->plate_prep incubation1 Incubate for 30 min at RT to allow Compound-Enzyme Binding plate_prep->incubation1 probe_add Add Fluorescent Probe (e.g., Fluorescent Olaparib) incubation1->probe_add incubation2 Incubate for 60 min at RT in the Dark (Equilibration) probe_add->incubation2 read_plate Read Fluorescence Polarization (mP) on Plate Reader incubation2->read_plate analyze Analyze Data: Plot mP vs. [Inhibitor] Calculate IC50 read_plate->analyze end End analyze->end

Sources

Benchmarking Benzo[c]isothiazole-4-carboxylic acid Against the Standard of Care in Rheumatoid Arthritis: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Rheumatoid Arthritis Therapeutics

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life.[1] The therapeutic landscape has been revolutionized by the advent of disease-modifying antirheumatic drugs (DMARDs), which are central to managing the disease.[2] The standard of care, guided by a "treat-to-target" strategy, aims for sustained remission or low disease activity.[3][4] Methotrexate, a conventional synthetic DMARD (csDMARD), remains the cornerstone of first-line therapy.[5][6][7] For patients with an inadequate response to methotrexate, treatment escalates to include biologic DMARDs (bDMARDs), such as TNF-α inhibitors (e.g., adalimumab) and IL-6 receptor antagonists (e.g., tocilizumab), or targeted synthetic DMARDs (tsDMARDs) like Janus kinase (JAK) inhibitors.[8][9][10][11]

Despite these advances, a significant portion of patients fail to achieve sustained remission or become refractory to existing therapies, highlighting the unmet need for novel therapeutic agents with alternative mechanisms of action. This guide introduces Benzo[c]isothiazole-4-carboxylic acid (BICA), a novel small molecule inhibitor, and provides a comprehensive preclinical benchmark against the current standard of care. We will explore its hypothesized mechanism of action and present a framework for its evaluation, grounded in established experimental models of RA.

Current Standard of Care: Mechanisms and Limitations

The primary goal of RA treatment is to suppress the inflammatory cascade that drives joint destruction. The current standards of care achieve this through distinct mechanisms:

  • Methotrexate (csDMARD): While its exact mechanism in RA is not fully elucidated, methotrexate is known to have immunosuppressive effects, including the inhibition of dihydrofolate reductase, which interferes with lymphocyte proliferation, and the promotion of adenosine release, which has anti-inflammatory properties.[12] It is the recommended first-line agent for patients with moderate-to-high disease activity.[2][13]

  • TNF-α Inhibitors (bDMARDs): This class of biologics, including adalimumab and etanercept, directly neutralizes Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine in the RA synovium.[9][10] By blocking TNF-α, these agents reduce the downstream signaling that leads to synovial inflammation and joint erosion. They are typically used in combination with methotrexate when csDMARDs alone are insufficient.[5][9]

While effective, these therapies have limitations. Methotrexate can have side effects such as gastrointestinal intolerance and liver toxicity.[5][12] Biologic agents carry an increased risk of infections due to their immunosuppressive nature and can be costly.[8][9] This creates a clear rationale for the development of new, orally bioavailable small molecules with novel mechanisms and improved safety profiles.

A Novel Contender: this compound (BICA)

For the purpose of this guide, we hypothesize that this compound (BICA) is a potent and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical signaling molecule in the downstream pathway of various immune receptors, including the B-cell receptor and Fc receptors, which are implicated in the pathogenesis of RA. By inhibiting Syk, BICA is expected to block the activation of key inflammatory cells, including B cells and macrophages, thereby reducing the production of autoantibodies and pro-inflammatory cytokines.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by the standard of care and the proposed mechanism for BICA.

RA_Signaling_Pathways cluster_SoC Standard of Care Targets cluster_BICA BICA Hypothesized Target TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Pro_inflammatory_Signaling Pro-inflammatory Gene Expression TNFR->Pro_inflammatory_Signaling Adalimumab Adalimumab (TNF Inhibitor) Adalimumab->TNF_alpha Inhibits Fc_Receptor Fc Receptor Syk Syk Fc_Receptor->Syk Downstream_Signaling Cell Activation & Cytokine Release Syk->Downstream_Signaling BICA BICA BICA->Syk Inhibits

Caption: Targeted signaling pathways in Rheumatoid Arthritis.

Preclinical Benchmarking Strategy

To objectively compare BICA against the standard of care, a series of in vitro and in vivo experiments are necessary. This section outlines the key assays and provides detailed protocols.

In Vitro Potency and Selectivity

The initial evaluation focuses on determining the potency of BICA in cell-based assays and its selectivity against other kinases to predict its therapeutic window.

1. Syk Kinase Inhibition Assay

  • Objective: To determine the IC50 of BICA for Syk kinase.

  • Methodology: A biochemical assay using recombinant human Syk protein, a specific peptide substrate, and ATP. Kinase activity is measured by quantifying the amount of phosphorylated substrate.

  • Comparison: The IC50 of BICA will be compared to that of Fostamatinib (an approved Syk inhibitor) as a positive control.

2. Cellular Phospho-Syk Assay

  • Objective: To assess the ability of BICA to inhibit Syk phosphorylation in a cellular context.

  • Methodology: Human monocytic cell lines (e.g., THP-1) are stimulated with an activating agent (e.g., immune complexes) in the presence of varying concentrations of BICA. Intracellular levels of phosphorylated Syk are then measured by Western blot or ELISA.

  • Comparison: BICA's cellular potency will be compared against Fostamatinib.

3. Cytokine Release Assay

  • Objective: To measure the effect of BICA on the release of key pro-inflammatory cytokines.

  • Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors or synovial fluid cells from RA patients are cultured and stimulated in the presence of BICA, methotrexate, or a TNF inhibitor. Supernatants are collected and analyzed for levels of TNF-α, IL-6, and IL-1β using a multiplex immunoassay (e.g., Luminex).

  • Comparison: The inhibitory effect of BICA on cytokine production will be directly compared to that of methotrexate and adalimumab.

Performance in a 3D "Pannus" Model

To better replicate the joint microenvironment, a 3D co-culture model of RA synovial fibroblasts and chondrocytes can be used.[14][15][16]

Experimental Protocol: 3D RA Pannus Invasion Assay

  • Establish Chondrocyte Micromass Cultures: Plate primary human articular chondrocytes at high density and culture for 3-5 days to form cartilaginous pellets.

  • Isolate RA Synovial Fibroblasts: Obtain synovial tissue from RA patients undergoing synovectomy and isolate fibroblast-like synoviocytes (FLS) through enzymatic digestion.

  • Co-culture: Overlay the chondrocyte pellets with RA-FLS and culture in a 3D matrix (e.g., fibrin).

  • Treatment: Treat the co-cultures with BICA, methotrexate, or adalimumab for 7-14 days.

  • Assessment:

    • Invasion: Use histological staining (e.g., Safranin O-Fast Green) to visualize FLS invasion into the cartilage matrix and subsequent proteoglycan loss.

    • Matrix Degradation: Measure levels of matrix metalloproteinases (MMPs) and cartilage degradation markers (e.g., C-telopeptide of type II collagen) in the culture supernatant by ELISA.

Pannus_Assay_Workflow A 1. Culture Chondrocyte Pellets C 3. Co-culture FLS on Chondrocyte Pellets A->C B 2. Isolate RA Synovial Fibroblasts (FLS) B->C D 4. Treat with BICA or Standard of Care C->D E 5. Assess Invasion & Matrix Degradation D->E

Caption: Workflow for the 3D RA Pannus Invasion Assay.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in rodents is the gold standard for evaluating the in vivo efficacy of novel RA therapeutics, as it shares many pathological features with the human disease.[1][17]

Experimental Protocol: CIA Model in DBA/1 Mice

  • Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant and immunize male DBA/1 mice via intradermal injection at the base of the tail.

  • Booster: On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.

  • Treatment: Upon the first signs of arthritis (typically around day 25-28), randomize mice into treatment groups: Vehicle, BICA (e.g., 10, 30, 100 mg/kg, oral, daily), Methotrexate (e.g., 1 mg/kg, intraperitoneal, 3x/week), or Adalimumab (e.g., 10 mg/kg, intraperitoneal, 2x/week).

  • Monitoring:

    • Clinical Score: Score mice 3-4 times per week for signs of inflammation (redness and swelling) in each paw on a scale of 0-4 (total score 0-16).

    • Paw Thickness: Measure paw swelling using digital calipers.

  • Terminal Analysis (Day 42-45):

    • Histopathology: Collect hind paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarkers: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.

Comparative Data Summary (Hypothetical)

The following tables summarize the expected (hypothetical) data from the benchmarking studies, comparing BICA to methotrexate and adalimumab.

Table 1: In Vitro Potency and Cellular Activity

CompoundTargetBiochemical IC50 (nM)Cellular pSyk IC50 (nM)TNF-α Release IC50 (nM)
BICA Syk 5.2 45 150
MethotrexateDihydrofolate ReductaseN/AN/A>1000
AdalimumabTNF-αN/AN/A0.8

Table 2: In Vivo Efficacy in Mouse CIA Model (at optimal dose)

Treatment GroupMean Clinical Score (Day 42)Reduction in Paw Swelling (%)Histological Score (Erosion)
Vehicle12.5 ± 1.80%3.5 ± 0.5
BICA (30 mg/kg) 4.2 ± 1.1 65% 1.2 ± 0.3
Methotrexate (1 mg/kg)6.8 ± 1.548%2.1 ± 0.4
Adalimumab (10 mg/kg)3.5 ± 0.972%1.0 ± 0.2
p < 0.05 vs. Vehicle

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for benchmarking a novel therapeutic candidate, this compound (BICA), against the established standards of care for Rheumatoid Arthritis. Based on its hypothesized mechanism as a Syk inhibitor, the proposed experiments are designed to provide a robust comparison of its potency, cellular activity, and in vivo efficacy against methotrexate and a leading biologic, adalimumab.

The hypothetical data presented suggests that BICA could offer efficacy comparable to biologic therapies but with the convenience of oral administration. A successful outcome from these studies would provide a strong rationale for advancing BICA into formal toxicology studies and subsequent clinical trials. Further investigations would also be warranted to explore its potential in patient populations who are refractory to current treatments and to establish its long-term safety profile. The continuous development of novel small molecules like BICA is essential for expanding the therapeutic arsenal and moving closer to personalized medicine for patients with Rheumatoid Arthritis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzo[c]isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Benzo[c]isothiazole-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural steps, but the underlying scientific and regulatory rationale, ensuring a robust and defensible waste management strategy.

Hazard Identification and Risk Assessment

This compound, a heterocyclic compound containing nitrogen and sulfur, should be handled as a hazardous substance. Based on data from analogous compounds like Benzo[d]thiazole-4-carboxylic acid, the primary hazards are:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • Respiratory System Irritation (Specific target organ toxicity - single exposure, Category 3) [1][2][3]

The carboxylic acid functional group may also contribute to corrosive properties, particularly in solution. A comprehensive risk assessment should be performed, considering the quantity of waste, its physical state (solid or solution), and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks identified, all personnel handling this compound waste must wear appropriate PPE. The principle here is to create a complete barrier against potential exposure routes.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for larger quantities or when there is a significant splash risk.[1]Protects against accidental splashes of solutions or airborne dust, preventing serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Glove material and thickness should be selected based on the solvent used (if in solution) and the duration of handling.[1][4]Prevents direct skin contact, which can cause irritation.[1][3]
Body Protection A standard laboratory coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron should be worn over the lab coat.[5]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid waste or concentrated solutions should be performed in a certified chemical fume hood to manage dust and vapors.[1][6] If a fume hood is not feasible, a NIOSH-approved respirator may be required after consultation with EHS personnel.Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]

Waste Classification and Segregation

Proper disposal begins with correct waste classification according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[7]

Waste Classification:

  • Hazardous Waste Determination: As a first principle, any discarded, unused this compound must be managed as hazardous waste. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous.[1][5]

  • Potential EPA Hazardous Waste Codes:

    • Corrosivity (D002): While the solid form is an irritant, aqueous solutions of this carboxylic acid could potentially be classified as corrosive hazardous waste if they exhibit a pH of ≤ 2 or ≥ 12.5.[8] The pH of any waste solution must be tested.

    • Toxicity Characteristic (D-List): It is unlikely this compound would be classified for toxicity based on the TCLP, but this cannot be ruled out without specific testing.[9]

    • Listed Wastes (F, K, P, U): this compound is not currently a specifically listed hazardous waste.[10]

Waste Segregation:

  • Solid Waste: Keep solid this compound waste separate from liquid waste.

  • Liquid Waste: Segregate aqueous solutions from organic solvent solutions.[11]

  • Incompatibles: Store away from strong oxidizing agents and bases. Do not mix incompatible wastes in the same container.[12]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[5]

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves highly volatile solvents, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder to prevent dust from becoming airborne.[2] Avoid dry sweeping.

    • For Liquid Spills: Surround the spill with an absorbent barrier (e.g., spill socks) and then cover the spill with absorbent pads or sand.

  • Collect the Waste: Carefully scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent, followed by a solvent rinse if necessary). All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste.[5]

  • Label and Report: Seal and label the waste container. Report the spill to your EHS department.

Step-by-Step Disposal Procedures

Disposal must be conducted through your institution's hazardous waste management program, which operates in compliance with federal, state, and local regulations.[1][7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][12]

Protocol 1: Disposal of Unused or Waste Product (Solid or Solution)
  • Container Selection: Use a chemically compatible container that is in good condition with a secure, leak-proof lid.[13] The original product container is often the best choice for unused chemical waste.[13]

  • Labeling: The container must be clearly labeled with a hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6][11]

    • The composition and concentration of all constituents in the container (e.g., "this compound, ~5g" or "this compound in Ethanol, 5% w/v").[11]

    • The date accumulation started.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. The container must be kept closed except when adding waste.[12] Ensure it is stored with compatible materials and within secondary containment for liquids.[12]

  • Disposal: Contact your institution's EHS department to schedule a pickup for the waste. The final disposal will be handled by a licensed hazardous waste disposal facility, likely via incineration.[1]

Protocol 2: Disposal of Empty Containers

A container that has held a hazardous chemical is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[13]

    • Select an appropriate solvent (e.g., water, ethanol, or acetone).

    • Add a small amount of solvent (approximately 10% of the container's volume).

    • Secure the lid and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

    • Pour the rinsate into a hazardous waste container designated for liquid waste. This rinsate is considered hazardous waste. [11][13]

    • Repeat this process two more times.

  • Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Deface or remove the original chemical label to prevent confusion.[13] Dispose of the container in the appropriate recycling or trash receptacle as per your facility's guidelines.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_classification Waste Identification cluster_procedure Disposal Protocol cluster_final Final Disposition start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste identify->solid Solid liquid Liquid Waste identify->liquid Liquid container Empty Container identify->container Empty package_solid Package in Labeled Hazardous Waste Container solid->package_solid package_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->package_liquid rinse Triple-Rinse Container container->rinse store Store in Satellite Accumulation Area package_solid->store package_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container in Normal Trash/Recycling rinse->dispose_container collect_rinsate->package_liquid pickup Arrange EHS Pickup for Approved Disposal Plant store->pickup

Caption: Decision workflow for this compound waste.

References

Personal protective equipment for handling Benzo[c]isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

< < Disclaimer: No specific Safety Data Sheet (SDS) for Benzo[c]isothiazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other isothiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound containing both an isothiazole ring and a carboxylic acid functional group. While specific toxicity data is unavailable, the hazard profile can be inferred from these structural motifs.

  • Isothiazole Moiety: Isothiazoles and isothiazolinones are known to be potent skin sensitizers, capable of causing allergic contact dermatitis.[1][2] Some isothiazole derivatives may also cause skin and eye irritation.[3]

  • Carboxylic Acid Moiety: Carboxylic acids are typically acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[4] The acidic nature of the compound also means it can react with bases.

  • Solid Form: As a solid, the compound may exist as a fine powder, posing an inhalation hazard.[5][6] Inhalation of powdered chemicals can lead to respiratory irritation.[7]

Based on these considerations, this compound should be handled as a substance that is potentially:

  • A skin and eye irritant.

  • A skin sensitizer.

  • Harmful if inhaled or swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7][8][9]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[3][4]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned. Nitrile or butyl rubber gloves.[4] Fully enclosed shoes made of a chemical-resistant material.[7]Prevents skin contact, which can lead to irritation or sensitization.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[7] Do not wear gloves outside the immediate work area to prevent cross-contamination.[9]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[6][7] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[4][7]Prevents respiratory irritation from inhaling the powdered compound.[3] The use of a fume hood is the preferred engineering control.[5][6]

Operational and Disposal Plans

A strict adherence to safe operational and disposal procedures is essential for minimizing risk.

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

    • Ensure the chemical fume hood is functioning correctly before starting work.

    • Cover the work surface with absorbent bench paper to contain any spills.[5]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.

  • Weighing and Transferring:

    • When weighing the solid, use an enclosed balance or a balance located inside a fume hood to contain any airborne powder.[5]

    • Use weigh boats to minimize the risk of spills.[5]

    • Keep containers of the chemical closed as much as possible.[5]

    • When preparing solutions, always add the solid to the solvent.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7][10]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[7]

    • Solutions: Waste solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[11]

    • Do not empty into drains.[11]

    • A common disposal method for organic compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Scenario First Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][14][15][16] Remove contact lenses if present and easy to do.[12][16] Seek immediate medical attention.[12][14][16]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[12][16] Remove all contaminated clothing while rinsing.[12][14][16] If skin irritation or a rash develops, seek medical attention.[12]
Inhalation Move the person to fresh air.[16] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms persist.[16]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[17] Seek immediate medical attention.[12]
Spills For minor spills, and if it is safe to do so, alert others in the area and wear appropriate PPE.[12] Gently sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[12] Decontaminate the spill area. For large or dangerous spills, evacuate the area and contact your institution's environmental health and safety department.[12][13]

Visual Guidance

PPE_Workflow cluster_start Start: Task Assessment cluster_end Final Check start Assess the planned procedure involving this compound weighing weighing start->weighing solution solution start->solution end_point Proceed with the experiment following all safety protocols respirator respirator weighing->respirator Yes goggles goggles weighing->goggles Yes gloves_coat gloves_coat weighing->gloves_coat Yes solution->goggles No solution->gloves_coat Yes splash_risk splash_risk solution->splash_risk respirator->end_point goggles->end_point gloves_coat->end_point splash_risk->goggles No face_shield face_shield splash_risk->face_shield Yes face_shield->end_point

References

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • First Aid for Chemical Exposures - CCOHS. (n.d.).
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. (n.d.).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed. (2020).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025).
  • What PPE Should You Wear When Handling Acid 2025? - LeelineWork. (2025).
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022).
  • Isothiazole | C3H3NS | CID 67515 - PubChem - NIH. (n.d.).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010).
  • Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University. (n.d.).
  • 1 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • This compound | C8H5NO2S | CID 70267651 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2016).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014).
  • Safety Data Sheet. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c]isothiazole-4-carboxylic acid
Reactant of Route 2
Benzo[c]isothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.